molecular formula C17H25NO2 B1196475 Propipocaine CAS No. 3670-68-6

Propipocaine

Cat. No.: B1196475
CAS No.: 3670-68-6
M. Wt: 275.4 g/mol
InChI Key: STHAHFPLLHRRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propipocaine, also known historically as Falicaine, is a local anesthetic agent provided for research applications. Its primary research value lies in the study of anesthetic mechanisms and solid-state characterization of pharmaceutical compounds. As a homolog of dyclonine, this compound is used in comparative studies on crystal polymorphism, a critical factor in the stability and solubility of drug substances . The compound functions by stabilizing the neuronal membrane, inhibiting the ionic changes necessary for the initiation and propagation of nerve action potentials . This mechanism involves the blockade of voltage-gated sodium channels, which is a common target for local anesthetics . From a chemical perspective, this compound has the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . Its CAS Registry Number is 3670-68-6 . Research-grade this compound is characterized by a boiling point of 411.4°C at 760 mmHg and a flash point of 202.6°C . Solid-state studies have identified multiple polymorphic forms of its hydrochloride salt, with Mod. II being the thermodynamically stable form present in commercial products . This product is designated for Research Use Only (RUO) and is intended for use in laboratory research settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3670-68-6

Molecular Formula

C17H25NO2

Molecular Weight

275.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one

InChI

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3

InChI Key

STHAHFPLLHRRRO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2

Other CAS No.

3670-68-6

Related CAS

1155-49-3 (mono-hydrochloride)

Synonyms

eta-piperidino-4-propoxypropiophenone
beta-piperidino-p-propoxypropiophenone
falicain
falicaine
propipocaine
propipocaine monohydrochloride
propoxypiperocaine
Urocom

Origin of Product

United States

Foundational & Exploratory

Propipocaine: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological properties of propipocaine. Marketed under the trade name Falicain, this compound is a local anesthetic that emerged during the mid-20th century. This document collates available historical and chemical data, presenting it in a structured format for researchers and professionals in drug development. While specific quantitative data and detailed original experimental protocols are limited due to the accessibility of historical documents, this guide synthesizes the known information to provide a thorough understanding of this compound's development and mechanism of action within the broader context of local anesthetic research.

Introduction and Historical Context

This compound, also known as 3-piperidino-4'-propoxypropiophenone hydrochloride, entered the medical field in the early 1950s. It was notably marketed in Germany under the name Falicain. The development of this compound occurred during a period of intensive research into synthetic local anesthetics, driven by the need for alternatives to cocaine with improved safety profiles.

Chemical Properties and Synthesis

This compound is a β-aminoketone. Its chemical structure consists of a 4-propoxyphenyl group, a propiophenone (B1677668) core, and a piperidine (B6355638) ring.

PropertyValue
IUPAC Name 3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one hydrochloride
Molecular Formula C17H26ClNO2
Molecular Weight 311.85 g/mol
CAS Number 1155-49-3

The primary method for the synthesis of this compound is the Mannich reaction . This well-established reaction in organic chemistry involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.

Experimental Protocol: Mannich Reaction for this compound Synthesis (Generalized)

The synthesis of this compound via the Mannich reaction involves the condensation of three key reactants: 4'-propoxypropiophenone, formaldehyde (B43269), and piperidine.

Reactants:

  • 4'-propoxypropiophenone (the ketone with an acidic α-proton)

  • Formaldehyde (the aldehyde)

  • Piperidine (the secondary amine)

  • Hydrochloric acid (as a catalyst and for salt formation)

  • Ethanol (as a solvent)

Procedure:

  • 4'-propoxypropiophenone, piperidine, and formaldehyde are dissolved in ethanol.

  • Hydrochloric acid is added to the mixture to catalyze the reaction.

  • The mixture is refluxed for a specified period to allow the reaction to proceed to completion.

  • Upon cooling, the hydrochloride salt of this compound precipitates out of the solution.

  • The crude product is then purified by recrystallization.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification R1 4'-propoxypropiophenone P1 Dissolve in Ethanol R1->P1 R2 Formaldehyde R2->P1 R3 Piperidine R3->P1 P2 Add HCl (catalyst) P1->P2 P3 Reflux P2->P3 PR1 Precipitation of This compound HCl P3->PR1 PR2 Recrystallization PR1->PR2 Final Pure this compound HCl PR2->Final

Generalized workflow for the synthesis of this compound via the Mannich reaction.

Mechanism of Action

As a local anesthetic, this compound's mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][3] By binding to these channels, it inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[1][2][3] This interruption of nerve signal transmission results in a temporary loss of sensation in the area of application. The specific binding site and affinity of this compound for different sodium channel subtypes have not been extensively characterized in publicly available literature.

Sodium_Channel_Blockade cluster_membrane Neuronal Membrane cluster_cellular_response Cellular Response This compound This compound NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked) This compound->NaChannel_Blocked Binds to channel NaChannel_Open Voltage-Gated Na+ Channel (Open) ActionPotential Action Potential Generation NaChannel_Open->ActionPotential allows NoActionPotential No Action Potential NaChannel_Blocked->NoActionPotential prevents Na_in Na+ Influx No_Na_in No Na+ Influx NerveSignal Nerve Signal Propagation ActionPotential->NerveSignal NoNerveSignal Blocked Signal NoActionPotential->NoNerveSignal Sensation Sensation (e.g., Pain) NerveSignal->Sensation Anesthesia Local Anesthesia NoNerveSignal->Anesthesia

References

An In-depth Technical Guide to Propipocaine: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Propipocaine, also known as Falicain, is a local anesthetic belonging to the β-aminoketone class of compounds.[1][2] Its chemical architecture is characterized by a lipophilic aromatic group, an intermediate ketone linkage, and a hydrophilic tertiary amine, a structure that is critical for its anesthetic potency and duration of action.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The molecular structure of this compound is fundamental to its function as a local anesthetic. It consists of three key domains: a 4-propoxyphenyl group serving as the lipophilic moiety, a piperidine (B6355638) ring as the hydrophilic tertiary amine, and a ketone group acting as an intermediate linker.[1]

Identifier Value
IUPAC Name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride[3]
Synonyms This compound hydrochloride, Falicain, Propiocaine Hydrochloride[3][4]
CAS Number 1155-49-3 (Hydrochloride Salt)[2][3][4], 3670-68-6 (Parent Compound)[2][3][5]
Molecular Formula C₁₇H₂₆ClNO₂ (Hydrochloride Salt)[3][4], C₁₇H₂₅NO₂ (Parent Compound)[2]
Molecular Weight 311.85 g/mol (Hydrochloride Salt)[2][4], 275.39 g/mol (Parent Compound)[2]
InChIKey SLARELGEGUUVPI-UHFFFAOYSA-N[1][4]
Canonical SMILES CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2.Cl[4]

Physicochemical Properties

The physical and chemical properties of this compound hydrochloride influence its formulation, stability, and pharmacokinetic profile.

Property Value Reference
Appearance Crystalline solid powder[2][4]
Melting Point 166 °C[2]
Boiling Point 411.4 °C at 760 mmHg[5]
Solubility Soluble in water, alcohol, acetone, and DMSO[2][4]
Density 1.027 g/cm³[5]
Flash Point 202.6 °C[5]
Predicted XlogP 3.3[6]

Pharmacology and Mechanism of Action

This compound is classified as a local anesthetic.[2] Its primary mechanism of action, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal membranes of nerve fibers.[1]

By reversibly binding to the VGSCs, this compound inhibits the influx of sodium ions that is necessary for the depolarization of the neuronal membrane. This action prevents the generation and conduction of nerve impulses, resulting in a temporary loss of sensation in the area of application.[1] The lipid solubility of this compound, influenced by its 4-propoxyphenyl group, is a key determinant of its potency, as it facilitates the drug's ability to partition into the nerve membrane and access its binding site on the sodium channel.[1]

cluster_membrane Neuronal Membrane cluster_extra cluster_intra channel Voltage-Gated Sodium Channel AP Action Potential Blocked channel->AP Prevents Depolarization Na_out Na+ Ions Na_out->channel Normal Influx This compound This compound This compound->channel Binding & Blockade

Caption: Mechanism of action for this compound.

Synthesis and Analytical Methodologies

Synthesis

The primary route for synthesizing this compound hydrochloride is the Mannich reaction.[1] This well-established method involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The key reactants are 4'-propoxypropiophenone, which provides the core ketone structure; piperidine, which acts as the secondary amine; and formaldehyde, which supplies the methylene (B1212753) bridge.[1] The reaction is typically catalyzed by an acid, such as hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.[1] Purification is commonly achieved through recrystallization.[1]

reactant1 4'-propoxypropiophenone reaction Mannich Reaction (HCl Catalyst) reactant1->reaction reactant2 Piperidine reactant2->reaction reactant3 Formaldehyde reactant3->reaction product Crude this compound Hydrochloride reaction->product purification Recrystallization product->purification final_product Pure this compound HCl purification->final_product cluster_qual cluster_quant cluster_physchem start Bulk Sample Received qualitative Qualitative Analysis (Structural Confirmation) start->qualitative quantitative Quantitative Analysis (Purity & Assay) start->quantitative physchem Physicochemical Characterization start->physchem ftir FTIR qualitative->ftir nmr NMR qualitative->nmr hplc HPLC quantitative->hplc titration Titration quantitative->titration dsc DSC (Melting Point) physchem->dsc solubility Solubility Test physchem->solubility report Certificate of Analysis Issued ftir->report nmr->report hplc->report titration->report dsc->report solubility->report

References

An In-depth Technical Guide to the Synthesis of Propipocaine via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propipocaine, a local anesthetic, is structurally classified as a β-amino ketone. Its synthesis is classically achieved through the Mannich reaction, a cornerstone of organic chemistry for the aminoalkylation of acidic protons located alpha to a carbonyl group. This guide provides a comprehensive overview of the synthesis of this compound, presenting a detailed theoretical framework, experimental protocols adapted from analogous reactions, and a summary of relevant data. The content herein is intended to equip researchers and professionals in drug development with the necessary knowledge to understand and potentially replicate the synthesis of this and similar compounds.

Introduction to this compound and the Mannich Reaction

This compound, chemically known as 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone, is a local anesthetic. The core of its synthesis lies in the Mannich reaction, a three-component condensation involving a compound with an active hydrogen (in this case, an aryl ketone), a non-enolizable aldehyde (typically formaldehyde), and a secondary amine (piperidine).[1][2] The resulting product is a β-amino carbonyl compound, referred to as a Mannich base.[1]

The synthesis of this compound specifically involves the reaction of 4'-propoxypropiophenone, formaldehyde, and piperidine.[3] The hydrochloride salt of this compound is a common form, with the molecular formula C17H25NO2·HCl.[3]

The Mannich Reaction: Mechanism of this compound Synthesis

The synthesis of this compound via the Mannich reaction proceeds through a well-established two-part mechanism:

  • Formation of the Eschenmoser-like salt (Iminium Ion): The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. This is followed by protonation of the oxygen and subsequent dehydration to form a reactive iminium ion. This electrophilic species is the key intermediate that will react with the enol form of the ketone.[1]

  • Nucleophilic Attack by the Enol: The ketone, 4'-propoxypropiophenone, possesses acidic α-hydrogens. In the presence of an acid or base catalyst, it can tautomerize to its more nucleophilic enol form. The enol then attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and leading to the β-amino ketone structure of this compound.[1]

A visual representation of this reaction pathway is provided below.

Mannich_Reaction cluster_0 Iminium Ion Formation cluster_1 Enol Formation and Nucleophilic Attack Piperidine Piperidine Iminium_Ion Piperidinium-1-ylidene methanide (Iminium Ion) Piperidine->Iminium_Ion + HCHO, -H2O Formaldehyde Formaldehyde This compound This compound Iminium_Ion->this compound Electrophile Propiophenone 4'-Propoxypropiophenone Enol Enol Intermediate Propiophenone->Enol Tautomerization Enol->this compound + Iminium Ion caption Figure 1: Reaction pathway for the synthesis of this compound via the Mannich reaction. Experimental_Workflow Reactants Combine: - 4'-Propoxypropiophenone - Piperidine - Paraformaldehyde Solvent_Catalyst Add Solvent (Ethanol) and Catalyst (HCl) Reactants->Solvent_Catalyst Reflux Reflux for several hours Solvent_Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Isolation Isolate Crude Product (Filtration or Evaporation) Cooling->Isolation Purification Purify by Recrystallization Isolation->Purification Final_Product This compound HCl (Crystalline Solid) Purification->Final_Product caption Figure 2: Generalized experimental workflow for this compound synthesis.

References

Propipocaine hydrochloride synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Propipocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound hydrochloride is a local anesthetic agent belonging to the β-aminoketone class of compounds. Its structure, comprising a lipophilic aromatic ring, a ketone linkage, and a hydrophilic piperidine (B6355638) ring, is key to its mechanism of action, which involves the blockade of voltage-gated sodium channels in neuronal membranes. This guide provides a detailed overview of the primary synthetic pathway for this compound hydrochloride, the Mannich reaction, and outlines the standard analytical techniques for its characterization. Due to the limited availability of specific published experimental data for this compound, this guide focuses on the established synthetic methodology for its structural class and the predicted analytical outcomes based on its known structure.

Synthesis of this compound Hydrochloride

The principal synthetic route to this compound hydrochloride is the Mannich reaction, a three-component condensation that is highly effective for the formation of β-aminoketones.[1][2]

1.1. Reaction Scheme: The Mannich Reaction

The synthesis involves the reaction of a ketone containing an acidic α-proton (4'-propoxypropiophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction is typically catalyzed by an acid, such as hydrochloric acid (HCl), which also facilitates the formation of the final hydrochloride salt.

The overall reaction can be depicted as follows:

4'-propoxypropiophenone + Formaldehyde + Piperidine --(HCl, Ethanol)--> 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one hydrochloride (this compound HCl)

1.2. Experimental Protocol (Generalized)

This protocol is a generalized procedure for the synthesis of a β-aminoketone via the Mannich reaction. Specific quantities and reaction conditions should be optimized for this compound synthesis.

  • Reactant Preparation: In a round-bottom flask, dissolve 4'-propoxypropiophenone and piperidine hydrochloride in a suitable solvent, such as absolute ethanol.

  • Addition of Formaldehyde: Add an aqueous solution of formaldehyde (e.g., 37% formalin) to the mixture.

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid. Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C) for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.

  • Purification: Collect the crude this compound hydrochloride crystals by vacuum filtration. Wash the crystals with a cold solvent (e.g., diethyl ether or cold ethanol) to remove unreacted starting materials and by-products.

  • Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol.

  • Drying: Dry the purified crystals under vacuum to yield the final this compound hydrochloride product.

1.3. Synthesis Workflow Diagram

G Synthesis Workflow for this compound Hydrochloride cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product p1 Dissolve 4'-propoxypropiophenone and piperidine HCl in Ethanol r1 Add Formaldehyde Solution p1->r1 r2 Add conc. HCl (catalyst) r1->r2 r3 Heat to Reflux (Monitor by TLC) r2->r3 w1 Cool Reaction Mixture (Precipitation) r3->w1 w2 Vacuum Filtration w1->w2 w3 Wash Crystals (e.g., with Diethyl Ether) w2->w3 w4 Recrystallization (e.g., from Ethanol/Water) w3->w4 f1 Dry Under Vacuum w4->f1 f2 This compound HCl (Pure Solid) f1->f2

Caption: Mannich reaction workflow for this compound HCl synthesis.

Characterization of this compound Hydrochloride

Characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves determining its physicochemical properties and analyzing its spectroscopic data.

2.1. Physicochemical Properties

The fundamental properties of this compound hydrochloride are summarized below.

PropertyValueReference
IUPAC Name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one;hydrochloride[3]
Synonyms Falicain, Falicaine, Propoxypiperocaine hydrochloride[4]
CAS Number 1155-49-3[3][4]
Molecular Formula C₁₇H₂₆ClNO₂[3][4]
Molecular Weight 311.85 g/mol [3][4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]

2.2. Spectroscopic Data (Predicted)

TechniqueExpected Salient Features
¹H NMR - Aromatic protons: Signals in the ~6.9-8.0 ppm range, showing characteristic splitting for a 1,4-disubstituted benzene (B151609) ring. - Propoxy group protons (-OCH₂CH₂CH₃): A triplet (~4.0 ppm), a sextet (~1.8 ppm), and a triplet (~1.0 ppm). - Propanone backbone protons (-COCH₂CH₂N-): Two triplets in the ~3.0-3.5 ppm range. - Piperidine ring protons: Multiple signals in the ~1.5-3.0 ppm range.
¹³C NMR - Carbonyl carbon (C=O): Signal at ~195-200 ppm. - Aromatic carbons: Signals in the ~114-164 ppm range. - Propoxy group carbons: Signals at ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃). - Aliphatic carbons (backbone and piperidine): Signals in the ~23-55 ppm range.
IR Spectroscopy - C=O stretch (ketone): Strong absorption band around 1670-1690 cm⁻¹. - C-O-C stretch (aryl ether): Strong absorption band around 1250 cm⁻¹. - Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region. - C-H stretches (aliphatic and aromatic): Bands in the 2850-3100 cm⁻¹ region. - N-H⁺ stretch (amine salt): Broad absorption in the 2400-2700 cm⁻¹ region.
Mass Spectrometry - Molecular Ion (M⁺): The peak for the free base (C₁₇H₂₅NO₂) would be expected at m/z 275.19. - Major Fragments: Expected fragmentation would involve α-cleavage adjacent to the nitrogen of the piperidine ring (leading to a fragment at m/z 84) and cleavage adjacent to the carbonyl group.

2.3. Experimental Protocols (Generalized)

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the proton and carbon environments of the molecule.

2.3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (ketone, ether, aromatic ring, amine salt).

2.3.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum. For structural elucidation, perform tandem MS (MS/MS) to analyze fragmentation patterns.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and aspects of the compound's structure.

2.4. Characterization Workflow Diagram

G Characterization Workflow for this compound Hydrochloride cluster_0 Physicochemical Tests cluster_1 Spectroscopic Analysis cluster_2 Chromatographic Analysis cluster_3 Data Interpretation start Synthesized this compound HCl p1 Appearance & Solubility start->p1 p2 Melting Point Determination start->p2 s1 NMR Spectroscopy (¹H, ¹³C) start->s1 s2 IR Spectroscopy start->s2 s3 Mass Spectrometry (MS) start->s3 c1 HPLC / UPLC (Purity Assessment) start->c1 d1 Compare Data with Predicted Values p1->d1 p2->d1 s1->d1 s2->d1 s3->d1 c1->d1 d2 Confirm Structure & Purity >98% d1->d2 end Characterized Product d2->end

Caption: Analytical workflow for this compound HCl characterization.

Conclusion

The synthesis of this compound hydrochloride is reliably achieved through the well-established Mannich reaction, a cornerstone of β-aminoketone synthesis. Its characterization relies on a standard suite of analytical methods, including NMR, IR, and mass spectrometry, to confirm its complex structure and ensure its purity. While a comprehensive public database of experimental data for this compound hydrochloride is sparse, this guide provides the necessary theoretical framework and procedural outlines for its successful synthesis and rigorous characterization in a research or drug development setting.

References

Unveiling the Molecular Dance: A Technical Guide to the Mechanism of Action of Propipocaine on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the quantitative mechanism of action of propipocaine on sodium channels is limited. This guide synthesizes the well-established principles of local anesthetic interaction with voltage-gated sodium channels to project the putative mechanism of this compound. The presented quantitative data and experimental protocols are based on studies of analogous local anesthetics and serve as a framework for prospective research on this compound.

Executive Summary

This compound, as a local anesthetic, is presumed to exert its therapeutic effects by blocking the initiation and propagation of action potentials in neuronal membranes. The primary molecular target for this action is the voltage-gated sodium channel (VGSC). This document provides an in-depth technical overview of the putative mechanism by which this compound interacts with these channels. By reversibly binding to a specific site within the channel pore, this compound is thought to stabilize the inactivated state of the channel, thereby preventing the influx of sodium ions that is essential for depolarization. This guide details the state-dependent nature of this interaction, potential access pathways to the binding site, and standardized experimental methodologies for its characterization.

The Modulated Receptor Hypothesis: A State-Dependent Blockade

The prevailing model for the action of local anesthetics on sodium channels is the Modulated Receptor Hypothesis. This model posits that the affinity of the drug for the sodium channel is dependent on the conformational state of the channel: resting, open, or inactivated. Local anesthetics, including presumably this compound, exhibit a higher affinity for the open and inactivated states than for the resting state.[1] This state-dependent binding is crucial for their clinical efficacy and is characterized by two principal forms of block:

  • Tonic Block: This occurs when the nerve is at rest, and the sodium channels are predominantly in the closed (resting) state. The local anesthetic has a lower affinity for this state, resulting in a baseline level of inhibition.

  • Use-Dependent (Phasic) Block: With repetitive stimulation, such as during the transmission of pain signals, sodium channels cycle through the open and inactivated states more frequently. The increased availability of these high-affinity states leads to an accumulation of drug-bound channels and a more profound blockade. This phenomenon is a hallmark of local anesthetic action.[2]

The Binding Site and Access Pathways

The receptor site for local anesthetics is located within the inner pore of the sodium channel, specifically involving amino acid residues on the S6 transmembrane segments of the α-subunit.[3] For this compound to reach this intracellularly accessible site, it must traverse the cell membrane. Two primary pathways are proposed for this transit:

  • Hydrophobic Pathway: The uncharged, lipid-soluble form of the local anesthetic molecule can partition into the lipid bilayer of the cell membrane and diffuse laterally to access the binding site from within the membrane.[4]

  • Hydrophilic Pathway: The charged, protonated form of the molecule can gain access to the inner pore when the channel is in the open state.[5]

The relative contribution of each pathway is dependent on the pKa of the drug and the pH of the surrounding tissue.[4]

Quantitative Analysis of Sodium Channel Blockade by Local Anesthetics

Local AnestheticPreparationTonic Block IC50 (µM)Use-Dependent Block IC50 (µM)Reference
LidocaineRecombinant hNav1.5~20005-20[1]
Bupivacaine (B1668057)Recombinant hNav1.5 in Xenopus oocytesNot specified4.51[6]
PropranololRecombinant hNav1.521.4 (R-enantiomer)2.7 (R-enantiomer)Not in search results

Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The gold-standard technique for investigating the interaction of a compound with voltage-gated sodium channels is the whole-cell patch-clamp technique.[5] This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

Cell Preparation
  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing the desired human sodium channel subtype (e.g., Nav1.5, Nav1.7) are commonly used.

  • Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) and passaged upon reaching confluency. For recording, cells are plated onto glass coverslips.

Electrophysiological Recording
  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.

  • Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope, and data acquisition software are required.

  • Procedure:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and positioned onto a single cell.

    • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

Voltage-Clamp Protocols
  • Tonic Block Assessment:

    • From the holding potential, a depolarizing pulse (e.g., to -10 mV for 20 ms) is applied to elicit a sodium current.

    • The external solution containing a known concentration of this compound is perfused over the cell.

    • The reduction in the peak sodium current amplitude in the presence of the drug, relative to the control, is measured. This is repeated for a range of concentrations to determine the IC50 for tonic block.

  • Use-Dependent Block Assessment:

    • A train of depolarizing pulses (e.g., to -10 mV for 20 ms (B15284909) at a frequency of 5-10 Hz) is applied.

    • The progressive decrease in the peak sodium current with each pulse in the presence of this compound is measured.

    • The IC50 for use-dependent block is determined from the steady-state block achieved at the end of the pulse train.

Visualizations

Signaling Pathway of this compound Action

G cluster_membrane Cell Membrane cluster_pore Channel Pore (Intracellular) Propipocaine_ext This compound (Uncharged) Na_channel Resting Open Inactivated Propipocaine_ext->Na_channel:open Hydrophobic Pathway Propipocaine_charged This compound (Charged) Propipocaine_charged->Na_channel:open Hydrophilic Pathway Na_channel:inact->Na_channel:rest Na_channel:open->Na_channel:inact Na_channel:rest->Na_channel:open Na_channel:inact->Na_channel:rest Binding_site Binding Site (S6) Na_channel:open->Binding_site Binding Binding_site->Na_channel:inact Stabilization of Inactivated State G start HEK-293 Cells Expressing Target Sodium Channel Subtype culture Cell Culture and Plating on Coverslips start->culture patch Whole-Cell Patch-Clamp Configuration Achieved culture->patch control Record Control Sodium Currents patch->control application Perfuse with this compound (Varying Concentrations) control->application record_drug Record Sodium Currents in Presence of Drug application->record_drug analysis Data Analysis: - Tonic Block (IC50) - Use-Dependent Block (IC50) record_drug->analysis end Characterization of This compound's Effect analysis->end

References

The Structure-Activity Relationship of Propipocaine: A Deep Dive into a Potent Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propipocaine, a β-aminoketone local anesthetic, has been a subject of interest for its clinical efficacy. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the rational design of novel, more effective, and safer local anesthetics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogs, detailing experimental methodologies, quantitative activity data, and the underlying signaling pathways.

Core Structural Features and their Influence on Anesthetic Potency

The this compound molecule can be dissected into three key pharmacophoric components: the aromatic ring, the intermediate β-aminoketone linker, and the terminal amino group. Modifications to each of these regions have been shown to significantly impact the local anesthetic potency and duration of action.

The Aromatic Moiety: Lipophilicity and Beyond

The aromatic ring, specifically the 4-propoxyphenyl group in this compound, is a critical determinant of the molecule's lipophilicity. This property governs the anesthetic's ability to penetrate the lipid-rich nerve membrane to reach its target, the voltage-gated sodium channels.

Structure-Activity Relationship Insights:

  • Alkoxy Chain Length: The length of the alkoxy chain at the para-position of the phenyl ring influences both potency and toxicity. While a certain degree of lipophilicity is essential for activity, excessive lengthening of the chain can lead to increased toxicity and reduced aqueous solubility.

  • Aromatic Substitutions: Introduction of various substituents on the aromatic ring can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with the sodium channel binding site.

The β-Aminoketone Linker: A Bridge to Activity

The β-aminoketone linker is a characteristic feature of this compound and its analogs. The carbonyl group and the length of the alkyl chain are crucial for maintaining the appropriate spatial orientation of the aromatic and amino moieties.

The Amino Group: The Hydrophilic Anchor

The tertiary amine, typically a piperidine (B6355638) ring in this compound, constitutes the hydrophilic portion of the molecule. This group is essential for the water solubility of the anesthetic, allowing for its formulation as a hydrochloride salt for clinical administration. At physiological pH, the amine exists in both a charged (protonated) and uncharged form. The uncharged form is crucial for membrane penetration, while the charged form is believed to be the active species that binds to the sodium channel from the intracellular side.

Structure-Activity Relationship Insights:

  • Nature of the Amine: The basicity (pKa) of the amine influences the ratio of charged to uncharged forms at physiological pH, thereby affecting the onset and duration of action. Modifications of the piperidine ring to other cyclic or acyclic amines have a significant impact on potency. For instance, replacing the piperidine with a morpholine (B109124) or dimethylamino group has been shown to alter the anesthetic profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data from various studies on this compound analogs. The data is primarily derived from in vivo assays measuring infiltration anesthesia and nerve block potency.

Table 1: Infiltration Anesthesia Activity of this compound Analogs

Compound IDR (Amine)Ar (Aromatic)ED50 (%)Relative Potency (Procaine = 1)
This compoundPiperidino4-Propoxy-phenyl--
Analog 1Dimethylamino4-Benzoxy-phenyl0.444.5
Analog 2Piperidino4-Benzoxy-phenyl0.1612.5
Analog 3Morpholino4-Benzoxy-phenyl0.365.5
ProcaineDiethylamino4-Amino-benzoyl (ester)2.01

ED50 values were determined by the intradermal wheal method in guinea pigs.[1]

Table 2: Nerve Block Activity of this compound Analogs on Frog Sciatic Nerve

CompoundR (Amine)Ar (Aromatic)Time for 80% Blockade (min) at 2% Solution
Analog 1Dimethylamino4-Benzoxy-phenyl15
Analog 2Piperidino4-Benzoxy-phenyl10
Analog 3Morpholino4-Benzoxy-phenyl18
ProcaineDiethylamino4-Amino-benzoyl (ester)>30

Nerve blockade was assessed on the isolated sciatic nerve-gastrocnemius muscle preparation of the frog.[1]

Experimental Protocols

Synthesis of this compound Analogs (General Procedure)

The synthesis of β-aminoketones like this compound and its analogs is typically achieved through the Mannich reaction. This three-component condensation involves an aromatic ketone, formaldehyde (B43269) (or its equivalent), and a secondary amine hydrochloride.

  • Step 1: Formation of the Mannich Base. A mixture of the substituted acetophenone, paraformaldehyde, and the desired secondary amine hydrochloride in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., HCl) is refluxed.

  • Step 2: Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a base (e.g., sodium carbonate solution) to liberate the free base, which is subsequently extracted with an organic solvent (e.g., ether). The organic layer is dried and the solvent is evaporated to yield the crude product.

  • Step 3: Salt Formation. For pharmacological testing, the purified base is dissolved in a suitable solvent (e.g., dry ether) and treated with a solution of hydrogen chloride in the same solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and recrystallized.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Ketone Mannich Mannich Reaction (Reflux, Acid Catalyst) A->Mannich B Formaldehyde B->Mannich C Secondary Amine HCl C->Mannich Base Basification Mannich->Base Extract Extraction Base->Extract Purify Purification Extract->Purify Product This compound Analog HCl Purify->Product

Synthesis Workflow for this compound Analogs

Evaluation of Local Anesthetic Activity

This in vivo method assesses the ability of a compound to produce anesthesia when infiltrated directly into the tissue.

  • Animal Preparation: The hair on the backs of guinea pigs is clipped and shaved 24 hours prior to the experiment.

  • Injection: The back is divided into four quadrants, and 0.1 ml of different concentrations of the test compound solution (and a saline control) are injected intradermally to raise a wheal in each quadrant.

  • Assessment of Anesthesia: The absence of a response to six pinpricks applied to the wheal every 5 minutes is recorded as a positive anesthetic effect.

  • Data Analysis: The total number of negative responses over a 30-minute period is counted for each wheal, and the ED50 (the concentration required to produce anesthesia in 50% of the animals) is calculated.

This in vitro method evaluates the ability of a compound to block nerve conduction.

  • Preparation: The sciatic nerve-gastrocnemius muscle preparation is dissected from a frog and mounted in a nerve chamber.

  • Stimulation: The nerve is stimulated with an induction coil to elicit muscle twitches.

  • Drug Application: A cotton swab soaked in a 2% solution of the test compound is placed on the nerve.

  • Assessment: The time taken to produce an 80% blockade of nerve conduction (judged by the inhibition of muscle twitch responses) is determined.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound and other local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[2]

  • Penetration of the Nerve Membrane: The uncharged, lipophilic form of the this compound molecule diffuses across the nerve cell membrane into the axoplasm.

  • Equilibrium and Ionization: Once inside the neuron, an equilibrium is established between the uncharged and the charged (protonated) forms of the molecule.

  • Sodium Channel Blockade: The charged form of the this compound molecule binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.

  • Inhibition of Nerve Conduction: The blockade of sodium influx leads to a decrease in the rate and degree of depolarization of the nerve membrane, ultimately preventing the nerve impulse from being transmitted and resulting in a loss of sensation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) cluster_effect Physiological Effect LA_ext This compound (Uncharged) LA_int_uncharged This compound (Uncharged) LA_ext->LA_int_uncharged Diffusion NaChannel Voltage-Gated Sodium Channel Block Inhibition of Na+ Influx LA_int_charged This compound (Charged) LA_int_uncharged->LA_int_charged Protonation LA_int_charged->NaChannel Binding & Blockade NoAP No Action Potential Propagation Block->NoAP Anesthesia Local Anesthesia NoAP->Anesthesia

Mechanism of Action of this compound

Conclusion

The structure-activity relationship of this compound is a complex interplay of its lipophilic, hydrophilic, and intermediate structural components. The 4-alkoxy-phenyl ring is crucial for lipophilicity and membrane penetration, with the nature of the alkoxy group fine-tuning this property. The β-aminoketone linker provides the correct spatial arrangement, and the terminal amine group, particularly its pKa, is vital for solubility and interaction with the sodium channel. The quantitative data presented, derived from established in vivo and in vitro models, provides a solid foundation for the rational design of new this compound analogs with improved anesthetic profiles. Further research focusing on a wider range of structural modifications and employing in vitro electrophysiological techniques will be instrumental in elucidating a more detailed quantitative structure-activity relationship and in the development of the next generation of local anesthetics.

References

Spectroscopic analysis of Propipocaine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of Propipocaine, a local anesthetic. The document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring these spectra are provided, along with a logical workflow for the spectroscopic analysis of small organic molecules like this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of pharmaceutical compounds.

Introduction

This compound, with the chemical name 3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one, is a local anesthetic.[1][2] Its molecular formula is C₁₇H₂₅NO₂ and it has a molecular weight of approximately 275.39 g/mol .[1][2] Accurate structural elucidation and characterization are critical for drug development and quality control. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight of the compound. This guide presents a predictive analysis of the spectroscopic data for this compound and outlines the methodologies for their acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on its known chemical structure and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.9Doublet2HAromatic protons ortho to the carbonyl group
~ 6.9Doublet2HAromatic protons meta to the carbonyl group
~ 4.0Triplet2H-O-CH₂ -CH₂-CH₃
~ 3.2Triplet2H-CO-CH₂ -CH₂-N
~ 2.8Triplet2H-CO-CH₂-CH₂ -N
~ 2.5Broad Multiplet4HPiperidine (B6355638) protons adjacent to Nitrogen
~ 1.8Multiplet2H-O-CH₂-CH₂ -CH₃
~ 1.6Multiplet6HRemaining piperidine protons
~ 1.0Triplet3H-O-CH₂-CH₂-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) (ppm)Assignment
~ 198Carbonyl carbon (C =O)
~ 163Aromatic carbon attached to the propoxy group
~ 130Aromatic carbons ortho to the carbonyl group
~ 128Aromatic carbon attached to the carbonyl group
~ 114Aromatic carbons meta to the carbonyl group
~ 70C H₂ of the propoxy group
~ 55C H₂ adjacent to the piperidine nitrogen
~ 54Piperidine carbons adjacent to Nitrogen
~ 40C H₂ adjacent to the carbonyl group
~ 25Central piperidine carbon
~ 24Piperidine carbon beta to Nitrogen
~ 22Middle C H₂ of the propoxy group
~ 10C H₃ of the propoxy group
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~ 3100 - 3000MediumAromatic C-H stretch
~ 2950 - 2850StrongAliphatic C-H stretch (CH₂, CH₃)
~ 1680StrongAryl ketone C=O stretch
~ 1600, 1510MediumAromatic C=C skeletal vibrations
~ 1250StrongAryl-O-C stretch (asymmetric)
~ 1170MediumC-N stretch
~ 1040MediumAlkyl-O-C stretch (symmetric)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment Ion
275[M]⁺ (Molecular Ion)
246[M - C₂H₅]⁺
163[C₉H₁₁O₂]⁺
135[C₇H₇O]⁺
98[C₅H₁₀N]⁺
84[C₅H₁₀N]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of CDCl₃ in a clean, dry vial. Add a small drop of TMS to the solution.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform shimming to optimize the homogeneity of the magnetic field.

  • Acquisition of ¹H NMR Spectrum:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the free induction decay (FID) using a standard pulse sequence.

    • Typically, a single scan is sufficient for a ¹H spectrum.

  • Acquisition of ¹³C NMR Spectrum:

    • Switch the spectrometer to the ¹³C channel.

    • Set the appropriate spectral width and acquisition time.

    • Acquire the FID. Due to the low natural abundance of ¹³C, multiple scans (hundreds to thousands) are usually required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) of spectroscopic grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder into the die of a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methanol (B129727) or acetonitrile)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

  • Ionization: The sample is ionized in the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are then transferred into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow and Logical Relationships

The spectroscopic analysis of a compound like this compound typically follows a logical workflow to ensure comprehensive characterization.

Spectroscopic_Analysis_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Interpretation and Structure Elucidation cluster_end Final Report Start Compound Synthesis or Isolation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Sample Preparation IR IR Spectroscopy Start->IR Sample Preparation MS Mass Spectrometry Start->MS Sample Preparation Data_Analysis Combined Data Analysis NMR->Data_Analysis Structural Framework IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight & Fragmentation Structure_Elucidation Structure Confirmation or Elucidation Data_Analysis->Structure_Elucidation Hypothesis Generation Report Technical Report and Data Archiving Structure_Elucidation->Report Finalized Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

This workflow begins with the synthesized or isolated compound, which then undergoes parallel analysis by NMR, IR, and MS. The data from these techniques are then collectively interpreted to either confirm a known structure or elucidate an unknown one, culminating in a comprehensive technical report.

References

A Technical Guide to the Thermal Analysis of Propipocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are pivotal in the physicochemical characterization of active pharmaceutical ingredients (APIs) and drug formulations.[1][2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most widely used thermoanalytical methods that provide critical information regarding the purity, stability, polymorphism, and compatibility of pharmaceutical compounds with excipients.[1][3][4]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to determine thermal transitions such as melting point, glass transition, and crystallization, providing insights into the physical and energetic properties of a substance.[5][6]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] TGA is essential for determining thermal stability, decomposition temperatures, and quantifying volatile content such as moisture and residual solvents.[7]

The combination of DSC and TGA offers a powerful approach for a comprehensive thermal characterization of pharmaceutical compounds like Propipocaine hydrochloride.[9]

Hypothetical Thermal Analysis Data for this compound Hydrochloride

The following tables present a hypothetical summary of expected quantitative data from DSC and TGA analyses of this compound hydrochloride, based on typical values for similar small molecule hydrochloride salts. These tables serve as a template for data presentation.

Table 1: Hypothetical DSC Data for this compound Hydrochloride

ParameterValueUnitDescription
Onset Temperature (Tonset)165.2°CThe extrapolated onset of the melting endotherm.
Peak Temperature (Tpeak)168.5°CThe temperature at the peak of the melting endotherm.
Enthalpy of Fusion (ΔHfus)95.8J/gThe energy absorbed during the melting process.
Glass Transition (Tg)Not Observed°CIndicates the absence of a significant amorphous phase.

Table 2: Hypothetical TGA Data for this compound Hydrochloride

ParameterValueUnitDescription
Onset of Decomposition (Tonset)210.7°CThe temperature at which significant mass loss begins.
Temperature at 5% Mass Loss (T5%)215.3°CA measure of initial thermal stability.
Temperature at Max Decomposition Rate235.8°CThe peak of the derivative thermogravimetric (DTG) curve.
Residual Mass at 500°C< 1.0%The remaining mass after thermal decomposition.

Detailed Experimental Protocols

The following are detailed, generalized experimental protocols for conducting DSC and TGA analyses on a pharmaceutical compound such as this compound hydrochloride.

3.1. Differential Scanning Calorimetry (DSC) Protocol

  • Instrument: A heat-flux DSC instrument, such as a Mettler Toledo DSC 822e or a TA Instruments Tzero DSC.[3][10]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound hydrochloride into an aluminum pan. The pan is then hermetically sealed or left with a pinhole in the lid, depending on the experimental goal (e.g., to allow for the escape of volatiles).[10]

  • Reference: An empty, sealed aluminum pan is used as the reference.[3]

  • Atmosphere: The experiment is conducted under a continuous purge of an inert gas, typically nitrogen, at a flow rate of 50-70 mL/min to prevent oxidative degradation.[3]

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.[3][9]

  • Data Analysis: The resulting heat flow versus temperature curve is analyzed to determine the onset temperature, peak temperature, and enthalpy of any thermal events.

3.2. Thermogravimetric Analysis (TGA) Protocol

  • Instrument: A thermogravimetric analyzer, such as a TA Instruments Q5000 or a PerkinElmer Pyris STA 9.[3][9]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound hydrochloride into an open platinum or alumina (B75360) crucible.[3]

  • Atmosphere: The analysis is performed under a controlled atmosphere, typically dynamic nitrogen, with a purge rate of 50 mL/min.[3]

  • Temperature Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 700 °C at a constant heating rate of 10 °C/min or 20 °C/min.[3]

  • Data Analysis: The mass loss as a function of temperature is recorded. The derivative of the TGA curve (DTG) is used to identify the temperatures of maximum decomposition rates.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the thermal analysis of this compound hydrochloride and the relationship between the analytical techniques and the information obtained.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Interpretation cluster_reporting Final Reporting This compound This compound Hydrochloride Sample weighing Accurate Weighing (2-10 mg) This compound->weighing encapsulation Encapsulation in DSC/TGA Pans weighing->encapsulation dsc DSC Analysis encapsulation->dsc tga TGA Analysis encapsulation->tga dsc_data DSC Thermogram (Heat Flow vs. Temperature) dsc->dsc_data tga_data TGA Thermogram (Mass vs. Temperature) tga->tga_data dsc_interp Melting Point, Enthalpy, Polymorphism, Purity dsc_data->dsc_interp tga_interp Decomposition Temperature, Thermal Stability, Volatiles tga_data->tga_interp report Technical Report / Whitepaper dsc_interp->report tga_interp->report

Caption: Experimental workflow for the thermal analysis of this compound hydrochloride.

Signaling_Pathway cluster_input Input cluster_techniques Analytical Techniques cluster_properties Measured Properties cluster_information Derived Information compound This compound Hydrochloride dsc Differential Scanning Calorimetry (DSC) compound->dsc tga Thermogravimetric Analysis (TGA) compound->tga heat_flow Heat Flow Changes dsc->heat_flow mass_change Mass Changes tga->mass_change phys_props Physicochemical Properties (Melting Point, Purity) heat_flow->phys_props stability Thermal Stability (Decomposition) mass_change->stability

Caption: Relationship between techniques and derived physicochemical information.

Conclusion

The thermal analysis of this compound hydrochloride by DSC and TGA is a critical step in its preformulation and formulation development. Although specific literature data is sparse, the established methodologies for analogous pharmaceutical compounds provide a clear roadmap for characterization. DSC analysis will yield crucial data on melting behavior and solid-state properties, while TGA will define its thermal stability and decomposition profile. The combined application of these techniques provides a robust understanding of the material's thermal properties, ensuring the development of a safe, stable, and efficacious drug product.

References

Physicochemical Properties of Propipocaine and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic belonging to the β-aminoketone class. Understanding its physicochemical properties is fundamental for the development of stable, safe, and effective pharmaceutical formulations. These properties influence critical aspects of a drug's behavior, including its solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and its hydrochloride salt, details the experimental methodologies for their determination, and illustrates key relationships through diagrams.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt. Due to the limited availability of experimentally determined data in the public domain for some parameters, predicted values and qualitative descriptions are included where necessary.

Table 1: Physicochemical Properties of this compound (Free Base)

PropertyValueSource
Molecular Formula C₁₇H₂₅NO₂[1]
Molecular Weight 275.39 g/mol
Predicted XlogP 3.3[2]
pKa Not experimentally determined in cited literature. Expected to be in the range of 7.5-9.0, typical for the tertiary amine in local anesthetics.
Solubility Soluble in alcohol and acetone.

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₇H₂₆ClNO₂[3][4]
Molecular Weight 311.85 g/mol [4]
Melting Point 166 °C
Aqueous Solubility Soluble in water. Quantitative data is not readily available.

Experimental Protocols

Detailed methodologies for determining the key physicochemical parameters of a weakly basic drug like this compound are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the protonated tertiary amine of this compound is a critical parameter as it governs the degree of ionization at a given pH, which in turn affects its solubility and ability to cross biological membranes.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is measured after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.

Methodology:

  • Preparation of the Sample Solution: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of purified water to create a solution of a specific concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel and use a magnetic stirrer to ensure homogeneity.

  • Titration: Titrate the sample solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.

G Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare this compound HCl Solution titrate Titrate Sample with NaOH prep_sample->titrate prep_titrant Prepare Standardized NaOH Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH after each addition titrate->record_ph plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Workflow for pKa Determination
Determination of Octanol-Water Partition Coefficient (LogP/LogD) by Shake-Flask Method

The octanol-water partition coefficient (LogP for the neutral species) and distribution coefficient (LogD at a specific pH) are measures of a drug's lipophilicity, which is a key determinant of its membrane permeability and potency.

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH). The concentrations of the compound in each phase are then measured to determine the partition coefficient.

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

  • Partitioning: In a separatory funnel, mix a known volume of the this compound stock solution with a known volume of the pre-saturated n-octanol.

  • Equilibration: Shake the funnel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of this compound in both the aqueous and n-octanol phases using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP or LogD using the following formula: LogP (or LogD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

G Shake-Flask Method for LogP/LogD Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate_phases Saturate n-Octanol and Aqueous Phase mix Mix Stock Solution and n-Octanol saturate_phases->mix prep_stock Prepare this compound Stock in Aqueous Phase prep_stock->mix shake Shake to Equilibrate mix->shake separate Separate Phases shake->separate measure_conc Measure Concentration in Both Phases separate->measure_conc calculate_logp Calculate LogP/LogD measure_conc->calculate_logp

Shake-Flask Method for LogP/LogD
Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. For an ionizable compound like this compound, solubility is pH-dependent.

Principle: An excess amount of the solid compound is equilibrated with a solvent (e.g., water or buffer of a specific pH) at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.

Methodology:

  • Sample Preparation: Add an excess amount of this compound hydrochloride to a series of vials containing purified water or buffers of different pH values.

  • Equilibration: Agitate the vials at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC).

  • Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Relationship between Physicochemical Properties and Anesthetic Activity

The physicochemical properties of local anesthetics like this compound are intricately linked to their pharmacological activity.

  • pKa: The pKa determines the proportion of the ionized and non-ionized forms of the drug at physiological pH. The non-ionized form is more lipid-soluble and can penetrate the nerve membrane to reach its site of action on the intracellular side of the sodium channel. A pKa closer to physiological pH generally results in a faster onset of action.

  • Lipophilicity (LogP/LogD): Higher lipophilicity enhances the potency of a local anesthetic by facilitating its partitioning into the nerve membrane. It can also increase the duration of action by allowing the drug to remain in the lipid-rich nerve tissue for a longer period.

  • Solubility: Adequate aqueous solubility is essential for the formulation of injectable drug products. The hydrochloride salt of this compound is used to enhance its water solubility for clinical use.

G Interplay of Physicochemical Properties and Anesthetic Activity pka pKa ionization Degree of Ionization at Physiological pH pka->ionization logp Lipophilicity (LogP/LogD) membrane_perm Nerve Membrane Permeation logp->membrane_perm potency Anesthetic Potency logp->potency duration Duration of Action logp->duration solubility Aqueous Solubility formulation Injectable Formulation solubility->formulation ionization->membrane_perm onset Onset of Action membrane_perm->onset

Properties and Anesthetic Activity

Conclusion

The physicochemical properties of this compound and its hydrochloride salt are crucial for its formulation and clinical efficacy. While some fundamental data such as molecular weight and melting point are well-established, further experimental determination of its pKa, octanol-water partition coefficient, and quantitative pH-dependent solubility would provide a more complete profile for this local anesthetic. The standardized experimental protocols detailed in this guide offer a robust framework for obtaining these critical data points, enabling a more thorough understanding and optimization of this compound-based pharmaceutical products.

References

In-Depth Technical Guide on Early-Stage Research of Propipocaine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational stages of research into Propipocaine analogs as potential local anesthetic agents. The document synthesizes available data on their chemical synthesis, structure-activity relationships (SAR), and pharmacological evaluation. Detailed experimental protocols and visualizations of key processes are included to facilitate further research and development in this area.

Introduction to this compound and its Analogs

This compound is an amino-amide local anesthetic.[1] Its chemical structure, characterized by a lipophilic aromatic ring, an intermediate amide linkage, and a hydrophilic amine group, serves as a scaffold for the development of novel analogs with potentially improved therapeutic profiles.[2][3] Early-stage research has focused on modifying this scaffold to understand how chemical alterations influence anesthetic potency, duration of action, and potential toxicity. A significant body of research has centered on Quantitative Structure-Activity Relationship (QSAR) studies to quantitatively link molecular descriptors to biological activity.[1]

Core Mechanism of Action

Like other local anesthetics, this compound and its analogs are believed to exert their primary pharmacological effect by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] This action inhibits the influx of sodium ions, which is crucial for the generation and propagation of action potentials. By preventing nerve impulse transmission, these compounds produce a reversible local anesthesia.

Mechanism_of_Action cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Propipocaine_Analog This compound Analog Binding_Site Binding to Channel Propipocaine_Analog->Binding_Site Binds to Na_Influx_Blocked Sodium Influx Blocked Binding_Site->Na_Influx_Blocked Leads to No_Action_Potential No Action Potential Na_Influx_Blocked->No_Action_Potential Prevents Anesthesia Local Anesthesia No_Action_Potential->Anesthesia Results in

Figure 1: Simplified signaling pathway of this compound analog action.

Synthesis of this compound Analogs

The synthesis of this compound analogs, which are structurally 4-alkoxy-N-(2-piperidinoethyl)benzamides, generally follows a convergent synthesis strategy. This typically involves the synthesis of two key intermediates: a substituted benzoyl chloride and N-(2-aminoethyl)piperidine, followed by their condensation.

General Synthetic Pathway:

  • Preparation of Substituted Benzoyl Chlorides: This can be achieved by reacting the corresponding substituted benzoic acids with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The nature of the substituent on the aromatic ring (e.g., alkoxy groups of varying chain lengths) is a key point of diversification for SAR studies.

  • Synthesis of N-(2-aminoethyl)piperidine: This intermediate can be prepared through various established methods, for instance, by the reaction of piperidine (B6355638) with 2-chloroethylamine (B1212225) or by the reduction of (piperidin-1-yl)acetonitrile.

  • Amide Bond Formation: The final step involves the acylation of N-(2-aminoethyl)piperidine with the substituted benzoyl chloride, typically in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates Substituted_Benzoic_Acid Substituted Benzoic Acid Benzoyl_Chloride Substituted Benzoyl Chloride Substituted_Benzoic_Acid->Benzoyl_Chloride SOCl₂ or (COCl)₂ Piperidine Piperidine Aminoethylpiperidine N-(2-aminoethyl)piperidine Piperidine->Aminoethylpiperidine Chloroethylamine 2-Chloroethylamine Chloroethylamine->Aminoethylpiperidine Final_Product This compound Analog Benzoyl_Chloride->Final_Product Aminoethylpiperidine->Final_Product Base

Figure 2: General synthetic workflow for this compound analogs.

Structure-Activity Relationship (SAR) Studies

A key study in the early-stage research of this compound analogs involved a Quantitative Structure-Activity Relationship (QSAR) analysis of 42 synthesized analogs.[1] This study aimed to correlate the biological activities of these compounds with novel steric and electronic parameters derived from conformational energies.[1]

Key Parameters from the QSAR Study:

ParameterDescriptionSignificance
log JM1 A steric parameter derived from quantum chemical calculations of conformational energies.Reflects the influence of molecular size and shape on the binding affinity of the analog to its target.
JS1 to JS6 A set of electronic parameters.Quantify the electronic effects that are critical for the drug-receptor interaction.

The study highlighted that a balanced combination of steric bulk and specific electronic properties is crucial for optimizing the anesthetic efficacy of this compound-based local anesthetics.[1]

Experimental Protocols

In Vivo Evaluation of Local Anesthetic Activity: Rat Sciatic Nerve Block Model

This model is used to assess both the sensory and motor blockade produced by local anesthetic agents.

Materials:

  • Sprague-Dawley rats

  • This compound analog solutions of varying concentrations

  • Nerve stimulator

  • Dynamometer (for motor block assessment)

  • Radiant heat source (for sensory block assessment)

  • Control solutions (e.g., saline, reference local anesthetic like bupivacaine)

Procedure:

  • Animal Preparation: Acclimatize rats to the experimental setup to minimize stress. The sciatic nerve is located using a nerve stimulator set at a low current (e.g., 0.2 mA) and frequency (e.g., 1 Hz) to elicit a motor response.

  • Injection: Once the nerve is located, inject a small volume (e.g., 0.2 mL) of the test solution (this compound analog, control) perineurally.

  • Motor Block Assessment: At regular intervals (e.g., every 30 minutes), measure the hindpaw grip strength using a dynamometer. A decrease in grip strength indicates a motor block.

  • Sensory Block Assessment: At the same intervals, assess the hindpaw withdrawal latency from a radiant heat source. An increased latency to withdrawal indicates a sensory block.

  • Data Analysis: Plot the intensity of motor and sensory block against time to determine the onset, duration, and magnitude of the anesthetic effect. The area under the curve can be calculated to quantify the overall effect.

In Vitro Cytotoxicity Assay: MTT Assay on Neuronal Cell Lines

This assay determines the potential of the this compound analogs to cause cell death in neuronal cells.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • This compound analog solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.

  • Treatment: Expose the cells to various concentrations of the this compound analogs for a defined period (e.g., 10 minutes to 24 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The LD50 (the concentration at which 50% of cells are dead) can be determined from the dose-response curve.

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Cytotoxicity Animal_Prep Animal Preparation Injection Perineural Injection Animal_Prep->Injection Motor_Assess Motor Block Assessment Injection->Motor_Assess Sensory_Assess Sensory Block Assessment Injection->Sensory_Assess Data_Analysis_InVivo Data Analysis Motor_Assess->Data_Analysis_InVivo Sensory_Assess->Data_Analysis_InVivo Cell_Seeding Cell Seeding Treatment Analog Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Measurement MTT_Assay->Absorbance Data_Analysis_InVitro Data Analysis Absorbance->Data_Analysis_InVitro

Figure 3: Workflow for in vivo and in vitro evaluation.

Conclusion and Future Directions

The early-stage research on this compound analogs has established a foundational understanding of their synthesis, mechanism of action, and structure-activity relationships. The QSAR studies, in particular, provide a valuable framework for the rational design of new derivatives with enhanced local anesthetic properties. Future research should focus on the synthesis and evaluation of a wider range of analogs to further refine the SAR models. Additionally, more in-depth investigations into the specific interactions of these analogs with different subtypes of sodium channels could lead to the development of more selective and safer local anesthetics. Advanced in vivo studies to assess the pharmacokinetic and toxicological profiles of the most promising candidates will be a critical next step in their preclinical development.

References

Propipocaine as a Lead Compound: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propipocaine, a β-aminoketone local anesthetic, presents an intriguing scaffold for lead optimization in the development of novel therapeutics. Its chemical structure, characterized by a 4-propoxyphenyl lipophilic moiety, a ketone linker, and a piperidine (B6355638) hydrophilic group, offers multiple avenues for modification to enhance potency, selectivity, and pharmacokinetic properties. The primary mechanism of action for this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs), which is fundamental to its anesthetic effect. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, summarizing its known chemical and pharmacological properties, and offering detailed experimental protocols for its synthesis and evaluation. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and provides comparative data from structurally related compounds to inform future research and development efforts.

Introduction to this compound

This compound, also known by the trade name Falicaine, is a local anesthetic belonging to the amino amide class. Its structure as a β-aminoketone distinguishes it from more common ester or amide local anesthetics and suggests a unique structure-activity relationship (SAR) profile that warrants further investigation. The exploration of this compound as a lead compound is driven by the continuous need for safer and more effective local anesthetics with tailored durations of action and reduced systemic toxicity.

Physicochemical and Pharmacological Properties

The physicochemical properties of a local anesthetic are critical determinants of its clinical performance, influencing its onset of action, potency, and duration.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name 3-(piperidin-1-yl)-1-(4-propoxyphenyl)propan-1-one;hydrochloridePubChem CID: 70863
Molecular Formula C₁₇H₂₆ClNO₂PubChem CID: 70863
Molecular Weight 311.85 g/mol PubChem CID: 70863
Appearance Solid powderMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences

Table 2: Comparative Pharmacological Data of Local Anesthetics

CompoundClassPotency (Relative to Procaine)Onset of ActionDuration of Action
This compound Amino Amide (β-aminoketone)IntermediateFastModerate-Long
Lidocaine Amino AmideHighFastModerate
Procaine Amino EsterLowSlowShort

Note: Data for this compound is based on general classifications of β-aminoketone local anesthetics due to the lack of specific published comparative studies.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes. This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials, thereby blocking nerve conduction.

cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Resting State) VGSC_open Voltage-Gated Sodium Channel (Open State) VGSC_closed->VGSC_open Depolarization VGSC_inactive Voltage-Gated Sodium Channel (Inactive State) VGSC_open->VGSC_inactive Inactivation Nerve_Impulse Nerve Impulse (Action Potential) VGSC_open->Nerve_Impulse Na+ influx No_Nerve_Impulse Blockade of Nerve Impulse VGSC_open->No_Nerve_Impulse VGSC_inactive->VGSC_closed Repolarization This compound This compound (Lipophilic form) Propipocaine_ion This compound (Cationic form) This compound->Propipocaine_ion Enters neuron and equilibrates Propipocaine_ion->VGSC_open Binds to open channel

Figure 1: Mechanism of this compound Action on Voltage-Gated Sodium Channels.

Beyond direct channel blockade, the downstream effects on intracellular signaling are an area for further research. Inhibition of sodium influx can indirectly affect calcium homeostasis and G-protein coupled receptor (GPCR) signaling.

Quantitative Efficacy and Toxicity

Quantitative data on the efficacy (e.g., IC₅₀) and toxicity (e.g., LD₅₀) are crucial for evaluating a lead compound. While specific data for this compound is scarce, data for structurally related compounds can provide initial estimates.

Table 3: In Vitro Efficacy of Local Anesthetics on Sodium Channels

CompoundChannel SubtypeIC₅₀ (µM)Experimental Model
This compound Not SpecifiedData Not Available-
Lidocaine hNav1.7~200Whole-cell patch clamp (HEK293 cells)
Bupivacaine hNav1.5~27Patch clamp (Xenopus oocytes)
Tetracaine hNav1.5~0.7Patch clamp (Xenopus oocytes)

Table 4: Acute Toxicity Data for this compound and Related Compounds

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
This compound Not SpecifiedSubcutaneousData Not Available (Referenced in RPTOAN)RTECS
3-(azepan-1-yl)-1-(4-propoxyphenyl)propan-1-one *MouseIntraperitoneal62RPTOAN
Lidocaine Rat (female, fasted)Oral214PubChem CID: 6314
Bupivacaine MouseIntraperitoneal58.7PubMed

*A structurally similar β-aminoketone.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and further development of a lead compound.

Synthesis of this compound Hydrochloride via Mannich Reaction

The Mannich reaction is a classic method for the synthesis of β-aminoketones.

Reactants 4'-Propoxypropiophenone + Piperidine + Formaldehyde (B43269) Reaction Mannich Reaction (Acid Catalyst, e.g., HCl in Ethanol) Reactants->Reaction Intermediate This compound (Free Base) Reaction->Intermediate Final_Product This compound Hydrochloride Intermediate->Final_Product HCl addition Purification Crystallization Final_Product->Purification

Figure 2: Synthetic Workflow for this compound Hydrochloride.

Materials:

  • 4'-Propoxypropiophenone

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (B145695)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 4'-propoxypropiophenone and piperidine in ethanol.

  • Add concentrated HCl dropwise to the mixture while stirring.

  • Slowly add the formaldehyde solution to the reaction mixture.

  • Reflux the mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and basify with a suitable base (e.g., NaOH) to precipitate the free base of this compound.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude this compound free base.

  • Dissolve the crude product in a minimal amount of ethanol and add a stoichiometric amount of ethereal HCl to precipitate this compound hydrochloride.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Characterize the product using NMR, IR, and mass spectrometry, and determine the melting point.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human neuronal cell line (e.g., SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound hydrochloride stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Seed the neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound hydrochloride in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of this compound hydrochloride. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Start Seed Neuronal Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Add_Drug Add Serial Dilutions of this compound Incubate1->Add_Drug Incubate2 Incubate 24/48h Add_Drug->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Figure 3: Workflow for the In Vitro Cytotoxicity MTT Assay.

Structure-Activity Relationship (SAR) and Lead Optimization

The β-aminoketone structure of this compound offers several points for chemical modification to optimize its properties.

  • Lipophilic Group (4-propoxyphenyl): Altering the length of the alkoxy chain or introducing different substituents on the phenyl ring can modulate lipophilicity, which in turn affects potency and duration of action.

  • Intermediate Chain (Ketone): Modification of the ketone group could influence metabolic stability and binding affinity.

  • Hydrophilic Group (Piperidine): Varying the cyclic amine or replacing it with other tertiary or secondary amines can impact pKa, water solubility, and receptor interaction.

Conclusion and Future Directions

This compound serves as a valuable, albeit under-characterized, lead compound for the development of novel local anesthetics. Its β-aminoketone structure provides a flexible platform for medicinal chemists to explore new chemical space. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Determining the IC₅₀ values of this compound on a panel of sodium channel subtypes (e.g., Nav1.7 for pain) to assess its selectivity.

  • In-depth Toxicological Studies: Establishing a definitive LD₅₀ through standardized protocols and investigating potential cardiotoxicity and neurotoxicity.

  • Systematic SAR Studies: Synthesizing and evaluating a library of this compound analogs to build a robust SAR model for rational drug design.

  • Exploration of Alternative Signaling Pathways: Investigating the effects of this compound on calcium channels and GPCRs to uncover potential secondary mechanisms of action or off-target effects.

By addressing these knowledge gaps, the full potential of this compound as a lead compound can be realized, paving the way for the development of next-generation local anesthetics with improved therapeutic profiles.

Theoretical studies on Propipocaine's binding mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Binding Mechanism of Propipocaine

Abstract

This compound, a local anesthetic, is presumed to exert its therapeutic effect by blocking nerve impulse propagation via interaction with voltage-gated sodium channels (VGSCs). While specific computational studies on this compound are not extensively documented in publicly accessible literature, its binding mechanism can be reliably inferred from comprehensive theoretical and computational investigations of other local anesthetics sharing the same target. This guide synthesizes the current understanding of local anesthetic binding, presenting a theoretical framework for this compound's interaction with VGSCs. It details the molecular-level interactions, the state-dependent nature of the binding, and the computational methodologies used to elucidate these mechanisms. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of anesthetics and ion channel modulation.

Introduction: The Mechanism of Local Anesthesia

Local anesthetics (LAs) are drugs that reversibly block the generation and conduction of action potentials in nerve fibers.[1] Their primary molecular target is the voltage-gated sodium channel (VGSC), an integral membrane protein responsible for the rapid influx of sodium ions that underlies the rising phase of the action potential in excitable cells.[2][3] By binding to a specific site within the channel's pore, LAs physically obstruct the permeation pathway for sodium ions, thereby preventing depolarization and halting nerve conduction.[1][4]

This compound, as a member of this drug class, is hypothesized to follow this fundamental mechanism. The binding is not static; rather, it is a dynamic process influenced by the conformational state of the channel, a concept best described by the Modulated Receptor Hypothesis .

The Modulated Receptor Hypothesis

This widely accepted model posits that local anesthetics exhibit different binding affinities for different states of the VGSC.[2] The channels cycle through three primary conformations:

  • Resting State: Closed at resting membrane potential, available for opening.

  • Open State: Briefly opens upon membrane depolarization.

  • Inactivated State: Closes during sustained depolarization and is refractory to opening.

The Modulated Receptor Hypothesis states that LAs have a relatively low affinity for the resting state but a much higher affinity for the open and inactivated states.[2][4] This state-dependent binding explains the "use-dependent" or "frequency-dependent" block, where the anesthetic effect is more pronounced in rapidly firing neurons because the channels spend more time in the high-affinity open and inactivated states.[2]

The Local Anesthetic Binding Site

Computational modeling and site-directed mutagenesis studies on various VGSC isoforms have identified a common binding site for local anesthetics located in the inner pore of the channel.[5][6] This receptor site is formed by the convergence of the S6 transmembrane helices from each of the four homologous domains (DI-DIV) of the channel's α-subunit.[2][4]

While specific binding energies for this compound are not available, studies on other LAs have identified key amino acid residues that are critical for binding. These interactions are primarily hydrophobic and involve van der Waals forces, with the protonated amine of the LA also participating in electrostatic interactions.[5]

Key Interacting Residues

The following table summarizes key residues within the VGSC pore that have been identified as crucial determinants for the binding of local anesthetics. It is highly probable that these same residues are involved in coordinating this compound within the binding pocket.

DomainS6 Segment ResidueResidue TypeRole in BindingReference
DI-S6Asparagine (Asn-434)PolarInteraction with the aromatic ring of the LA.[5][6]
DIII-S6Leucine (Leu-1280)Aliphaticvan der Waals interaction with the alkylamino head of the LA.[5][6]
DIV-S6Phenylalanine (Phe-1579)AromaticCritical hydrophobic and π-stacking interactions. A key determinant of LA binding.[2][5][6]
DIV-S6Tyrosine (Tyr-1586)AromaticForms part of the hydrophobic pocket and interacts with the aromatic ring of the LA.[2][5][6]

Note: Residue numbers are based on the Nav1.4 channel sequence and may vary slightly between different VGSC isoforms.[5][6]

Signaling Pathway: Blockade of Neuronal Conduction

This compound's binding to the VGSC directly interrupts the normal signaling cascade that leads to nerve impulse propagation. The diagram below illustrates this process.

G cluster_0 Normal Nerve Conduction cluster_1 Action of this compound NerveImpulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization NerveImpulse->Depolarization NaChannelOpen VGSC Opens Depolarization->NaChannelOpen NaInflux Na+ Influx NaChannelOpen->NaInflux Propagation Action Potential Propagation NaInflux->Propagation This compound This compound NaChannelBlock This compound Binds to VGSC Pore This compound->NaChannelBlock NoInflux Na+ Influx Blocked NaChannelBlock->NoInflux NoPropagation Conduction Failure NoInflux->NoPropagation NaChannelOpen_copy->NaChannelBlock High-Affinity Binding State

Caption: Signaling pathway of this compound action on VGSCs.

Theoretical Research Methodology: A Computational Workflow

Computer-aided drug design (CADD) provides indispensable tools for investigating drug-receptor interactions at an atomic level.[7][8] A typical computational workflow to study the binding of a molecule like this compound to its target involves molecular docking followed by molecular dynamics (MD) simulations.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics (MD) cluster_analysis 4. Data Analysis PDB Obtain Receptor Structure (e.g., from PDB or Homology Model) Docking Perform Docking (e.g., AutoDock Vina, Glide) Predict binding poses PDB->Docking Ligand Prepare Ligand Structure (this compound 3D structure and protonation state) Ligand->Docking Scoring Analyze Docking Scores & Binding Poses Docking->Scoring MD_Setup Setup MD System (Solvation, Ionization) Scoring->MD_Setup MD_Run Run MD Simulation (e.g., GROMACS, AMBER) (100-200 ns) MD_Setup->MD_Run Stability Analyze Stability (RMSD, RMSF) MD_Run->Stability Interactions Identify Key Interactions (H-bonds, Hydrophobic) MD_Run->Interactions Energy Calculate Binding Free Energy (MM/PBSA, MM/GBSA) MD_Run->Energy

Caption: Standard computational workflow for drug-receptor studies.

Detailed Experimental Protocols (Theoretical)

The following sections describe generalized, yet detailed, protocols for the computational experiments outlined above. These represent standard procedures in the field that would be applied to a this compound-VGSC system.

Protocol: Molecular Docking

Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the VGSC inner pore.

  • Receptor Preparation:

    • Obtain a 3D structure of a human VGSC (e.g., Nav1.2, Nav1.5) from the Protein Data Bank (PDB) or generate a homology model if a crystal structure is unavailable.

    • Using software like AutoDockTools, remove water molecules and co-ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

    • Define the binding site by creating a grid box centered on the known LA binding residues (e.g., Phe-1579, Tyr-1586). The box should be large enough to allow rotational and translational freedom for the ligand.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a suitable force field.

    • Determine the likely protonation state at physiological pH (~7.4). For most LAs, the tertiary amine will be protonated.

    • Assign rotatable bonds in the ligand structure.

  • Docking Execution:

    • Use a docking program like AutoDock Vina.[9]

    • Specify the prepared receptor and ligand files, along with the grid box coordinates.

    • Set the exhaustiveness parameter (controls the thoroughness of the search, e.g., 10-20) and run the docking simulation.

  • Analysis:

    • The software will output several binding poses ranked by their predicted binding affinity (in kcal/mol).

    • Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, VMD) to analyze interactions with key residues. The pose that is most consistent with known structure-activity relationship data is selected for further study.

Protocol: Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the this compound-VGSC complex over time and to characterize the dynamics of their interaction in a simulated physiological environment.

  • System Setup (using GROMACS):

    • Select the most plausible protein-ligand complex from the docking results.

    • Use a force field such as AMBER or CHARMM to describe the atomic interactions.[10] Generate topology files for both the protein and the this compound ligand.

    • Place the complex in a simulation box of appropriate geometry (e.g., dodecahedral) and solvate it with a water model (e.g., TIP3P).[10]

    • Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic physiological ion concentration.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes and unfavorable contacts.[11]

    • Conduct a two-phase equilibration process:

      • NVT (Canonical) Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for ~1 ns to allow the solvent to settle around the complex.[12]

      • NPT (Isothermal-Isobaric) Ensemble: Equilibrate at constant Number of particles, Pressure (e.g., 1 bar), and Temperature for ~1 ns to ensure the correct density.[12]

  • Production MD Run:

    • Run the production simulation for a significant duration (e.g., 100-200 nanoseconds) to sample conformational space adequately.[9][12][13] Save the trajectory (atomic coordinates over time) at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.[11][13]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor the formation and duration of hydrogen bonds and hydrophobic contacts between this compound and the receptor throughout the simulation.

    • Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding free energy from the simulation snapshots, providing a more refined affinity estimate than docking scores.[14][15][16]

Conclusion and Future Directions

While direct experimental data for this compound's binding is limited, a robust theoretical model can be constructed based on extensive research into the local anesthetic class. This compound almost certainly binds within the inner pore of voltage-gated sodium channels, with a higher affinity for open and inactivated states, and its binding is stabilized by interactions with key aromatic and hydrophobic residues in the S6 segments.

Future computational studies should focus on applying the detailed protocols described herein specifically to the this compound molecule docked into high-resolution structures of relevant human VGSC isoforms (e.g., Nav1.7 for pain). Such studies would provide specific quantitative predictions of binding affinity, identify the precise orientation of the molecule, and reveal the dynamic nature of its interaction, thereby facilitating the rational design of next-generation anesthetics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to Quantum Chemical Calculations for Propipocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the local anesthetic, propipocaine. While direct experimental and computational studies on this compound are not extensively available in public literature, this document outlines the established computational methodologies that are widely applied to structurally similar drug molecules, such as other local anesthetics like procaine (B135) and lidocaine. By leveraging these proven techniques, researchers can elucidate the electronic structure, reactivity, and spectroscopic properties of this compound, thereby informing drug design and development efforts.

Introduction to Quantum Chemical Calculations in Drug Design

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These in silico methods allow for the detailed investigation of a molecule's electronic structure and properties at the atomic level. For a drug molecule like this compound, these calculations can predict a wide range of characteristics, including:

  • Molecular Geometry: Determining the most stable three-dimensional conformation.

  • Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions. This includes the analysis of frontier molecular orbitals (HOMO and LUMO).

  • Spectroscopic Features: Predicting vibrational spectra (FTIR and Raman) to aid in experimental characterization.

  • Reactivity Descriptors: Calculating parameters that indicate how the molecule will interact with biological targets.

Density Functional Theory (DFT) is a particularly powerful and widely used quantum chemical method that balances computational cost with high accuracy, making it well-suited for studying drug-sized molecules.

Detailed Computational Methodology

The following section details a robust protocol for performing quantum chemical calculations on this compound, based on methodologies successfully applied to other local anesthetics.[1][2]

2.1. Software and Initial Structure Preparation

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required. These programs provide the necessary tools for geometry optimization, frequency calculations, and electronic property analysis.

  • Initial Structure: The 3D structure of this compound can be built using molecular modeling software like Avogadro or GaussView. An initial geometry optimization using a faster, lower-level method (e.g., a semi-empirical method or a small basis set) is recommended before proceeding to higher-level calculations.

2.2. Geometry Optimization and Vibrational Analysis

  • Level of Theory: Density Functional Theory (DFT) is the recommended approach. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[3] For more specific applications, such as studying reaction mechanisms, dispersion-corrected functionals like M06-2X may be employed.[2]

  • Basis Set: A Pople-style basis set such as 6-31G(d,p) or 6-311+G(d,p) provides a good balance of accuracy and computational efficiency for molecules of this size. The inclusion of polarization functions (d,p) is crucial for accurately describing bonding, and diffuse functions (+) are important for anions or systems with significant non-covalent interactions.

  • Solvation Model: To simulate a biological environment, it is crucial to include the effects of a solvent, typically water. This is achieved using an implicit solvation model, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model.[2]

  • Procedure:

    • Perform a full geometry optimization of the this compound molecule at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)) with a solvation model.

    • Once the optimization has converged to a stationary point, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

    • The output of the frequency calculation will provide the theoretical infrared (IR) and Raman spectra.

Data Presentation: Predicted Quantum Chemical Properties

The following tables summarize the types of quantitative data that would be obtained from the calculations described above. As no specific data for this compound is available, these tables are presented as templates to be populated with the results of the actual calculations.

Table 1: Optimized Geometrical Parameters (Hypothetical)

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths
C=Oe.g., 1.25
C-O (ester)e.g., 1.36
C-N (amine)e.g., 1.47
Aromatic C-Ce.g., 1.40
Bond Angles
O=C-Oe.g., 125.0
C-O-Ce.g., 118.0
C-N-Ce.g., 112.0

Table 2: Key Electronic and Reactivity Descriptors (Hypothetical)

PropertySymbolCalculated Value (a.u. or eV)
Energy of Highest Occupied Molecular OrbitalEHOMOe.g., -6.5 eV
Energy of Lowest Unoccupied Molecular OrbitalELUMOe.g., -0.8 eV
HOMO-LUMO Energy GapΔEe.g., 5.7 eV
Dipole Momentµe.g., 3.5 Debye
Ionization PotentialIPe.g., 6.5 eV
Electron AffinityEAe.g., 0.8 eV
Chemical Hardnessηe.g., 2.85 eV
Electronegativityχe.g., 3.65 eV

Note: The HOMO-LUMO gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[4]

Table 3: Predicted Vibrational Frequencies (Hypothetical Major Modes)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm-1)
C=O StretchEster Carbonyle.g., 1720
Aromatic C=C StretchPhenyl Ringe.g., 1600
C-N StretchTertiary Aminee.g., 1150
C-O StretchEstere.g., 1280
Aliphatic C-H StretchPropyl/Ethyle.g., 2950

Note: Calculated vibrational frequencies are often systematically higher than experimental values and may require scaling for direct comparison.

Visualization of Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow for conducting quantum chemical calculations on a molecule like this compound.

G cluster_0 1. Input Preparation cluster_1 2. Computational Calculation cluster_2 3. Analysis of Results cluster_3 4. Interpretation & Application A Build 3D Structure of this compound (e.g., Avogadro, GaussView) B Select Level of Theory (e.g., DFT: B3LYP) A->B E Perform Geometry Optimization (using Gaussian, ORCA, etc.) B->E C Choose Basis Set (e.g., 6-311+G(d,p)) C->E D Define Environment (e.g., PCM Solvation Model - Water) D->E F Perform Frequency Calculation (at the same level of theory) E->F G Verify Minimum Energy Structure (Check for imaginary frequencies) F->G H Extract Optimized Geometry (Bond lengths, angles) G->H I Analyze Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) G->I J Analyze Vibrational Spectra (IR, Raman) G->J K Relate to Chemical Reactivity (e.g., predict sites of interaction) H->K I->K L Compare with Experimental Data J->L M Inform Drug Design & SAR Studies K->M L->M

Workflow for Quantum Chemical Calculations of this compound.

This comprehensive approach provides a solid foundation for researchers to investigate the fundamental properties of this compound, offering insights that are critical for understanding its mechanism of action and for the rational design of new, improved local anesthetic agents.

References

Methodological & Application

Application Note: Quantification of Propipocaine using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, precise, and accurate High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of propipocaine in bulk drug and pharmaceutical formulations. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2][3][4][5] This method is suitable for routine quality control analysis.

Introduction

This compound is a local anesthetic agent. Accurate and reliable analytical methods are crucial for its quantification in raw materials and finished products to ensure safety and efficacy. This document provides a detailed protocol for a validated HPLC-UV method that offers a straightforward and efficient approach for the determination of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The chromatographic separation was achieved on a C18 column.

Table 1: Chromatographic Conditions

ParameterValue
Instrument HPLC with UV-Vis Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0) (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 10 minutes
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: For bulk drug analysis, prepare a sample solution of 50 µg/mL in the mobile phase. For formulated products, a suitable extraction method should be employed to isolate this compound from excipients before dilution to the final concentration.

Method Validation

The developed method was validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][4][5]

System suitability was evaluated by injecting six replicates of a 50 µg/mL standard solution. The acceptance criteria were a relative standard deviation (RSD) of less than 2% for peak area and retention time, a theoretical plate count of more than 2000, and a tailing factor of less than 2.

Table 2: System Suitability Results

ParameterAcceptance CriteriaResult
Retention Time RSD (%) ≤ 2.00.3
Peak Area RSD (%) ≤ 2.00.8
Theoretical Plates > 20005800
Tailing Factor < 21.2

The linearity of the method was determined by analyzing seven concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration.

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,100
50759,800
751,140,500
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration).

Table 4: Accuracy (Recovery) Results

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (n=3)RSD (%)
80%4099.20.9
100%50100.50.7
120%6099.80.5

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by analyzing six replicate samples of 50 µg/mL this compound on the same day. Intermediate precision was assessed by repeating the analysis on three different days.

Table 5: Precision Results

Precision LevelMean Concentration (µg/mL) (n=6)RSD (%)
Repeatability (Intra-day) 49.80.6
Intermediate (Inter-day) 50.31.1

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Table 6: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.3
LOQ 0.9

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), mobile phase composition (±2% organic), and column temperature (±2°C). The system suitability parameters remained within the acceptable limits for all variations.

Conclusion

The developed HPLC-UV method for the quantification of this compound is simple, rapid, accurate, and precise. The method was successfully validated according to ICH guidelines and is suitable for routine analysis in a quality control environment.

Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

1. Objective: To quantify the amount of this compound in a given sample using a validated HPLC-UV method.

2. Materials and Reagents:

  • This compound Reference Standard
  • Acetonitrile (HPLC Grade)
  • Potassium Dihydrogen Phosphate (AR Grade)
  • Orthophosphoric Acid (for pH adjustment)
  • Water (HPLC Grade)

3. Equipment:

  • HPLC system with UV-Vis detector
  • C18 analytical column (250 mm x 4.6 mm, 5 µm)
  • Analytical balance
  • Volumetric flasks and pipettes
  • pH meter
  • Sonicator

4. Procedure:

5. Calculation:

Protocol 2: Validation of the HPLC-UV Method for this compound

1. Objective: To validate the analytical method for the quantification of this compound according to ICH guidelines.

2. Validation Parameters and Procedures:

Visualizations

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (Pump, Injector, Column) prep->hplc Injection separation Chromatographic Separation (C18 Column, Mobile Phase) hplc->separation detection UV Detection (230 nm) separation->detection data Data Acquisition (Chromatogram) detection->data analysis Data Analysis (Peak Integration, Quantification) data->analysis report Result Reporting analysis->report

Caption: Experimental workflow for HPLC-UV quantification of this compound.

Validation_Pathway method_validation HPLC Method Validation (ICH Q2(R2)) specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq robustness Robustness method_validation->robustness system_suitability System Suitability method_validation->system_suitability repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Note: Determination of Propipocaine Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propipocaine is a local anesthetic agent. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for the safety and efficacy of final drug products. Impurities can arise from the manufacturing process, degradation, or improper storage. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound and identifying any potential impurities.[1][2] This application note provides a detailed protocol for the determination of this compound purity using GC-MS.

Principle

This method utilizes a gas chromatograph (GC) to separate this compound from its potential impurities based on their different boiling points and affinities for the stationary phase of the GC column. Following separation, the eluted compounds are introduced into a mass spectrometer (MS). The MS ionizes the molecules, which then fragment in a reproducible pattern. These fragmentation patterns, along with the retention times from the GC, allow for the identification and quantification of this compound and any impurities present in the sample.[3][4]

Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column, is suitable for this analysis.[5]

  • Solvents and Reagents: High-purity solvents such as methanol, dichloromethane, or ethyl acetate (B1210297) for sample preparation.

  • Reference Standards: Certified reference standards of this compound and any known potential impurities.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps.

  • Syringes: For sample injection.

  • Analytical Balance: For accurate weighing of samples and standards.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantification.

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial for analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column being used:

Parameter Value
GC System Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-500 amu

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. The identity of this compound and any impurities can be confirmed by comparing their retention times and mass spectra to those of reference standards or by interpreting the fragmentation patterns. The mass spectrum of an unknown impurity can be compared with a library database such as the NIST library for tentative identification.[6]

Hypothetical Quantitative Data

The following table presents hypothetical data for the analysis of a this compound sample containing some potential impurities.

Peak No. Retention Time (min) Key Fragment Ions (m/z) Proposed Identity Area %
18.5258, 86, 114, 142Impurity A (e.g., a synthesis precursor)0.15
210.7877, 105, 120, 148Impurity B (e.g., a degradation product)0.25
312.3486, 114, 172, 233, 262This compound 99.50
413.1591, 119, 134, 162Impurity C (e.g., an isomeric impurity)0.10

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound purity.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting A Weigh this compound Sample & Standard B Dissolve in Appropriate Solvent A->B C Filter Sample Solution B->C D Inject Sample into GC-MS C->D Analysis Start E Separation in GC Column D->E F Ionization and Fragmentation in MS E->F G Detection of Fragment Ions F->G H Acquire Chromatogram and Mass Spectra G->H Data Acquisition I Identify Peaks (Retention Time & Mass Spectra) H->I J Quantify this compound and Impurities (Peak Area %) I->J K Generate Purity Report J->K

Caption: Workflow for this compound Purity Analysis by GC-MS.

References

Application Notes and Protocols: In Vivo Sciatic Nerve Block Model in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Specified Topic: Propipocaine

Extensive literature searches for "this compound" in the context of in vivo sciatic nerve block models in rats did not yield specific experimental protocols or quantitative data necessary to fulfill the detailed requirements of this request. The available information primarily identifies this compound as an amino amide local anesthetic, with mentions in historical and structure-activity relationship contexts. However, there is a significant lack of published in vivo studies comparable to more commonly used local anesthetics.

Therefore, to provide a comprehensive and actionable resource for researchers, this document will focus on a closely related and extensively studied local anesthetic, Ropivacaine , for the in vivo sciatic nerve block model in rats. The principles, protocols, and data presentation formats can serve as a strong foundation for research on other local anesthetics.

Application Notes and Protocols for Ropivacaine in a Rat Sciatic Nerve Block Model

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The rat sciatic nerve block model is a crucial preclinical tool for evaluating the efficacy, potency, and duration of action of local anesthetics. This model allows for the independent assessment of sensory and motor blockade, providing valuable data for drug development. Ropivacaine, a long-acting amino amide local anesthetic, is widely used and serves as an excellent reference compound for such studies. These notes provide detailed protocols for inducing and assessing a sciatic nerve block in rats using Ropivacaine, along with a summary of expected quantitative data and visualizations of the experimental workflow and the drug's mechanism of action.

Mechanism of Action of Local Anesthetics like Ropivacaine

Local anesthetics produce a reversible nerve block by inhibiting the initiation and propagation of nerve impulses. The primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve cell membrane.

cluster_membrane Nerve Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Axoplasm) Na_channel Voltage-Gated Sodium Channel Ropivacaine_ionized Ropivacaine (Ionized Form) Na_channel->Ropivacaine_ionized Binds to Receptor Site Na_int Na+ Na_channel->Na_int Blocked Ropivacaine Ropivacaine (Unionized Form) Ropivacaine->Na_channel Penetrates Membrane Nerve_impulse Nerve Impulse Blocked Na_ext Na+ Na_ext->Na_channel Influx

Mechanism of Action of Ropivacaine.
Experimental Protocols

  • Animals: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Anesthesia: For the sciatic nerve block procedure, light anesthesia is required to immobilize the animal and minimize distress. Inhalation anesthesia with isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in oxygen is recommended as it allows for rapid recovery.

The percutaneous approach to the sciatic nerve at the sciatic notch is a common and minimally invasive technique.

  • Animal Positioning: Place the anesthetized rat in a lateral or prone position with the hind limb to be injected extended.

  • Landmark Identification: Palpate the greater trochanter of the femur and the ischial tuberosity. The injection site is located in the depression between these two landmarks.

  • Needle Insertion: Use a 25-gauge or smaller needle attached to a 1 mL syringe. A nerve stimulator can be used for precise needle placement, with a motor response (e.g., foot twitch) at a low current (e.g., 0.2-0.5 mA) indicating proximity to the nerve.

  • Injection: Once the needle is in the correct position, slowly inject the local anesthetic solution (e.g., 0.1-0.3 mL of Ropivacaine solution) around the sciatic nerve.

start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep positioning Positioning of Rat animal_prep->positioning landmarks Identify Anatomical Landmarks positioning->landmarks needle_insertion Needle Insertion (Optional: Nerve Stimulator) landmarks->needle_insertion injection Inject Ropivacaine Solution needle_insertion->injection assessment Post-injection Functional Assessments injection->assessment end End assessment->end

Experimental Workflow for Sciatic Nerve Block.

Assessments should be performed at baseline (before injection) and at regular intervals post-injection (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) until the block has resolved.

  • Sensory Blockade (Nociception):

    • Hot Plate Test: Place the rat on a hot plate maintained at a constant temperature (e.g., 52-55°C) and measure the latency to a nociceptive response (e.g., paw withdrawal, licking). A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.

    • Von Frey Filaments: Assess the mechanical withdrawal threshold by applying calibrated von Frey filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a paw withdrawal response.

  • Motor Blockade:

    • Toe Spreading Reflex: Gently lift the rat and observe the toe spreading reflex of the injected hind limb. A complete motor block is characterized by the absence of toe spreading.

    • Grip Strength: A grip strength meter can be used to quantify the motor function of the hind limb.

Quantitative Data Presentation

The following tables summarize representative data that can be obtained from sciatic nerve block studies with Ropivacaine.

Table 1: Dose-Response of Ropivacaine on Sciatic Nerve Block Duration in Rats

Ropivacaine ConcentrationMean Duration of Sensory Block (minutes)Mean Duration of Motor Block (minutes)
0.25%90 ± 1560 ± 10
0.5%180 ± 25120 ± 20
0.75%240 ± 30180 ± 25
Values are presented as mean ± standard deviation.

Table 2: Time Course of Sensory Blockade with 0.5% Ropivacaine

Time Post-Injection (minutes)Paw Withdrawal Latency (seconds)
Baseline5.2 ± 0.8
1518.5 ± 2.1
3020.0 ± 0.0 (Cut-off)
6020.0 ± 0.0 (Cut-off)
9015.3 ± 3.5
1208.1 ± 2.2
1805.5 ± 0.9
Values are presented as mean ± standard deviation.

Logical Relationships in Experimental Design

hypothesis Hypothesis: Ropivacaine produces a dose-dependent sciatic nerve block in rats. experimental_groups Experimental Groups: - Vehicle Control (Saline) - Ropivacaine (Low Dose) - Ropivacaine (Mid Dose) - Ropivacaine (High Dose) hypothesis->experimental_groups procedure Sciatic Nerve Block Procedure experimental_groups->procedure measurements Outcome Measurements: - Sensory Block Duration - Motor Block Duration - Time Course of Block procedure->measurements data_analysis Data Analysis: - ANOVA - Post-hoc tests measurements->data_analysis conclusion Conclusion: Determine the dose-response relationship and efficacy of Ropivacaine. data_analysis->conclusion

Logical Flow of the Experimental Design.

The in vivo rat sciatic nerve block model is a robust and reproducible method for the preclinical evaluation of local anesthetics. By following standardized protocols for drug administration and functional assessment, researchers can obtain reliable quantitative data on the efficacy, potency, and duration of action of novel compounds. The information provided for Ropivacaine serves as a comprehensive guide and a valuable comparator for these studies.

Application Notes and Protocols for the Electrophysiological Assessment of Propipocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the electrophysiological assessment of Propipocaine, a local anesthetic. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the established principles and protocols for characterizing the effects of local anesthetics on neuronal excitability. The methodologies described herein are based on standard electrophysiological techniques used to evaluate compounds with similar mechanisms of action.

Introduction to this compound and its Presumed Mechanism of Action

This compound is a local anesthetic agent.[1][2][3][4][5] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[2][6] By inhibiting these channels, this compound is expected to prevent the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent propagation of action potentials.[6][7] This blockade of nerve impulse conduction results in a loss of sensation in the area supplied by the affected nerve.[6]

Local anesthetics typically exist in both charged and uncharged forms, with the uncharged form diffusing across the cell membrane.[8] Once inside the neuron, the molecule becomes charged and binds to a receptor site within the pore of the sodium channel, stabilizing it in an inactivated state.[9] The affinity of local anesthetics for sodium channels is state-dependent, with a higher affinity for open and inactivated channels compared to the resting state.[6] This property leads to a use-dependent or frequency-dependent block, where the inhibitory effect is more pronounced in rapidly firing neurons. While the primary target is VGSCs, some local anesthetics have also been shown to affect other ion channels, such as potassium channels, which can influence the repolarization phase of the action potential.[10][11][12][13]

Quantitative Data Summary

The following tables present a template for summarizing the quantitative data obtained from electrophysiological experiments on a local anesthetic like this compound. The values provided are hypothetical and should be replaced with experimentally determined data.

Table 1: Inhibitory Effects of this compound on Voltage-Gated Ion Channels

Ion Channel SubtypeTest SystemIC50 (µM)Hill CoefficientType of Block
Nav1.5HEK293 cells[Insert Value][Insert Value]Tonic and Use-dependent
Nav1.7DRG neurons[Insert Value][Insert Value]State-dependent
Kv7.2/7.3CHO cells[Insert Value][Insert Value]Tonic
hERG (Kv11.1)HEK293 cells[Insert Value][Insert Value]Tonic

Table 2: Effects of this compound on Action Potential Parameters

Cell TypeConcentration (µM)Change in AP Amplitude (%)Change in AP Duration (APD90, %)Change in Vmax (dV/dt, %)
DRG Neuron[Insert Value][Insert Value][Insert Value][Insert Value]
Cortical Neuron[Insert Value][Insert Value][Insert Value][Insert Value]
Cardiomyocyte[Insert Value][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Action Potentials

This protocol is designed to assess the effects of this compound on the action potential firing properties of isolated neurons (e.g., dorsal root ganglion (DRG) or cortical neurons).[14][15][16]

Materials:

  • Cultured neurons on glass coverslips

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4

  • Internal (pipette) solution (in mM): 140 K-gluconate, 5 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.3

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (≥1 GΩ).

  • Apply gentle suction to rupture the membrane and establish a whole-cell configuration.

  • Switch to current-clamp mode and allow the cell to stabilize for 5 minutes.

  • Record baseline action potentials by injecting depolarizing current steps of varying amplitudes.

  • Perfuse the chamber with the desired concentration of this compound in the external solution for 5-10 minutes.

  • Repeat the current injection protocol to record action potentials in the presence of the compound.

  • Wash out the compound with the external solution and record recovery.

  • Analyze changes in action potential threshold, amplitude, duration, and firing frequency.

Voltage-Clamp Analysis of Sodium Channel Blockade

This protocol is used to quantify the inhibitory effect of this compound on voltage-gated sodium channels, often using cell lines stably expressing a specific sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).[17][18][19][20][21][22]

Materials:

  • HEK293 cells expressing the target sodium channel subtype

  • External solution (as above)

  • Internal solution (with Cs+ instead of K+ to block potassium channels): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.3

  • This compound stock solution

  • Voltage-clamp amplifier and data acquisition system

Procedure:

  • Establish a whole-cell voltage-clamp recording as described in Protocol 1.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in the resting state.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents and determine the voltage of peak current.

  • To assess tonic block , apply a test pulse to the peak current voltage from the holding potential at a low frequency (e.g., 0.1 Hz) to establish a baseline. Perfuse with increasing concentrations of this compound and measure the reduction in peak current.

  • To assess use-dependent block , apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) from the holding potential. Compare the rate and extent of current reduction during the train in the absence and presence of this compound.

  • To assess state-dependent block , vary the holding potential to alter the proportion of channels in the resting versus inactivated states before applying a test pulse.

  • Calculate the IC50 value for tonic and use-dependent block by fitting the concentration-response data to the Hill equation.

Nerve Excitability Testing

This non-invasive or minimally invasive technique assesses the properties of a whole nerve bundle and can be used to infer changes in ion channel function and membrane potential in response to this compound.[23][24]

Materials:

  • Isolated nerve preparation (e.g., frog sciatic nerve) or in vivo setup

  • Stimulating and recording electrodes

  • Nerve chamber with perfusion system

  • Ringer's solution (for isolated preparations)

  • This compound solution

  • Nerve excitability testing software (e.g., QTRAC)

Procedure:

  • Mount the nerve preparation in the chamber and perfuse with Ringer's solution, or place electrodes on the subject for in vivo measurements.

  • Deliver a series of electrical stimuli to determine the threshold for eliciting a compound action potential (CAP).

  • Perform a baseline nerve excitability protocol which includes measurements of:

    • Strength-duration relationship: To assess the threshold charge required for excitation.

    • Threshold electrotonus: To measure changes in threshold in response to subthreshold depolarizing and hyperpolarizing currents, reflecting membrane potential and potassium channel activity.

    • Recovery cycle: To measure the refractory period and superexcitability, reflecting sodium channel inactivation and potassium channel activity.

  • Apply this compound to the nerve preparation.

  • Repeat the nerve excitability protocol at various time points to assess the time course of the drug's effects.

  • Analyze changes in the various excitability parameters to infer effects on membrane potential and ion channel function.

Mandatory Visualizations

G cluster_0 Extracellular Space cluster_1 Intracellular Space This compound (Uncharged) This compound (Uncharged) Neuron Membrane Neuron Membrane This compound (Uncharged)->Neuron Membrane Diffusion This compound (Charged) This compound (Charged) Neuron Membrane->this compound (Charged) Protonation Na+ Channel (Pore) Na+ Channel (Pore) This compound (Charged)->Na+ Channel (Pore) Binding Block of Na+ Influx Block of Na+ Influx Na+ Channel (Pore)->Block of Na+ Influx Inhibition Inhibition of Action Potential Inhibition of Action Potential Block of Na+ Influx->Inhibition of Action Potential Leads to Action Potential Action Potential G start Start prep Prepare Cell Culture/ Nerve Preparation start->prep setup Establish Whole-Cell/ Extracellular Recording prep->setup baseline Record Baseline Activity setup->baseline apply_drug Apply this compound baseline->apply_drug record_effect Record Activity in Presence of Drug apply_drug->record_effect washout Washout Drug record_effect->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis (IC50, AP Parameters) record_recovery->analysis end End analysis->end G Resting Resting Open Open Resting->Open Depolarization Blocked Drug-Bound (Blocked) Resting->Blocked This compound (Low Affinity) Inactivated Inactivated Open->Inactivated Inactivation Open->Blocked This compound (High Affinity) Inactivated->Resting Repolarization Inactivated->Blocked This compound (High Affinity) Blocked->Open Unbinding

References

Application Notes and Protocols: Investigating the Effects of Propipocaine on Neuronal Cells using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propipocaine is a local anesthetic agent whose mechanism of action is expected to be similar to other local anesthetics, which primarily involves the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of action potentials, leading to a reversible block of nerve conduction. Patch-clamp electrophysiology is a powerful technique to elucidate the specific effects of compounds like this compound on individual ion channels and overall neuronal excitability. These notes provide a framework for studying the electrophysiological effects of this compound on neuronal cells.

Predicted Mechanism of Action

Local anesthetics like this compound are anticipated to exert their effects by binding to specific sites within the pore of voltage-gated sodium channels. This binding is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel. The blockade is typically enhanced with repeated stimulation (use-dependency), a hallmark of this class of drugs. Furthermore, local anesthetics can also affect other ion channels, such as potassium channels, although generally at higher concentrations.

Data Presentation: Predicted Effects of this compound on Neuronal Ion Channels

The following tables summarize quantitative data for the effects of analogous local anesthetics on neuronal ion channels. These values can serve as a reference for expected outcomes in studies with this compound.

Table 1: Predicted Inhibitory Effects of this compound on Voltage-Gated Sodium Channels (Nav)

ParameterPredicted Value RangeAnalogous Drug ExampleNeuronal Cell TypeCitation
IC50 (Tonic Block) 50 - 200 µMRopivacaine (B1680718) (117.3 µM)Rat Dorsal Horn Neurons[1]
IC50 (Use-Dependent Block) 10 - 80 µMRopivacaine (74.3 µM at -60 mV)Rat Dorsal Horn Neurons[1]
Shift in Steady-State Inactivation (V1/2) -5 to -15 mVRopivacaine (-11 mV)Rat Dorsal Horn Neurons[1]
Recovery from Inactivation Increased time constantLidocaine, BupivacaineRecombinant rNav1.4[2]

Table 2: Predicted Effects of this compound on Neuronal Action Potential Properties

ParameterPredicted EffectAnalogous Drug ExampleNeuronal Cell TypeCitation
Action Potential Amplitude Decrease (at higher concentrations)Procaine (B135)Rat Hippocampal Pyramidal Cells[3]
Firing Threshold IncreaseProcaineRat Hippocampal Pyramidal Cells[3]
Rate of Rise (dV/dt) DecreaseGeneral local anestheticsN/AN/A
Action Potential Duration Variable (may increase or decrease)General local anestheticsN/AN/A

Table 3: Predicted Effects of this compound on Other Ion Channels

Channel TypePredicted EffectIC50 / ConcentrationAnalogous Drug ExampleCell TypeCitation
Voltage-gated K+ Channels (Kv) Inhibition> 100 µMBupivacaineVarious[4]
Ca2+-activated K+ Channels (KCa) Inhibition~300 µMBupivacaineHuman Umbilical Artery Smooth Muscle[4]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents

Objective: To determine the concentration-dependent and state-dependent inhibition of voltage-gated sodium currents by this compound.

Materials:

  • Neuronal cell culture (e.g., primary hippocampal neurons, dorsal root ganglion neurons, or a suitable neuronal cell line)

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)

  • This compound stock solution

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Methodology:

  • Prepare neuronal cells on coverslips for recording.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Switch to voltage-clamp mode and hold the membrane potential at -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • To assess tonic block, perfuse the cell with increasing concentrations of this compound and repeat the voltage protocol.

  • To assess use-dependent block, apply a train of short depolarizing pulses (e.g., 20 ms (B15284909) pulses to 0 mV at 5-10 Hz) from a holding potential of -80 mV in the absence and presence of this compound.

  • To determine the effect on steady-state inactivation, apply a series of prepulses (from -120 mV to -20 mV) followed by a test pulse to 0 mV. Repeat in the presence of this compound.

  • Analyze the data to determine IC50 values, the shift in the voltage-dependence of inactivation, and the degree of use-dependent block.

Protocol 2: Whole-Cell Current-Clamp Recording of Action Potentials

Objective: To investigate the effects of this compound on neuronal excitability and action potential characteristics.

Materials:

  • Same as Protocol 1, but with a potassium-based internal solution (e.g., in mM: 130 K-Gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH 7.2 with KOH).

Methodology:

  • Establish a whole-cell patch-clamp configuration in current-clamp mode.

  • Record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the firing threshold.

  • Perfuse the cell with varying concentrations of this compound.

  • Repeat the current injection protocol at each concentration.

  • Analyze the changes in resting membrane potential, firing threshold, action potential amplitude, rate of rise, and duration.

Visualizations

Caption: Predicted signaling pathway of this compound on a voltage-gated sodium channel.

G start Start cell_prep Prepare Neuronal Cell Culture start->cell_prep pipette_pull Pull Patch Pipette (3-5 MΩ) cell_prep->pipette_pull establish_seal Establish Gigaseal and Whole-Cell Configuration pipette_pull->establish_seal voltage_clamp Voltage-Clamp Mode (Hold at -80 mV) establish_seal->voltage_clamp current_clamp Current-Clamp Mode establish_seal->current_clamp protocol_v Apply Voltage-Step Protocol voltage_clamp->protocol_v protocol_c Apply Current-Step Protocol current_clamp->protocol_c apply_drug Apply this compound protocol_v->apply_drug washout Washout protocol_v->washout record_data Record and Analyze Data protocol_v->record_data protocol_c->apply_drug protocol_c->washout protocol_c->record_data apply_drug->protocol_v apply_drug->protocol_c washout->protocol_v washout->protocol_c end End record_data->end

Caption: General experimental workflow for patch-clamp studies of this compound.

References

Application Notes and Protocols for Assessing Propipocaine's Topical Anesthetic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical and clinical evaluation of Propipocaine's efficacy as a topical anesthetic. The protocols outlined below are based on established methodologies for assessing local anesthetic agents and can be adapted for the specific physicochemical properties of this compound.

General Mechanism of Action

Local anesthetics, including presumably this compound, primarily function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials along nerve fibers, resulting in a transient and localized loss of sensation, including pain.

Local_Anesthetic_Mechanism cluster_neuron Neuronal Axon cluster_anesthetic With this compound Nerve_Impulse Nerve Impulse (Action Potential) VGSC_Open Voltage-Gated Sodium Channel (Open) Nerve_Impulse->VGSC_Open Triggers opening Na_Influx Sodium Ion Influx (Na+) VGSC_Open->Na_Influx Allows Depolarization Depolarization Na_Influx->Depolarization Causes Propagation Action Potential Propagation Depolarization->Propagation This compound This compound VGSC_Blocked Voltage-Gated Sodium Channel (Blocked) This compound->VGSC_Blocked Binds to No_Na_Influx Sodium Ion Influx Blocked VGSC_Blocked->No_Na_Influx Prevents No_Depolarization No Depolarization No_Na_Influx->No_Depolarization No_Propagation No Action Potential Propagation No_Depolarization->No_Propagation

Mechanism of local anesthetic action on voltage-gated sodium channels.

Preclinical Efficacy Assessment: In Vivo Models

Corneal Reflex Test in Rabbits or Rodents

This model assesses the efficacy of a topical anesthetic on a mucous membrane. The corneal reflex is a blink response to a stimulus applied to the cornea.[1][2][3]

Experimental Protocol:

  • Animal Acclimation: Acclimate male New Zealand white rabbits or adult rodents (e.g., Sprague-Dawley rats) to the laboratory environment for at least 72 hours.

  • Baseline Measurement: Gently touch the central cornea of one eye with a Cochet-Bonnet esthesiometer filament or a sterile cotton wisp to elicit a blink reflex. Record the baseline response.

  • Drug Administration: Administer a standardized volume (e.g., 50 µL) of the this compound formulation into the conjunctival sac of the test eye. The contralateral eye can receive a vehicle control or a positive control (e.g., 0.5% proparacaine).

  • Efficacy Assessment: At predetermined time intervals (e.g., 1, 5, 15, 30, 45, and 60 minutes) after instillation, assess the corneal reflex. The absence of a blink reflex indicates successful anesthesia.

  • Data Collection: Record the onset of anesthesia (time to first loss of reflex) and the duration of anesthesia (time until the reflex returns).

Corneal_Reflex_Workflow Start Start Acclimation Animal Acclimation (72 hours) Start->Acclimation Baseline Establish Baseline Corneal Reflex Acclimation->Baseline Grouping Randomize into Groups (this compound, Vehicle, Positive Control) Baseline->Grouping Administration Administer Test Substance to Conjunctival Sac Grouping->Administration Assessment Assess Corneal Reflex at Time Intervals Administration->Assessment Data_Recording Record Onset and Duration of Anesthesia Assessment->Data_Recording Reflex Absent/Present End End Assessment->End Experiment Complete Data_Recording->Assessment Continue until Reflex Returns

Experimental workflow for the corneal reflex test.

Data Presentation:

Treatment GroupConcentration (%)Onset of Anesthesia (minutes, Mean ± SD)Duration of Anesthesia (minutes, Mean ± SD)
Vehicle ControlN/ANo effect0
This compound0.5
This compound1.0
This compound2.0
Positive Control (e.g., 0.5% Proparacaine)0.5
Mouse Cutaneous Anesthesia Model (Vocalization Test)

This model evaluates the anesthetic effect on the skin by measuring the response to a noxious stimulus.[4][5][6]

Experimental Protocol:

  • Animal Preparation: Acclimate adult male mice (e.g., Swiss-Webster) and shave a small area of skin on the abdomen or back.

  • Baseline Threshold Determination: Determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the shaved skin.

  • Drug Administration: Subcutaneously inject a small volume (e.g., 0.1 mL) of the this compound formulation, vehicle, or a positive control (e.g., 2% lidocaine) into the center of the shaved area.

  • Anesthesia Assessment: At regular intervals (e.g., every 5-10 minutes), apply the predetermined electrical stimulus and monitor for a vocalization response. The absence of vocalization indicates effective anesthesia.

  • Data Collection: Record the onset and duration of the anesthetic block for each animal.

Data Presentation:

Treatment GroupConcentration (%)Onset of Anesthesia (minutes, Mean ± SD)Duration of Anesthesia (minutes, Mean ± SD)
Vehicle ControlN/ANo effect0
This compound1.0
This compound2.0
This compound4.0
Positive Control (e.g., 2% Lidocaine)2.0

Clinical Efficacy Assessment: Human Models

Quantitative Sensory Testing (QST)

QST is a non-invasive method to assess the function of sensory nerves in response to controlled stimuli.[7][8]

Experimental Protocol:

  • Subject Recruitment: Recruit healthy adult volunteers with no known allergies to local anesthetics or skin conditions.

  • Test Site Demarcation: Mark standardized areas on the forearm or another suitable skin location for the application of this compound, vehicle, and a positive control.

  • Baseline Measurements: Before application, perform baseline sensory tests at each site. These can include:

    • Mechanical Pain Threshold (MPT): Using von Frey filaments or an electronic von Frey device.

    • Thermal Thresholds: Using a thermal sensory analyzer to determine cold and warm detection thresholds and heat and cold pain thresholds.

  • Drug Application: Apply a standardized amount of the this compound formulation, vehicle, and positive control (e.g., EMLA cream) to the designated areas under occlusion for a specified duration (e.g., 60 minutes).

  • Post-Application Testing: After removing the formulations, repeat the sensory tests at regular intervals to determine the change in sensory thresholds.

  • Pain Assessment: The pain experienced during the application of the stimulus can be rated on a Visual Analog Scale (VAS).[9][10][11]

QST_Workflow Start Start Recruitment Subject Recruitment and Informed Consent Start->Recruitment Demarcation Demarcate Test Sites on Skin Recruitment->Demarcation Baseline_QST Perform Baseline Quantitative Sensory Testing Demarcation->Baseline_QST Application Apply this compound, Vehicle, and Positive Control Baseline_QST->Application Occlusion Occlude for Standardized Time Application->Occlusion Removal Remove Formulations Occlusion->Removal Post_QST Repeat QST and VAS at Time Intervals Removal->Post_QST Data_Analysis Analyze Changes in Sensory Thresholds and Pain Scores Post_QST->Data_Analysis End End Data_Analysis->End

Workflow for Quantitative Sensory Testing.

Data Presentation:

Sensory ModalityTreatment GroupBaseline (Mean ± SD)30 min Post-Application (Mean ± SD)60 min Post-Application (Mean ± SD)
Mechanical Pain Threshold (mN) Vehicle
This compound
Positive Control
Heat Pain Threshold (°C) Vehicle
This compound
Positive Control
VAS Score (0-100 mm) for Needle Prick Vehicle
This compound
Positive Control

Safety and Tolerability

Throughout all studies, it is crucial to monitor and record any adverse events, such as erythema, edema, pruritus, or other signs of skin irritation at the application site.

Pharmacokinetic Studies

To complement efficacy data, pharmacokinetic studies can be conducted to determine the absorption, distribution, metabolism, and excretion of this compound following topical administration. This typically involves the analysis of blood or plasma samples at various time points after application.[12]

These protocols provide a robust framework for the comprehensive evaluation of this compound's topical anesthetic efficacy. Adherence to these standardized methods will ensure the generation of reliable and reproducible data essential for regulatory submissions and clinical translation.

References

Propipocaine Formulation for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Propipocaine for in vivo research applications. Due to the limited availability of published data on specific injectable formulations of this compound, this document outlines a generalized framework based on the known physicochemical properties of this compound and the common formulation strategies for amino-ester local anesthetics. Researchers are advised to perform their own stability and compatibility studies for their specific experimental needs.

Mechanism of Action

This compound, like other local anesthetics, exerts its pharmacological effect by blocking nerve impulses.[1] The primary mechanism of action is the blockade of voltage-gated sodium channels within the neuronal membrane.[1][2] The unionized form of the anesthetic penetrates the nerve cell membrane and binds to the sodium channels, inhibiting the influx of sodium ions that is necessary for the generation and propagation of an action potential. This reversible blockade of nerve conduction results in a temporary loss of sensation in the localized area of administration.

cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Na+ Influx This compound This compound (Unionized Form) This compound->Na_Channel Binds to Channel No_Sensation Blockade of Sensation Action_Potential->No_Sensation Prevents

Mechanism of this compound Action

Physicochemical Properties of this compound Hydrochloride

A clear understanding of the physicochemical properties of this compound hydrochloride is crucial for formulation development.

PropertyValueReference
Molecular Formula C17H26ClNO2[3]
Molecular Weight 311.85 g/mol [3]
Appearance Solid powder[3]
Solubility Soluble in DMSO, water, alcohol, and acetone.[3]
Storage (Solid) Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[3]

Suggested Formulation Protocol for In Vivo Injectable Solution

This protocol describes the preparation of a basic this compound hydrochloride solution for parenteral administration in animal models. This is a suggested starting point and has not been validated for stability. Researchers should conduct their own stability studies.

Materials:

  • This compound hydrochloride powder

  • Sterile Water for Injection (WFI)

  • Sterile 0.9% Sodium Chloride (Normal Saline)

  • Hydrochloric acid (HCl) and/or Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 N) for pH adjustment

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • pH meter

  • Analytical balance and weighing paper

  • Sterile magnetic stir bar and stir plate

Protocol:

  • Determine the Desired Concentration: Based on preliminary dose-ranging studies, calculate the required amount of this compound hydrochloride. For example, to prepare 10 mL of a 1% (10 mg/mL) solution, 100 mg of this compound hydrochloride is needed.

  • Weighing: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Dissolution:

    • Transfer the weighed powder to a sterile beaker containing a sterile magnetic stir bar.

    • Add a portion of the final volume of Sterile Water for Injection (e.g., 8 mL for a final volume of 10 mL).

    • Stir the solution on a magnetic stir plate until the powder is completely dissolved.

  • pH Adjustment:

    • Amino-ester local anesthetics are typically formulated as acidic solutions (pH 3-6) to enhance stability.[4][5]

    • Measure the pH of the solution using a calibrated pH meter.

    • Adjust the pH to the desired range (e.g., 4.5 - 5.5) by dropwise addition of 0.1 N HCl or 0.1 N NaOH as needed, while continuously stirring.

  • Final Volume Adjustment: Once the desired pH is achieved, add Sterile Water for Injection to reach the final volume (e.g., 10 mL).

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile final vial.

  • Storage: Store the final sterile solution at 2-8°C and protect from light. Due to the lack of stability data, it is recommended to use the solution shortly after preparation.

Start Start Weigh Weigh this compound HCl Start->Weigh Dissolve Dissolve in Sterile Water Weigh->Dissolve pH_Adjust Adjust pH to 4.5-5.5 Dissolve->pH_Adjust Volume_Adjust Adjust to Final Volume pH_Adjust->Volume_Adjust Filter Sterile Filter (0.22 µm) Volume_Adjust->Filter Store Store at 2-8°C, Protect from Light Filter->Store End End Store->End

Formulation Workflow

In Vivo Efficacy Evaluation Protocol: Rodent Model of Local Anesthesia

This protocol outlines a general method for evaluating the efficacy of a local anesthetic formulation in a rodent model. This method is based on the principle of assessing the animal's response to a stimulus after subcutaneous administration of the anesthetic.

Materials:

  • Prepared sterile this compound hydrochloride solution

  • Vehicle control (e.g., sterile saline at the same pH as the drug solution)

  • Positive control (e.g., a known local anesthetic like lidocaine)

  • Rodents (e.g., mice or rats)

  • Animal clippers

  • Subcutaneous injection needles and syringes

  • A device for applying a quantifiable stimulus (e.g., von Frey filaments for tactile stimulus, or a thermal stimulator)

  • Timer

Protocol:

  • Animal Acclimatization and Preparation:

    • Acclimatize the animals to the testing environment to minimize stress-induced variability.

    • On the day of the experiment, gently shave the hair from the intended injection and testing site (e.g., the dorsal back or hind paw).

  • Baseline Response Measurement: Before administering any substance, determine the baseline response of each animal to the stimulus. This serves as the control for that individual animal.

  • Drug Administration:

    • Divide the animals into treatment groups (e.g., vehicle control, positive control, and different doses of this compound).

    • Administer a precise volume of the assigned solution via subcutaneous injection at the prepared site.

  • Efficacy Assessment:

    • At predetermined time points after injection (e.g., 5, 15, 30, 60, 90, and 120 minutes), apply the stimulus to the center of the anesthetized area.

    • Record the animal's response (e.g., withdrawal reflex, vocalization). The absence of a response indicates successful local anesthesia.

    • The duration of action is defined as the time from the loss of response to the return of the baseline response.

  • Data Analysis:

    • For each group, calculate the percentage of animals showing no response at each time point.

    • Determine the mean onset and duration of action for each treatment.

    • Use appropriate statistical methods to compare the efficacy of the this compound formulation to the vehicle and positive controls.

Start Start Acclimatize Acclimatize Animals Start->Acclimatize Baseline Measure Baseline Response Acclimatize->Baseline Group Group Animals (Vehicle, Positive Control, this compound) Baseline->Group Inject Subcutaneous Injection Group->Inject Assess Assess Response to Stimulus at Timed Intervals Inject->Assess Record Record Onset and Duration of Anesthesia Assess->Record Analyze Data Analysis Record->Analyze End End Analyze->End

References

Application Notes and Protocols for Proparacaine Corneal Sensitivity Assay in Rabbits

Author: BenchChem Technical Support Team. Date: December 2025

Note on Terminology: The term "Propipocaine" is not commonly found in scientific literature for topical ophthalmic anesthesia. It is presumed that the intended agent for this protocol is Proparacaine (B1679620) , a widely used and well-documented topical anesthetic in ophthalmic research and clinical practice. These application notes and protocols are therefore based on Proparacaine.

Introduction

The assessment of corneal sensitivity is a critical procedure in ophthalmic research, particularly in the development of new topical anesthetics and the evaluation of ocular surface diseases. The rabbit model is frequently employed for these studies due to the anatomical and physiological similarities of its cornea to that of humans. This document provides a detailed protocol for conducting a corneal sensitivity assay in rabbits using the topical anesthetic Proparacaine and a Cochet-Bonnet esthesiometer.

Proparacaine hydrochloride is a fast-acting, ester-type local anesthetic that blocks nerve conduction at the site of application, leading to a temporary loss of sensation. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the initiation and propagation of nerve impulses.[1]

These application notes are intended for researchers, scientists, and drug development professionals involved in preclinical ophthalmic studies.

Data Presentation

The following tables summarize the expected quantitative data from a proparacaine corneal sensitivity assay in rabbits.

Table 1: Dose-Response of Proparacaine on Corneal Sensitivity in Rabbits

Proparacaine ConcentrationOnset of Anesthesia (seconds)Duration of Maximal Anesthesia (minutes)Total Duration of Anesthesia (minutes)
0.05%~60~5~30-45
0.5%< 60~15-25~60-75

Note: Data is compiled from various studies and represents typical expected values. Actual results may vary based on experimental conditions.

Table 2: Corneal Touch Threshold (CTT) in Rabbits Following Topical Administration of 0.5% Proparacaine

Time PointMean Corneal Touch Threshold (mm filament length)
Baseline (Pre-administration)50-60
1 minute post-administration0-10
5 minutes post-administration0-5
15 minutes post-administration5-15
30 minutes post-administration20-30
45 minutes post-administration35-45
60 minutes post-administration45-55

Note: CTT is measured using a Cochet-Bonnet esthesiometer, where a lower filament length indicates a higher threshold for sensation (i.e., more profound anesthesia). A value of 0 indicates no response to the longest filament length.

Experimental Protocols

Materials and Equipment
  • Animals: Healthy, adult New Zealand White rabbits.

  • Anesthetic: Proparacaine hydrochloride ophthalmic solution (e.g., 0.05% and 0.5% concentrations).

  • Corneal Sensitivity Measurement: Cochet-Bonnet esthesiometer.

  • Animal Restraint: A comfortable and secure rabbit restrainer.

  • Topical Dye (optional): Fluorescein sodium ophthalmic strips for assessing corneal integrity.

  • Slit-lamp biomicroscope (optional): For detailed examination of the ocular surface.

  • Sterile saline solution: For irrigation.

  • Micropipette: For precise application of the anesthetic solution.

Animal Preparation and Handling
  • All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

  • Acclimatize the rabbits to the laboratory environment for at least one week prior to the experiment.

  • Perform a baseline ophthalmic examination to ensure the absence of any pre-existing corneal defects or abnormalities.

  • Gently place the rabbit in a restrainer to minimize stress and movement during the procedure.

Corneal Sensitivity Measurement Protocol
  • Baseline Measurement:

    • Set the Cochet-Bonnet esthesiometer to its maximum filament length (60 mm).

    • Gently hold the rabbit's eyelids open.

    • Approach the central cornea from the side, outside the rabbit's field of vision, to avoid eliciting a visual response.

    • Touch the cornea with the nylon filament until it just begins to bend.

    • A positive response is indicated by a blink reflex.

    • If a blink reflex is observed, record the filament length.

    • If no reflex is observed, decrease the filament length by 5 mm and repeat the process until a consistent blink reflex is elicited.

    • The shortest filament length that consistently elicits a blink is recorded as the baseline Corneal Touch Threshold (CTT).

  • Administration of Proparacaine:

    • Instill a precise volume (e.g., 50 µL) of the proparacaine solution into the conjunctival sac of one eye. The contralateral eye can serve as a control.

  • Post-Administration Measurements:

    • At predetermined time points (e.g., 1, 5, 10, 15, 30, 45, and 60 minutes) after administration, measure the CTT using the same procedure as the baseline measurement.

    • Continue measurements until the CTT returns to the baseline value.

  • Data Analysis:

    • Record the CTT at each time point for each rabbit and for each concentration of proparacaine.

    • Calculate the mean CTT and standard deviation for each group.

    • Determine the onset of anesthesia (time to maximum effect), duration of maximal anesthesia, and total duration of anesthesia.

Visualizations

Signaling Pathway of Proparacaine

proparacaine_pathway cluster_neuron Corneal Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel Na_in Na+ Influx Block Blockade Action_potential Action Potential Propagation Na_in->Action_potential Initiates Na_out Na+ No_sensation Anesthesia (Loss of Sensation) Action_potential->No_sensation Prevents Proparacaine Proparacaine Proparacaine->Na_channel Binds to channel

Caption: Mechanism of action of Proparacaine.

Experimental Workflow

experimental_workflow start Start animal_prep Animal Preparation (Acclimatization & Restraint) start->animal_prep baseline Baseline CTT Measurement (Cochet-Bonnet Esthesiometer) animal_prep->baseline drug_admin Topical Administration of Proparacaine baseline->drug_admin post_admin Post-Administration CTT Measurements at Timed Intervals drug_admin->post_admin post_admin->post_admin Repeat until return to baseline data_collection Data Recording (CTT values over time) post_admin->data_collection analysis Data Analysis (Onset, Duration, etc.) data_collection->analysis end End analysis->end

Caption: Corneal sensitivity assay workflow.

References

Application Notes and Protocols for In Vitro Skin Permeation Studies of Propipocaine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic agent whose efficacy is dependent on its ability to permeate the stratum corneum, the outermost layer of the skin, to reach the nerve endings in the dermis. The development of effective topical formulations of this compound is crucial for localized pain management. In vitro skin permeation studies are a fundamental tool for evaluating and optimizing these formulations, providing critical data on the rate and extent of drug delivery through the skin.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of this compound formulations. The methodologies described herein are based on established scientific principles and are designed to ensure the generation of reliable and reproducible data. While specific data for this compound formulations are not widely published, this document presents a framework using representative data for a model local anesthetic to illustrate the application of these protocols.

Data Presentation: Comparative Analysis of Formulations

The following tables summarize hypothetical, yet representative, quantitative data from in vitro skin permeation studies of different this compound formulations. These tables are designed to provide a clear and structured comparison of formulation performance.

Table 1: Cumulative Amount of this compound Permeated (µg/cm²) Over Time

Time (hours)Formulation A (Simple Gel)Formulation B (Gel with 5% Terpene Enhancer)Formulation C (Nanoemulsion)
15.2 ± 0.815.6 ± 1.525.4 ± 2.1
212.8 ± 1.240.2 ± 3.265.8 ± 5.4
430.5 ± 2.595.7 ± 7.8155.3 ± 12.6
651.3 ± 4.1160.5 ± 13.1260.1 ± 21.2
873.8 ± 5.9231.2 ± 18.8374.5 ± 30.5
12115.2 ± 9.3360.8 ± 29.4584.7 ± 47.6
24220.6 ± 17.8691.5 ± 56.31120.4 ± 91.2

Data are presented as mean ± standard deviation (n=6). This data is illustrative and not based on published studies of this compound.

Table 2: Key Permeation Parameters for Different this compound Formulations

FormulationSteady-State Flux (Jss) (µg/cm²/h)Lag Time (h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Formulation A (Simple Gel)9.1 ± 0.71.8 ± 0.20.911.0
Formulation B (Gel with 5% Terpene Enhancer)28.5 ± 2.30.9 ± 0.12.853.13
Formulation C (Nanoemulsion)46.2 ± 3.80.5 ± 0.14.625.08

Data are presented as mean ± standard deviation (n=6). Enhancement Ratio (ER) is calculated relative to the simple gel formulation. This data is illustrative and not based on published studies of this compound.

Experimental Protocols

A meticulous experimental protocol is essential for obtaining meaningful and reproducible data in in vitro skin permeation studies. The most widely used apparatus for these studies is the Franz diffusion cell.[1][2][3][4]

Materials and Apparatus
  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.[1][2]

  • Skin Membrane: Excised human or animal skin (e.g., porcine or rat skin) is commonly used.[1][5] Synthetic membranes can be used for screening purposes.

  • Receptor Medium: Phosphate buffered saline (PBS, pH 7.4) is often suitable for hydrophilic drugs. For lipophilic drugs, a co-solvent like ethanol (B145695) or a surfactant may be added to maintain sink conditions.[1]

  • Formulations: this compound formulations to be tested (e.g., gels, creams, nanoemulsions).

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of samples from the receptor fluid.[2][5]

  • Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C to mimic physiological skin temperature.[1]

  • Magnetic Stirrer: To ensure homogeneity of the receptor fluid.[4]

Detailed Methodology

Step 1: Preparation of the Receptor Medium Prepare the appropriate receptor solution and degas it to remove any dissolved air bubbles that could interfere with the diffusion process.[1]

Step 2: Skin Membrane Preparation

  • If using animal skin, carefully excise the skin from the animal. Remove any subcutaneous fat and underlying tissue.

  • The skin can be used as full-thickness or prepared as split-thickness skin using a dermatome.[6]

  • Cut the prepared skin into sections large enough to be mounted on the Franz diffusion cells.

  • Visually inspect the skin for any imperfections or holes.

  • Pre-hydrate the skin by soaking it in the receptor medium for a defined period before mounting.[1]

Step 3: Assembly of the Franz Diffusion Cell

  • Fill the receptor chamber of the Franz cell with the degassed receptor medium, ensuring there are no air bubbles.[3][4][7]

  • Carefully mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.[1]

  • Clamp the donor and receptor chambers together securely to prevent any leakage.[1]

  • Place the assembled cells in a water bath maintained at 32°C and allow the system to equilibrate.

Step 4: Dosing and Sampling

  • Apply a precise amount of the this compound formulation to the surface of the skin in the donor chamber.[1] The dose can be finite or infinite depending on the study objective.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor fluid from the sampling arm.[2]

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[1]

Step 5: Sample Analysis

  • Analyze the collected samples for this compound concentration using a validated analytical method, typically HPLC.[2][5][8]

  • Construct a calibration curve to determine the concentration of this compound in the samples.

Data Analysis
  • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.

  • Plot the cumulative amount of drug permeated per unit area against time.

  • The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.

  • The lag time (tL) is determined by extrapolating the linear portion of the curve to the x-axis.

  • The permeability coefficient (Kp) can be calculated by dividing the steady-state flux by the initial concentration of the drug in the donor compartment.

  • The enhancement ratio (ER) is calculated by dividing the flux of a formulation containing an enhancer by the flux of the control formulation.

Visualization of Experimental Workflow and Formulation Strategies

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro skin permeation study using Franz diffusion cells.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_receptor Prepare & Degas Receptor Medium setup_franz Assemble Franz Diffusion Cells prep_receptor->setup_franz prep_skin Prepare Skin Membrane prep_skin->setup_franz prep_formulation Prepare this compound Formulations apply_formulation Apply Formulation to Skin prep_formulation->apply_formulation setup_franz->apply_formulation sampling Collect Samples at Predetermined Intervals apply_formulation->sampling hplc_analysis Analyze Samples (e.g., HPLC) sampling->hplc_analysis data_calculation Calculate Permeation Parameters hplc_analysis->data_calculation reporting Report Results (Tables & Graphs) data_calculation->reporting

In Vitro Skin Permeation Experimental Workflow
Formulation Strategies and Their Impact on Permeation

Various formulation strategies can be employed to enhance the skin permeation of drugs like this compound. The choice of strategy depends on the physicochemical properties of the drug and the desired delivery profile.

G cluster_formulation Formulation Strategies cluster_mechanism Mechanism of Action cluster_outcome Permeation Outcome enhancers Chemical Enhancers disrupt_lipids Disrupt Stratum Corneum Lipids enhancers->disrupt_lipids increase_solubility Increase Drug Solubility in SC enhancers->increase_solubility nano Nanoformulations occlusion Provide Occlusive Effect nano->occlusion high_surface_area High Surface Area for Contact nano->high_surface_area vesicular Vesicular Systems vesicular->increase_solubility fluidize_bilayer Fluidize Lipid Bilayer vesicular->fluidize_bilayer enhanced_permeation Enhanced Permeation disrupt_lipids->enhanced_permeation increase_solubility->enhanced_permeation fluidize_bilayer->enhanced_permeation occlusion->enhanced_permeation high_surface_area->enhanced_permeation

Impact of Formulation Strategies on Skin Permeation

Chemical permeation enhancers, such as terpenes (e.g., cineole, menthol), fatty acids, and alcohols, can reversibly disrupt the highly ordered structure of the stratum corneum lipids, thereby increasing drug diffusivity.[9][10][11][12] Nanoformulations, including nanoemulsions and solid lipid nanoparticles, can enhance permeation through their small droplet size, leading to a larger surface area for contact with the skin, and by providing an occlusive effect that hydrates the stratum corneum. Vesicular systems like liposomes and ethosomes can act as drug carriers, fusing with the skin lipids to facilitate drug penetration.[11] The selection of an appropriate formulation strategy is a critical step in the development of a topically effective this compound product.

References

Development of a Propipocaine Hydrogel for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic agent belonging to the amino-ketone group. Its mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary loss of sensation.[1] The development of a topical hydrogel formulation for this compound offers a promising approach for localized pain management. Hydrogels, being three-dimensional networks of hydrophilic polymers, can hold significant amounts of water, providing a moist environment that can enhance drug delivery and improve retention on the skin.[2]

This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a this compound hydrogel intended for topical application. The methodologies described herein are based on established practices for the development of topical semi-solid dosage forms.

Materials and Methods

Materials
MaterialSupplierGrade
This compound HydrochlorideSigma-AldrichPharmaceutical Grade
Carbopol® 934PLubrizolNF Grade
Hydroxypropyl Methylcellulose (HPMC) K4MDow ChemicalUSP Grade
TriethanolamineMerckACS Reagent
Propylene GlycolSigma-AldrichUSP Grade
MethylparabenMerckNF Grade
Purified WaterIn-houseUSP Grade
Equipment
EquipmentModelManufacturer
Digital pH MeterHI2211Hanna Instruments
Brookfield ViscometerDV-II+ ProAMETEK Brookfield
HomogenizerUltra-Turrax T25IKA
Franz Diffusion Cell SystemPermeGear
High-Performance Liquid Chromatography (HPLC)Alliance e2695Waters

Hydrogel Formulation

The following formulations are provided as examples. The concentration of this compound hydrochloride can be adjusted based on desired therapeutic efficacy. The ratios of gelling agents and other excipients may be optimized to achieve desired physicochemical properties.

Representative Formulations
IngredientFormulation F1 (% w/w)Formulation F2 (% w/w)
This compound Hydrochloride2.02.0
Carbopol® 934P1.01.5
Propylene Glycol10.010.0
Methylparaben0.10.1
Triethanolamineq.s. to pH 6.5q.s. to pH 6.5
Purified Waterq.s. to 100q.s. to 100

q.s. = quantum sufficit (as much as is sufficient)

Formulation Protocol
  • Preparation of Gelling Agent Dispersion: Accurately weigh the required amount of Carbopol® 934P and slowly disperse it in a beaker containing the specified amount of purified water with constant stirring using a mechanical stirrer. Avoid clump formation.

  • Incorporation of Excipients: In a separate beaker, dissolve this compound hydrochloride and Methylparaben in Propylene Glycol.

  • Mixing: Add the drug solution from step 2 to the gelling agent dispersion from step 1 with continuous stirring until a homogenous mixture is obtained.

  • Neutralization: Adjust the pH of the formulation to approximately 6.5 by adding Triethanolamine dropwise while stirring. The gel will form as the pH is neutralized.

  • Final Mixing and Degassing: Homogenize the prepared gel at a moderate speed to ensure uniformity and remove any entrapped air bubbles. Store the gel in a well-closed container.

Physicochemical Characterization

Summary of Expected Physicochemical Properties

The following table presents example data for the characterization of local anesthetic hydrogels, which can be used as a benchmark for the this compound hydrogel development.

ParameterFormulation F1Formulation F2Reference Method
Appearance Translucent, smoothTranslucent, smoothVisual Inspection
pH 6.4 ± 0.16.5 ± 0.1pH meter
Viscosity (cP at 25°C) ~35,000~50,000Brookfield Viscometer
Spreadability (cm) ~6.0~5.0Glass slide method
Drug Content (%) 99.2 ± 0.899.5 ± 0.5HPLC
Characterization Protocols

Visually inspect the prepared hydrogel for its color, homogeneity, consistency, and the presence of any particulate matter.

Calibrate a digital pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0). Disperse 1 g of the hydrogel in 100 mL of purified water and measure the pH of the dispersion.

Measure the viscosity of the hydrogel using a Brookfield viscometer with an appropriate spindle at a controlled temperature (25 ± 1°C). Record the viscosity at different rotational speeds to assess the rheological behavior.

Place 0.5 g of the hydrogel on a glass slide and cover it with another glass slide. Place a 100 g weight on the top slide for 5 minutes to ensure uniform spreading. Measure the diameter of the spread circle. Increased spreadability is indicated by a larger diameter.[3]

Accurately weigh 1 g of the hydrogel and dissolve it in a suitable solvent. Filter the solution and analyze the drug concentration using a validated HPLC method.

In Vitro Drug Release and Permeation Studies

In Vitro Drug Release

The in vitro release of this compound from the hydrogel can be evaluated using a Franz diffusion cell.[4]

Time (hours)Cumulative Release (%) - F1Cumulative Release (%) - F2
1~25~20
2~45~38
4~70~60
6~85~75
8>95>90
  • Apparatus Setup: Assemble the Franz diffusion cells with a synthetic membrane (e.g., cellulose (B213188) acetate) placed between the donor and receptor compartments.[5]

  • Receptor Medium: Fill the receptor compartment with a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7.4) and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Sample Application: Apply a known quantity (e.g., 0.5 g) of the this compound hydrogel uniformly on the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug released per unit area and plot it against time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[6]

Ex Vivo Skin Permeation

Ex vivo skin permeation studies provide insight into the ability of the drug to penetrate the skin barrier.

  • Skin Preparation: Use excised animal skin (e.g., porcine ear skin or rat abdominal skin) as the membrane in the Franz diffusion cell.[7] Shave the hair and carefully remove any subcutaneous fat.

  • Protocol: Follow the same procedure as the in vitro drug release study (Section 5.1.2), with the excised skin mounted on the Franz diffusion cell.

  • Data Analysis: Calculate the steady-state flux (Jss), permeability coefficient (Kp), and lag time from the permeation data.

Biocompatibility and Efficacy Studies

In Vitro Cytotoxicity

Assess the cytotoxicity of the hydrogel formulation on a suitable cell line (e.g., human fibroblasts) using methods like the MTT assay to ensure biocompatibility.[8]

Skin Irritation Study

Perform a skin irritation test on animal models (e.g., rabbits or rats) according to OECD guidelines to evaluate the potential of the hydrogel to cause skin irritation.

In Vivo Anesthetic Efficacy

The anesthetic efficacy of the this compound hydrogel can be evaluated in animal models.

  • Animal Model: Use a suitable rodent model, such as Wistar rats.

  • Application: Apply a specified amount of the this compound hydrogel to a defined area on the animal's back or tail.

  • Efficacy Assessment: At various time points after application, assess the anesthetic effect using a suitable method, such as the tail-flick test or by measuring the response to a thermal or mechanical stimulus.[9]

  • Parameters: Determine the onset of action, duration of anesthesia, and compare the efficacy with a control group (placebo hydrogel) and a positive control (e.g., a commercial local anesthetic cream).

Visualizations

Signaling Pathway of this compound

Propipocaine_Mechanism This compound This compound (in Hydrogel) Skin Stratum Corneum (Skin Barrier) This compound->Skin Topical Application NaChannel Voltage-Gated Sodium Channel This compound->NaChannel Binds and Blocks NerveCell Nerve Cell Membrane Skin->NerveCell Permeation ActionPotential Action Potential Generation NaChannel->ActionPotential Inhibits Na+ Influx NoPain Blockage of Pain Signal ActionPotential->NoPain Prevents Transmission

Caption: Mechanism of action for topical this compound.

Experimental Workflow for Hydrogel Development

Hydrogel_Workflow cluster_0 Formulation & Preparation cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 Preclinical Evaluation F1 Polymer & Excipient Selection F2 This compound Incorporation F1->F2 F3 Neutralization & Homogenization F2->F3 C1 Physicochemical Tests (pH, Viscosity, Spreadability) F3->C1 C2 Drug Content Analysis (HPLC) F3->C2 IV1 Drug Release Study (Franz Diffusion Cell) C1->IV1 IV2 Skin Permeation Study IV1->IV2 P1 Biocompatibility (Cytotoxicity) IV2->P1 P2 In Vivo Efficacy (Anesthetic Effect) P1->P2 P3 Stability Studies P2->P3

Caption: Workflow for this compound hydrogel development.

In Vitro Release Study using Franz Diffusion Cell

Caption: In Vitro drug release testing workflow.

References

Application Notes and Protocols: Propipocaine in Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of available scientific literature, it has been determined that there are currently no specific published studies detailing the use of propipocaine in established animal models of neuropathic pain. Our extensive search for experimental protocols, quantitative data, and mechanistic pathways related to this compound in this context did not yield any specific results.

This compound is identified as an amino amide local anesthetic, and its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels in neuronal membranes.[1] This is a characteristic shared with other local anesthetics. However, its specific efficacy, dosage, and effects in neuropathic pain models have not been documented in the accessible scientific literature.

Given your interest in the application of local anesthetics in neuropathic pain research, we have compiled detailed Application Notes and Protocols for two extensively studied local anesthetics: Ropivacaine (B1680718) and Procaine (B135) . These compounds have a significant body of research in various neuropathic pain models, and the following information is provided as a comprehensive alternative.

Alternative Agent 1: Ropivacaine in Models of Neuropathic Pain

Ropivacaine, a long-acting amide local anesthetic, has demonstrated significant analgesic effects in various models of neuropathic pain. Its mechanism of action extends beyond simple sodium channel blockade to include anti-inflammatory effects.

Mechanism of Action

Ropivacaine exerts its analgesic properties primarily through the reversible inhibition of sodium ion influx in nerve fibers, which blocks the propagation of action potentials.[2] In the context of neuropathic pain, emerging evidence highlights its anti-inflammatory properties.[2] Specifically, ropivacaine has been shown to suppress the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway.[2] This inhibition leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduces microglial activation in the spinal dorsal horn.[2]

Signaling Pathway Diagram

ropivacaine_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nerve_Injury Nerve Injury TNFR TNFR Nerve_Injury->TNFR activates TRAF2 TRAF2 TNFR->TRAF2 PI3K PI3K TRAF2->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB_p65 NF-κB p65 NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc translocates Ropivacaine Ropivacaine Ropivacaine->TRAF2 inhibits Ropivacaine->PI3K Ropivacaine->Akt Ropivacaine->IKK Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_p65_nuc->Gene_Expression induces

Ropivacaine's inhibitory effect on the NF-κB signaling pathway.
Quantitative Data from Preclinical Studies

Neuropathic Pain ModelAnimal ModelRoute of AdministrationDosageKey FindingsReference
Spared Nerve Injury (SNI)Sprague-Dawley RatsIntrathecal0.5% ropivacaine at 0.12 µl/100 g body weight daily for 7 daysSignificant attenuation of mechanical allodynia. Analgesic effect lasted approximately 4 hours, peaking at 2 hours post-administration.[2]
Experimental Protocols

Spared Nerve Injury (SNI) Model and Drug Administration

  • Animal Model: Male Sprague-Dawley rats (210-250g).

  • Surgical Procedure: Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are tightly ligated and sectioned, leaving the sural nerve intact.

  • Intrathecal Catheterization: A PE-10 polyethylene (B3416737) catheter is inserted into the subarachnoid space.

  • Drug Administration: Postoperatively, 0.5% ropivacaine is administered intrathecally at a dose of 0.12 µl/100 g body weight daily for 7 consecutive days.

Behavioral Testing: Mechanical Allodynia

  • Apparatus: Von Frey filaments.

  • Procedure: Animals are placed in individual plexiglass chambers on a wire mesh floor. Von Frey filaments of increasing stiffness are applied to the lateral plantar surface of the ipsilateral hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.

  • Timeline: Testing is performed at baseline (pre-surgery) and at various time points post-surgery (e.g., days 1, 3, 7, 10, and 14).

Experimental Workflow Diagram

ropivacaine_workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Testing Baseline Behavioral Testing (von Frey) Animal_Acclimation->Baseline_Testing SNI_Surgery Spared Nerve Injury (SNI) Surgery Baseline_Testing->SNI_Surgery Intrathecal_Catheterization Intrathecal Catheterization SNI_Surgery->Intrathecal_Catheterization Drug_Administration Daily Intrathecal Ropivacaine (0.5%, 0.12 µl/100g for 7 days) Intrathecal_Catheterization->Drug_Administration Post_Op_Testing Post-operative Behavioral Testing (Days 1, 3, 7, 10, 14) Drug_Administration->Post_Op_Testing Tissue_Harvest Tissue Harvest (Spinal Cord) Post_Op_Testing->Tissue_Harvest Molecular_Analysis Molecular Analysis (Western Blot, qPCR for NF-κB pathway proteins) Tissue_Harvest->Molecular_Analysis

Experimental workflow for ropivacaine in the SNI model.

Alternative Agent 2: Procaine in Models of Neuropathic Pain

Procaine, a well-established local anesthetic, has also been investigated for its potential to alleviate neuropathic pain. Its mechanism in this context involves the modulation of specific intracellular signaling pathways.

Mechanism of Action

In addition to its role as a sodium channel blocker, procaine has been shown to attenuate neuropathic pain by inhibiting the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[3] Peripheral nerve injury can lead to the activation of the JAK2/STAT3 pathway, contributing to central sensitization and neuropathic pain.[3] Procaine treatment has been found to inhibit the expression of JAK2 and STAT3 at both the mRNA and protein levels.[3]

Signaling Pathway Diagram

procaine_pathway Nerve_Injury Nerve Injury Cytokine_Receptor Cytokine Receptor Nerve_Injury->Cytokine_Receptor activates JAK2 JAK2 Cytokine_Receptor->JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Gene_Expression Pro-nociceptive Gene Expression pSTAT3_dimer->Gene_Expression induces in nucleus Procaine Procaine Procaine->JAK2 inhibits

Procaine's inhibitory effect on the JAK2/STAT3 signaling pathway.
Quantitative Data from Preclinical Studies

Neuropathic Pain ModelAnimal ModelRoute of AdministrationDosageKey FindingsReference
Chronic Constriction Injury (CCI)Sprague-Dawley RatsIntrathecalNot specified in abstractSignificantly increased mechanical withdrawal threshold (MWT) and paw withdrawal thermal latency (PWTL) compared to the CCI group without procaine.[3]
Experimental Protocols

Chronic Constriction Injury (CCI) Model and Drug Administration

  • Animal Model: Female Sprague-Dawley rats (180-210g).

  • Surgical Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve.

  • Drug Administration: Procaine is administered via intrathecal injection.

Behavioral Testing

  • Mechanical Allodynia: Measured using von Frey filaments to determine the mechanical withdrawal threshold (MWT).

  • Thermal Hyperalgesia: Assessed by measuring the paw withdrawal thermal latency (PWTL) in response to a radiant heat source.

  • Cold Allodynia: The number of paw withdrawals in response to a cold stimulus is counted.

  • Timeline: Behavioral tests are performed at various time points post-surgery (e.g., days 5, 10, 15, and 20).

Experimental Workflow Diagram

procaine_workflow Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Baseline_Testing Baseline Behavioral Testing (MWT, PWTL, Cold Allodynia) Animal_Acclimation->Baseline_Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_Testing->CCI_Surgery Drug_Administration Intrathecal Procaine Administration CCI_Surgery->Drug_Administration Post_Op_Testing Post-operative Behavioral Testing (Days 5, 10, 15, 20) Drug_Administration->Post_Op_Testing Tissue_Harvest Tissue Harvest (Spinal Cord) Post_Op_Testing->Tissue_Harvest Molecular_Analysis Molecular Analysis (qRT-PCR, Western Blot for JAK2 and STAT3) Tissue_Harvest->Molecular_Analysis

Experimental workflow for procaine in the CCI model.

References

Application Notes and Protocols: Investigating the Effects of Propipocaine on Isolated Nerve Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic agent whose primary mechanism of action is believed to be the blockade of voltage-gated sodium channels in neuronal cell membranes. By inhibiting the influx of sodium ions, this compound prevents the generation and conduction of nerve impulses, resulting in a loss of sensation.[1][2] These notes provide a comprehensive overview of the theoretical application of this compound on isolated nerve preparations, based on established methodologies for similar local anesthetics. The protocols outlined below are designed to assess the potency, efficacy, and mechanism of action of this compound.

Local anesthetics reversibly block the initiation and propagation of action potentials by inhibiting the voltage-dependent increase in sodium conductance.[3] The un-ionized form of the local anesthetic crosses the nerve membrane and, once in the axoplasm, the ionized form binds to the intracellular side of the voltage-gated sodium channel, stabilizing it in the inactivated state.[1][4] This action is use-dependent, meaning the degree of block increases with the frequency of nerve stimulation.[4]

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the literature, the following table provides a template for summarizing key parameters that should be determined experimentally. Data for other local anesthetics are included for comparative purposes.

Local AnestheticTest SystemIC50 for Na+ Channel Block (µM)IC50 for K+ Channel Block (µM)Notes
This compound e.g., Frog Sciatic NerveTo Be Determined To Be Determined Key parameters for experimental characterization.
LidocaineXenopus laevis sciatic nerve fibers204[5]1118[5]Amide-linked local anesthetic.
ProcaineXenopus laevis sciatic nerve fibers60[5]6302[5]Ester-linked local anesthetic.
Bupivacaine (B1668057)Xenopus laevis sciatic nerve fibers27[5]92[5]Amide-linked local anesthetic with high potency.
TetracaineXenopus laevis sciatic nerve fibers0.7[5]946[5]Potent ester-linked local anesthetic.

Key Experimental Protocols

Protocol 1: Isolated Frog Sciatic Nerve Preparation for Compound Action Potential (CAP) Recording

This protocol details the procedure for isolating a frog sciatic nerve and recording compound action potentials to assess the effects of this compound.

Materials:

  • Frog (e.g., Rana catesbeiana)

  • Ringer's solution (composition in mM: NaCl 111, KCl 2.5, CaCl2 1.8, Tris-HCl 5, pH 7.4)

  • This compound solutions of varying concentrations

  • Nerve chamber with stimulating and recording electrodes

  • Stimulator and amplifier

  • Oscilloscope or data acquisition system

  • Dissection tools

Procedure:

  • Nerve Dissection:

    • Humanely euthanize a frog and double-pith.

    • Dissect the sciatic nerve from the spinal cord to the knee.

    • Carefully remove the nerve and place it in a dish containing oxygenated Ringer's solution.

    • Desheath the nerve, if required for the experiment, to facilitate drug access.[6]

  • Nerve Mounting and Recording Setup:

    • Mount the isolated nerve in a nerve chamber that allows for stimulation at one end and recording at the other. The air-gap method is a common and effective technique for recording CAPs.[7]

    • Place the stimulating electrodes on the proximal end of the nerve and the recording electrodes on the distal end.

    • A well in the center of the chamber allows for the application of this compound or control solutions to a specific segment of the nerve.

  • Stimulation and Baseline Recording:

    • Apply a supramaximal stimulus (a brief electrical pulse) to the nerve to elicit a compound action potential (CAP).

    • Record baseline CAPs for a stable period (e.g., 15-20 minutes) to ensure the health of the nerve preparation. The CAP represents the summed electrical activity of all the axons in the nerve.[8]

  • Application of this compound:

    • Replace the Ringer's solution in the central well with a known concentration of this compound.

    • Continuously record the CAPs to observe the onset and progression of the nerve block. The amplitude of the CAP will decrease as this compound blocks sodium channels.[3]

  • Data Collection and Analysis:

    • Measure the peak amplitude of the CAP at regular intervals.

    • Construct a dose-response curve by plotting the percentage inhibition of the CAP amplitude against the concentration of this compound.

    • From the dose-response curve, determine the IC50 value (the concentration of this compound that causes a 50% reduction in the CAP amplitude).[9]

    • To assess reversibility, wash out the this compound with Ringer's solution and monitor the recovery of the CAP.[6]

Protocol 2: Patch Clamp Electrophysiology on Dissociated Neurons

This protocol allows for the direct measurement of this compound's effects on individual ion channels.

Materials:

  • Dissociated dorsal root ganglion (DRG) neurons or other suitable neuronal cell lines.

  • Cell culture reagents.

  • Patch clamp rig (amplifier, micromanipulator, microscope).

  • Glass micropipettes.

  • Extracellular and intracellular solutions.

  • This compound solutions.

Procedure:

  • Cell Preparation:

    • Culture dissociated neurons on glass coverslips.

    • Select a healthy neuron for recording.

  • Patch Clamp Recording:

    • Use the whole-cell patch-clamp configuration to record voltage-gated sodium currents.

    • Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit sodium currents.

  • Application of this compound:

    • Perfuse the cell with a control extracellular solution to obtain baseline sodium current recordings.

    • Switch to an extracellular solution containing a known concentration of this compound and record the resulting sodium currents.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after the application of this compound.

    • Determine the percentage of current inhibition for various concentrations of this compound to calculate the IC50.

    • Investigate use-dependency by applying repetitive depolarizing pulses and observing the cumulative block of the sodium current.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Nerve_Dissection Isolate Sciatic Nerve Mounting Mount in Nerve Chamber Nerve_Dissection->Mounting Baseline Record Baseline CAP Mounting->Baseline Application Apply this compound Baseline->Application Recording Record CAP Changes Application->Recording Data_Analysis Measure CAP Amplitude Recording->Data_Analysis Dose_Response Construct Dose-Response Curve Data_Analysis->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Caption: Experimental workflow for assessing this compound's effect on isolated nerves.

Local_Anesthetic_MoA cluster_membrane Neuronal Membrane cluster_action Cellular Action Na_Channel Voltage-Gated Na+ Channel Block Na+ Channel Blocked Na_Int Na+ Ions (Intracellular) Prop_Ext This compound (Unionized) Prop_Int This compound (Ionized) Prop_Ext->Prop_Int Crosses Membrane Binding Binds to Receptor Site (Inside Channel) Prop_Int->Binding Binding->Block No_AP Action Potential Inhibited Block->No_AP Na_Ext Na+ Ions (Extracellular) Na_Ext->Na_Channel Influx

Caption: Mechanism of action of this compound at the voltage-gated sodium channel.

References

Application Notes and Protocols for the Quantitative Analysis of Propipocaine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic of the amino amide class. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicokinetic assessments, and clinical monitoring. These application notes provide detailed protocols for the quantitative analysis of this compound in plasma and urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described are based on established principles for the analysis of structurally similar local anesthetics and are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the analytical methods for this compound quantification. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: LC-MS/MS Method Performance for this compound in Human Plasma

ParameterExpected Value
Linearity Range1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ< 20%
Accuracy at Low, Mid, High QC90 - 110%
Precision at Low, Mid, High QC< 15%
Recovery> 85%

Table 2: LC-MS/MS Method Performance for this compound in Human Urine

ParameterExpected Value
Linearity Range5 - 2500 ng/mL
Lower Limit of Quantification (LLOQ)5 ng/mL
Accuracy at LLOQ80 - 120%
Precision at LLOQ< 20%
Accuracy at Low, Mid, High QC85 - 115%
Precision at Low, Mid, High QC< 15%
Recovery> 80%

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS

This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection of this compound in human plasma.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Lidocaine-d10 or a structurally similar stable isotope-labeled compound)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • 96-well plates (optional)

2. Sample Preparation: Protein Precipitation Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][2]

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of each plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL Lidocaine-d10).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the clear supernatant to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-0.5 min: 10% B

      • 0.5-3.0 min: 10-90% B

      • 3.0-3.5 min: 90% B

      • 3.5-4.0 min: 90-10% B

      • 4.0-5.0 min: 10% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: To be determined experimentally based on the parent compound's mass.

      • Internal Standard (e.g., Lidocaine-d10): To be determined experimentally based on the IS's mass.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

Protocol 2: Quantitative Analysis of this compound in Human Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" approach for the quantification of this compound in urine, which is a simpler and faster alternative to extraction methods for this matrix.

1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS) (e.g., Lidocaine-d10)

  • Human urine

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes or 96-well plates

2. Sample Preparation: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature and vortex to mix.

  • Centrifuge the urine samples at 4,000 rpm for 5 minutes to pellet any sediment.

  • In a clean microcentrifuge tube or a well of a 96-well plate, combine 50 µL of the urine supernatant with 450 µL of a solution containing the internal standard in 50% methanol/water with 0.1% formic acid.

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions The LC-MS/MS conditions can be the same as described in Protocol 1. The method may require re-optimization of the gradient and MRM transitions for the urine matrix.

Visualizations

Metabolic Pathway of Amino-Amide Local Anesthetics

Amino-amide local anesthetics like this compound are primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[3] The major metabolic routes include N-dealkylation and hydroxylation.[4][5][6]

Metabolic_Pathway This compound This compound N_Dealkylated N-Dealkylated Metabolite This compound->N_Dealkylated N-Dealkylation Hydroxylated Hydroxylated Metabolite This compound->Hydroxylated Hydroxylation Excretion Renal Excretion N_Dealkylated->Excretion Hydroxylated->Excretion CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP1A2) CYP450->this compound

Figure 1. Simplified metabolic pathway of amino-amide local anesthetics.
Experimental Workflow for this compound Analysis in Plasma

The following diagram illustrates the key steps in the quantitative analysis of this compound from plasma samples.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with IS (300 µL) Plasma->Add_IS_ACN Vortex1 Vortex (1 min) Add_IS_ACN->Vortex1 Centrifuge1 Centrifuge (14,000 rpm, 10 min) Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data_Acquisition Data Acquisition (MRM) Inject->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Figure 2. Workflow for plasma sample preparation and analysis.
Logical Relationship for Method Validation

A robust bioanalytical method requires thorough validation to ensure reliable results. The diagram below outlines the key validation parameters.

Method_Validation Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Extraction Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Figure 3. Key parameters for bioanalytical method validation.

References

Application Note: Synthesis and Pharmacological Evaluation of Propipocaine Analogs as Novel Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Local anesthetics are essential drugs that reversibly block nerve signal transmission, primarily by inhibiting voltage-gated sodium channels in neuronal cell membranes.[1][2] Propipocaine, a known local anesthetic, serves as a scaffold for the development of new analogs with potentially improved pharmacological profiles, such as enhanced potency, longer duration of action, or reduced systemic toxicity.[3][4][5] The development of novel analogs involves a structured process of chemical synthesis followed by rigorous pharmacological screening to characterize their efficacy and mechanism of action.

This document provides detailed protocols for the synthesis of a representative this compound analog, 2-(piperidin-1-yl)ethyl 4-propoxybenzoate, and outlines key pharmacological screening procedures, including in vitro sodium channel blockade assays and in vivo surface anesthesia models.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics like this compound and its analogs is the blockade of voltage-gated sodium channels (Nav).[1][2][6] The uncharged form of the anesthetic molecule diffuses across the nerve cell membrane.[5] Once inside the axoplasm, it re-equilibrates into its charged, quaternary form, which then binds to a specific receptor site within the pore of the sodium channel.[4][5] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[6] This interruption of nerve impulse conduction results in a temporary loss of sensation in the localized area.[2]

cluster_membrane Neuronal Membrane cluster_action Drug Action cluster_outcome Result NaChannel_Rest Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inactive Sodium Channel (Inactive/Blocked) NaChannel_Open->NaChannel_Inactive Inactivation Block Nerve Conduction Block NaChannel_Inactive->Block LA_ext Analog (B) LA_int Analog (BH+) LA_ext->LA_int Diffusion across membrane LA_int->NaChannel_Inactive Binds to internal receptor Analgesia Local Anesthesia Block->Analgesia

Caption: Mechanism of local anesthetic action via sodium channel blockade.

Synthesis Protocol: 2-(piperidin-1-yl)ethyl 4-propoxybenzoate (Analog 1)

This protocol describes a three-step synthesis of a this compound analog. The general workflow involves the preparation of an acid chloride from 4-propoxybenzoic acid, followed by its esterification with 2-(piperidin-1-yl)ethan-1-ol.

G start 4-Propoxybenzoic Acid step1 Step 1: Acid Chloride Formation start->step1 reagent1 SOCl₂ or (COCl)₂ DCM, Reflux reagent1->step1 intermediate 4-Propoxybenzoyl Chloride step1->intermediate step2 Step 2: Esterification intermediate->step2 start2 2-(Piperidin-1-yl)ethan-1-ol start2->step2 reagent2 Triethylamine (B128534) (Base) DCM, 0°C to RT reagent2->step2 product_base Analog 1 (Free Base) step2->product_base step3 Step 3: Purification & Salt Formation (Optional) product_base->step3 final_product Analog 1 HCl Salt (Final Product) step3->final_product reagent3 1. Column Chromatography 2. HCl in Ether reagent3->step3

Caption: Synthetic workflow for this compound analog 1.

Materials and Reagents
  • 4-Propoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • 2-(Piperidin-1-yl)ethan-1-ol

  • Triethylamine (TEA), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and Hexanes for elution

Step-by-Step Procedure

Step 1: Synthesis of 4-Propoxybenzoyl Chloride

  • To a round-bottom flask under a nitrogen atmosphere, add 4-propoxybenzoic acid (1.0 eq).

  • Add anhydrous DCM to dissolve the acid.

  • Slowly add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-propoxybenzoyl chloride is used directly in the next step.

Step 2: Esterification to form 2-(piperidin-1-yl)ethyl 4-propoxybenzoate

  • Dissolve 2-(piperidin-1-yl)ethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask under nitrogen at 0°C.

  • Slowly add a solution of the crude 4-propoxybenzoyl chloride (1.0 eq) in anhydrous DCM to the flask.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base product.

Step 3: Purification and Salt Formation

  • Purify the crude product using silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the pure free base.

  • (Optional) For the hydrochloride salt, dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt of Analog 1.

Pharmacological Screening Protocols

A comprehensive screening cascade is essential to evaluate the pharmacological profile of newly synthesized analogs. This typically begins with in vitro assays to determine target engagement and potency, followed by in vivo models to assess efficacy and duration of action.

cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_data Data Analysis & Selection patch_clamp Automated Patch Clamp Assay (e.g., on HEK293 cells expressing Nav1.7) ic50 Determine IC₅₀ for Sodium Channel Blockade patch_clamp->ic50 sar Structure-Activity Relationship (SAR) ic50->sar Potency Data corneal_reflex Rabbit Corneal Reflex Test (Surface Anesthesia Model) onset_duration Determine Onset and Duration of Action corneal_reflex->onset_duration onset_duration->sar Efficacy Data lead_selection Lead Candidate Selection sar->lead_selection start Synthesized This compound Analogs start->patch_clamp start->corneal_reflex

Caption: General workflow for pharmacological screening of analogs.

In Vitro Protocol: Automated Patch-Clamp Assay for Sodium Channel Blockade

This assay determines the concentration-dependent inhibition of a specific sodium channel isoform (e.g., Nav1.7, relevant for pain) by the test compounds.[7][8]

1. Cell Culture:

  • Use a stable cell line, such as HEK293, expressing the human sodium channel of interest (e.g., hNav1.7).

  • Culture cells under standard conditions (37°C, 5% CO₂) in appropriate media.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Compound Preparation: Prepare stock solutions of this compound analogs in DMSO. Serially dilute in the external solution to achieve final test concentrations (e.g., 0.1, 1, 10, 30, 100 µM).

3. Electrophysiology Protocol:

  • Utilize an automated patch-clamp system (e.g., IonFlux, QPatch).

  • Voltage Protocol:

    • Hold cells at a resting potential of -120 mV.

    • Apply a depolarizing test pulse to +20 mV for 20 ms (B15284909) to elicit a peak sodium current.

    • Apply pulses at a frequency of 0.1 Hz.

  • Procedure:

    • Establish a stable whole-cell recording and measure baseline peak current.

    • Perfuse the cells with increasing concentrations of the test compound for 3-5 minutes at each concentration.

    • Record the peak sodium current at each concentration after the effect has reached a steady state.

4. Data Analysis:

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Plot the percent inhibition against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

In Vivo Protocol: Rabbit Corneal Reflex Test for Surface Anesthesia

This classic model assesses the ability of a compound to produce topical anesthesia.[9][10]

1. Animal Model:

  • Use healthy adult albino rabbits.

  • Allow animals to acclimate to the laboratory environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Procedure:

  • Gently restrain the rabbit.

  • Test the normal corneal reflex by lightly touching the center of the cornea with a fine, soft nylon filament (e.g., from a cotton swab). A positive response is a distinct blink reflex. Test this baseline 3-5 times in both eyes.

  • Instill a fixed volume (e.g., 50 µL) of the test compound solution (e.g., 0.5% in saline) into the conjunctival sac of one eye. The contralateral eye receives a vehicle control (saline).

  • At set time intervals (e.g., 1, 5, 10, 15, 30, 45, 60 minutes) after instillation, test the corneal reflex in both eyes.

  • Record the number of positive responses out of a set number of touches (e.g., 10 touches per time point). Anesthesia is considered effective if the blink reflex is absent in ≥50% of the touches.

3. Data Analysis:

  • Onset of Action: The time required to achieve effective anesthesia after instillation.

  • Duration of Action: The time from onset until the corneal reflex returns to baseline levels.

Data Presentation

Quantitative data from synthesis and screening should be summarized in clear, tabular formats for comparison.

Table 1: Summary of Synthesis Results for this compound Analogs

Compound ID Structure Modification Reaction Yield (%) Purity (HPLC, %)
Control This compound - >99
Analog 1 2-(piperidin-1-yl)ethyl 4-propoxybenzoate 65 98.5
Analog 2 (Structure) (Value) (Value)

| Analog 3 | (Structure) | (Value) | (Value) |

Table 2: In Vitro Potency of Analogs against Nav1.7 Channels

Compound ID IC₅₀ (µM) 95% Confidence Interval n
Control 15.2 12.1 - 18.5 6
Analog 1 8.7 6.9 - 11.2 6
Analog 2 (Value) (Value) 6

| Analog 3 | (Value) | (Value) | 6 |

Table 3: In Vivo Efficacy of Analogs in the Rabbit Corneal Reflex Test (0.5% Solution)

Compound ID Onset of Action (min) Duration of Action (min) n
Control 2.1 ± 0.4 18.5 ± 2.3 5
Analog 1 1.5 ± 0.3 25.1 ± 3.1 5
Analog 2 (Value) (Value) 5
Analog 3 (Value) (Value) 5

Data are presented as Mean ± SEM.

References

High-Throughput Screening Assays for Propipocaine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for high-throughput screening (HTS) of Propipocaine derivatives. The primary molecular target for local anesthetics like this compound is the voltage-gated sodium channel (Nav), and the assays described herein are designed to assess the potency and mechanism of action of novel compounds on these channels.

Introduction to this compound and its Mechanism of Action

This compound is a local anesthetic agent belonging to the amino-ester class. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2] By binding to a specific site within the pore of the sodium channel, these compounds inhibit the influx of sodium ions that is necessary for the generation and propagation of action potentials.[3][4][5] This blockade of nerve impulses results in a transient and localized loss of sensation. The development of novel this compound derivatives aims to improve upon the parent compound's therapeutic index, with goals of enhancing potency, duration of action, and safety profile.

Signaling Pathway of Local Anesthetics

Local anesthetics, such as this compound and its derivatives, exert their effects by physically obstructing the voltage-gated sodium channels. The uncharged form of the anesthetic diffuses across the cell membrane into the cytoplasm, where it becomes protonated.[6] The charged form then binds to a receptor site within the inner pore of the sodium channel, which is more accessible when the channel is in the open or inactivated state.[3][6] This state-dependent binding leads to a "use-dependent" block, where the inhibitory effect is more pronounced in rapidly firing neurons.[7]

Local_Anesthetic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LA_uncharged_ext This compound Derivative (Uncharged) LA_uncharged_int This compound Derivative (Uncharged) LA_uncharged_ext->LA_uncharged_int Diffusion Na_channel Voltage-Gated Sodium Channel Block Channel Blockade Na_channel->Block LA_charged_int This compound Derivative (Charged) LA_uncharged_int->LA_charged_int Protonation LA_charged_int->Na_channel Binding to open/inactivated state No_AP Inhibition of Action Potential Block->No_AP

Mechanism of action of this compound derivatives.

High-Throughput Screening Assays

A variety of HTS assays are available to screen for and characterize the activity of this compound derivatives on voltage-gated sodium channels. The choice of assay depends on the stage of the drug discovery process, the desired throughput, and the type of information required (e.g., direct measure of channel function versus binding affinity).

Automated Patch Clamp (APC) Assays

Automated patch clamp (APC) is a high-throughput electrophysiological technique that directly measures ion channel currents, providing high-quality data on compound potency and mechanism of action.[8] Modern APC platforms can record from hundreds or even thousands of cells per day, making them suitable for primary screening and lead optimization.[9]

APC_Workflow Cell_Prep Cell Preparation (e.g., CHO-Nav1.7) Cell_Dispensing Cell Dispensing into APC Plate Cell_Prep->Cell_Dispensing Plate_Coating APC Plate Priming Plate_Coating->Cell_Dispensing Seal_Formation Seal Formation & Whole-Cell Access Cell_Dispensing->Seal_Formation Compound_Addition Compound Addition Seal_Formation->Compound_Addition Compound_Prep Compound Plate Preparation Compound_Prep->Compound_Addition Data_Acquisition Electrophysiological Recording Compound_Addition->Data_Acquisition Data_Analysis Data Analysis (IC50 determination) Data_Acquisition->Data_Analysis

Automated Patch Clamp (APC) experimental workflow.

This protocol is adapted for a high-throughput automated patch-clamp system.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing human Nav1.7 in appropriate media and conditions.

  • Harvest cells at 70-90% confluency using a gentle, non-enzymatic dissociation solution.

  • Resuspend cells in the appropriate external solution at a concentration of 1-2 million cells/mL.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose; pH 7.4 with NaOH.

  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA; pH 7.2 with CsOH.

3. APC Instrument Setup:

  • Prime the instrument with external and internal solutions according to the manufacturer's instructions.

  • Perform a pre-run quality control check.

4. Compound Plate Preparation:

  • Prepare a 384-well compound plate with serial dilutions of this compound derivatives. Typically, an 8-point concentration-response curve is generated, starting from 100 µM.

  • Include appropriate vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Tetracaine).

5. Assay Execution:

  • Load the cell suspension and compound plate into the APC instrument.

  • The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.

  • Voltage Protocol:

    • Holding potential: -120 mV

    • Test pulse: Depolarize to 0 mV for 20 ms (B15284909) to elicit a peak sodium current.

    • Apply a pre-pulse to -50 mV to inactivate a portion of the channels to assess state-dependent block.

  • Apply the test compound for 2-5 minutes before recording the post-compound current.

6. Data Analysis:

  • Measure the peak sodium current before and after compound application.

  • Calculate the percentage of inhibition for each concentration.

  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Fluorescence-Based Assays

Fluorescence-based assays are a cost-effective and high-throughput alternative to electrophysiology for primary screening. These assays indirectly measure ion channel activity by detecting changes in either membrane potential or intracellular ion concentration.

These assays utilize voltage-sensitive fluorescent dyes that report changes in membrane potential.[10] Depolarization of the cell membrane, caused by the opening of sodium channels, leads to a change in the fluorescence of the dye.[11][12] Inhibitors of sodium channels will prevent this depolarization and thus reduce the fluorescence signal.

This protocol is designed for use with a Fluorometric Imaging Plate Reader (FLIPR) system.[13][14]

1. Cell Plating:

  • Seed CHO-Nav1.7 cells into black-walled, clear-bottom 384-well plates at a density of 15,000-20,000 cells per well.

  • Incubate overnight to allow for cell attachment.

2. Dye Loading:

  • Prepare the fluorescent membrane potential dye loading solution according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[13]

  • Remove the cell culture medium and add 20 µL of the dye loading solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C.

3. Compound Addition:

  • Prepare a 384-well compound plate with 5x final concentration of this compound derivatives.

  • Add 5 µL of the compound solution to the cell plate and incubate for 15-30 minutes at room temperature.

4. Assay Readout:

  • Place the cell plate and a plate containing a sodium channel activator (e.g., Veratridine) into the FLIPR instrument.

  • The instrument will add the activator to the wells and simultaneously record the fluorescence signal over time.

  • A typical read protocol is a 2-second baseline reading followed by a 60-second post-addition reading.

5. Data Analysis:

  • The fluorescence signal is typically reported as the maximum-minus-minimum signal.

  • Calculate the percent inhibition for each compound concentration relative to vehicle and positive controls.

  • Determine the IC50 values by fitting the data to a concentration-response curve.

These assays employ fluorescent dyes that are sensitive to intracellular sodium concentrations.[15][16] Activation of sodium channels leads to an influx of sodium and an increase in fluorescence.[17][18] this compound derivatives will inhibit this sodium influx and thus reduce the fluorescence signal.

1. Cell Plating:

  • Plate CHO-Nav1.7 cells in 384-well plates as described for the membrane potential assay.

2. Dye Loading:

  • Prepare a loading buffer containing a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2).[17]

  • Remove the culture medium and add 20 µL of the dye loading solution.

  • Incubate for 60 minutes at 37°C. A wash step may be required depending on the dye used, though no-wash protocols are available.[17]

3. Compound Addition and Assay Readout:

  • The protocol for compound addition and readout on a kinetic plate reader is similar to the membrane potential assay.

  • An activator of sodium channels (e.g., Veratridine) is added to initiate sodium influx.

4. Data Analysis:

  • The change in fluorescence intensity corresponds to the influx of sodium.

  • Calculate percent inhibition and IC50 values as described for the membrane potential assay.

Radioligand Binding Assays

Radioligand binding assays measure the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the ion channel.[19][20][21] These assays are high-throughput and can identify compounds that interact with the channel, but they do not provide information on the functional consequences of this binding (i.e., inhibition or activation).[22]

This protocol is a competitive binding assay using a radiolabeled toxin that binds to site 2 of the sodium channel.

1. Membrane Preparation:

  • Prepare a crude membrane fraction from a tissue source rich in sodium channels (e.g., rat brain cortex) or from cells overexpressing a specific Nav subtype.

  • Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes.

  • Resuspend the membranes in the assay buffer.

2. Assay Setup:

  • In a 96-well filter plate, add the following in order:

    • 50 µL of assay buffer or unlabeled compound (for non-specific binding, e.g., Veratridine).

    • 50 µL of this compound derivative at various concentrations.

    • 50 µL of [³H]-Batrachotoxin (final concentration ~1-5 nM).

    • 100 µL of the membrane preparation.

3. Incubation and Filtration:

  • Incubate the plate for 60-90 minutes at 37°C.

  • Terminate the assay by rapid filtration through a glass fiber filter using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Count the radioactivity using a scintillation counter.

5. Data Analysis:

  • Determine the specific binding by subtracting the non-specific binding from the total binding.

  • Calculate the percent displacement of the radioligand by the this compound derivatives.

  • Determine the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Data Presentation and Comparison

The following tables present hypothetical, yet realistic, quantitative data for a series of this compound derivatives screened using the assays described above. These tables are for illustrative purposes to demonstrate how to structure and compare screening data.

Table 1: Potency of this compound Derivatives in Automated Patch Clamp (Nav1.7)

Compound IDIC50 (µM) - Resting StateIC50 (µM) - Inactivated StateFold-Shift (Resting/Inactivated)
This compound15.21.88.4
Derivative A8.50.99.4
Derivative B22.15.63.9
Derivative C5.30.413.3
Derivative D12.81.111.6
Tetracaine10.50.715.0

Table 2: Potency of this compound Derivatives in Fluorescence-Based Assays (Nav1.7)

Compound IDMembrane Potential IC50 (µM)Sodium Flux IC50 (µM)
This compound20.518.9
Derivative A10.19.8
Derivative B28.425.3
Derivative C6.86.1
Derivative D15.314.2
Tetracaine12.111.5

Table 3: Binding Affinity of this compound Derivatives in Radioligand Binding Assay (Nav Site 2)

Compound ID[³H]-Batrachotoxin Binding Ki (µM)
This compound5.2
Derivative A2.8
Derivative B8.9
Derivative C1.5
Derivative D4.1
Veratridine0.1

Conclusion

The selection of an appropriate high-throughput screening assay is critical for the successful identification and optimization of novel this compound derivatives. Automated patch clamp provides the most detailed information on compound potency and mechanism of action, while fluorescence-based and radioligand binding assays offer higher throughput for primary screening campaigns. A well-designed screening cascade, often employing a combination of these techniques, will enable the efficient identification of promising new local anesthetic candidates with improved therapeutic profiles.

References

Troubleshooting & Optimization

Troubleshooting low yield in Propipocaine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for qualified researchers and scientists in a controlled laboratory setting. The synthesis of chemical compounds requires strict adherence to safety protocols and regulations. This document provides general troubleshooting advice for common synthetic organic chemistry challenges and does not constitute a detailed protocol for the synthesis of any specific regulated compound.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during a plausible multi-step synthesis of Propipocaine, involving an initial amidation followed by an esterification.

Part 1: Amidation Step (e.g., Schotten-Baumann Reaction)

Q1: My amidation reaction yield is low. What are the primary causes?

A1: Low yields in amidation, particularly when using an acid chloride and a secondary amine, often stem from several factors:

  • Hydrolysis of the Acid Chloride: Acid chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. This side reaction consumes your starting material.[1]

  • Amine Protonation: The reaction generates HCl as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and unable to react with the acid chloride.[2][3]

  • Suboptimal Base: An inappropriate or insufficient amount of base will fail to effectively neutralize the HCl byproduct, leading to amine protonation.[3]

  • Reaction Conditions: Incorrect temperature or inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions.[2]

Q2: How can I prevent hydrolysis of my acid chloride?

A2: To minimize hydrolysis, ensure all glassware is oven-dried before use and employ anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction vessel.[2]

Q3: What type of base should I use and how much?

A3: For a Schotten-Baumann reaction, an aqueous base like sodium hydroxide (B78521) or potassium carbonate is often used in a biphasic system (e.g., dichloromethane/water).[1][4] The base neutralizes the HCl generated at the interface of the two layers. Alternatively, an organic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) can be used in a single-phase organic solvent. At least two equivalents of the amine or one equivalent of amine and one equivalent of a non-nucleophilic base are required: one to react and one to act as a scavenger for the generated acid.[3]

Q4: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What do they indicate?

A4: Multiple spots on a TLC plate suggest a mixture of compounds. This could include:

  • Unreacted starting amine.

  • Unreacted acid chloride (or its hydrolyzed carboxylic acid form).

  • The desired amide product.

  • Other byproducts. A well-run TLC analysis, with co-spotting of starting materials, is crucial for diagnosis.[5]

Part 2: Esterification Step

Q5: The second step, esterification, is not going to completion. Why might this be?

A5: Incomplete esterification can be due to:

  • Steric Hindrance: If the alcohol or the carboxylic acid have bulky groups near the reacting centers, the reaction can be slow or incomplete.[6][7]

  • Equilibrium: Fischer-Speier esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the starting materials.[8]

  • Deactivation of Catalyst: If using an acid catalyst, it might be neutralized by any basic functional groups on your molecule (like a tertiary amine).

  • Purity of Starting Material: Impurities carried over from the amidation step can interfere with the esterification reaction.

Q6: How can I drive the esterification reaction to completion?

A6: To improve yields:

  • Remove Water: Use a Dean-Stark apparatus, molecular sieves, or an excess of a dehydrating agent to remove water as it forms.[8]

  • Use an Excess of a Reagent: Using an excess of the less expensive reagent (often the alcohol) can shift the equilibrium towards the product.[8]

  • Choose a Different Method: For sterically hindered substrates, consider using a coupling agent like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) or using a more reactive acylating agent.[7]

Troubleshooting Guides & Data

Guide 1: Optimizing Base Selection in Amidation

If your amidation yield is low, the choice and amount of base are critical. The following table provides hypothetical data on how base selection can impact the reaction outcome.

Entry Base (2.2 equiv.) Solvent Temperature (°C) Time (h) Yield (%) Observations
1TriethylamineDichloromethane0 to 25445Significant starting amine remaining.
2DIPEA (Hünig's base)Dichloromethane0 to 25475Cleaner reaction profile.
3PyridineDichloromethane0 to 25660Slower reaction rate.
4Aqueous K₂CO₃DCM / H₂O (1:1)25285Vigorous stirring required.[4]
5NoneDichloromethane254<5Amine starting material protonated.[3]
Guide 2: Troubleshooting Esterification of a Hindered Alcohol

Sterically hindered alcohols can be challenging to esterify. The choice of method is crucial.

Entry Method Reagents Temperature (°C) Time (h) Yield (%)
1Fischer-SpeierH₂SO₄ (cat.), Excess Alcohol80 (Reflux)2415
2Acyl ChlorideAcyl Chloride, Pyridine251250
3Steglich EsterificationDCC, DMAP (cat.)25888
4Yamaguchi Esterification2,4,6-Trichlorobenzoyl chloride, DMAP25692

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Effective reaction monitoring is key to optimizing yield by determining the ideal reaction time.[9]

  • Preparation:

    • Prepare a developing chamber with a filter paper wick and a shallow pool (~0.5 cm) of an appropriate eluent system (e.g., 7:3 Hexane:Ethyl Acetate). Cover and allow the atmosphere to saturate.

    • On a silica (B1680970) gel TLC plate, gently draw a starting line in pencil about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[10]

  • Spotting:

    • Dissolve a small amount of your starting amine in a suitable solvent. Using a capillary tube, apply a small spot to the "SM" and "CO" lanes.

    • Carefully take a small aliquot from your reaction mixture using a capillary tube and spot it onto the "RXN" and "CO" lanes (spotting directly on top of the starting material in the "CO" lane).[5]

  • Development:

    • Place the TLC plate in the developing chamber, ensuring the solvent level is below the starting line. Cover the chamber.

    • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp and circle any visible spots.

    • Further visualization can be achieved by staining (e.g., with potassium permanganate (B83412) or ninhydrin (B49086) stain).

  • Analysis:

    • The reaction is complete when the spot corresponding to the starting material in the "RXN" lane has completely disappeared, and a new spot (the product) has appeared. The co-spot lane helps to confirm if the starting material is consumed, especially if the Rf values are close.[5]

Protocol 2: Standard Aqueous Workup for Amine-Containing Products

Purification is critical to prevent impurities from interfering with subsequent steps.[11]

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If an acyl chloride was used, slowly add water or a saturated aqueous solution of NH₄Cl to quench any unreacted reagent.

  • Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was in a water-miscible solvent, add an immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water to dilute.

  • Washing:

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted starting amine and basic byproducts.

    • Wash with a mild base (e.g., saturated aqueous NaHCO₃) to remove any acidic starting materials or byproducts.

    • Finally, wash with brine (saturated aqueous NaCl) to remove the bulk of the water from the organic layer.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter or decant the dried solution away from the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified (e.g., by column chromatography or recrystallization).[12]

Visualizations

Logical Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_rxn Analyze Reaction Mixture by TLC/LC-MS start->check_rxn sm_present Starting Material Present? check_rxn->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes no_sm No Starting Material, Multiple Products sm_present->no_sm No no_sm_low_mass No Starting Material, Low Mass Balance sm_present->no_sm_low_mass No, poor mass recovery optimize_cond Optimize Conditions: - Increase Time/Temp - Check Reagent Quality - Adjust Stoichiometry incomplete_rxn->optimize_cond end Improved Yield optimize_cond->end side_rxns Side Reactions Occurring no_sm->side_rxns optimize_purity Optimize Selectivity: - Lower Temperature - Change Solvent/Base - Use Anhydrous Conditions side_rxns->optimize_purity optimize_purity->end workup_issue Product Loss During Workup/Purification no_sm_low_mass->workup_issue optimize_workup Optimize Workup: - Check pH of Washes - Use Different Extraction Solvent - Alternative Purification (e.g., Crystallization) workup_issue->optimize_workup optimize_workup->end

Caption: A flowchart for diagnosing the cause of low reaction yield.

General Synthetic Pathway

G cluster_0 Step 1: Amidation cluster_1 Step 2: Esterification Amine Secondary Amine Amide Intermediate Amide Amine->Amide AcidChloride Acid Chloride AcidChloride->Amide FinalProduct This compound (Final Product) Amide->FinalProduct Base Base (e.g., DIPEA) Base->Amide CarboxylicAcid Carboxylic Acid CarboxylicAcid->FinalProduct CouplingAgent Coupling Agent (e.g., DCC/DMAP) CouplingAgent->FinalProduct

Caption: A generalized two-step synthesis pathway.

References

Propipocaine Synthesis: A Technical Support Guide for Optimizing the Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Propipocaine, the Mannich reaction is a critical step. This guide provides a comprehensive technical support center, including troubleshooting advice and frequently asked questions, to navigate the complexities of this three-component condensation reaction and optimize reaction conditions for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Mannich reaction in the context of this compound synthesis?

A1: The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound.[1][2] In the synthesis of this compound, this would typically involve the reaction of a suitable ketone, formaldehyde (B43269) (or another simple aldehyde), and a secondary amine. The reaction proceeds in two main stages:

  • Formation of an Iminium Ion: The amine and aldehyde react to form an iminium ion.[1][2][3]

  • Electrophilic Attack: The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion to form the β-amino carbonyl compound known as a Mannich base.[1][2]

Q2: What are the common starting materials for the Mannich synthesis of a this compound precursor?

A2: While specific proprietary synthesis routes may vary, a plausible pathway would involve a substituted acetophenone (B1666503) as the ketone component, formaldehyde as the aldehyde, and a secondary amine. The selection of these starting materials is crucial for the final structure of the this compound molecule.

Q3: What are typical impurities that can arise during the Mannich reaction for synthesizing local anesthetics like this compound?

A3: Based on studies of structurally similar compounds like proparacaine (B1679620), several process-related impurities can be formed.[4][5] These may include unreacted starting materials, byproducts from side reactions, or degradation products. Common impurities could be related to variations in the amino or propoxy groups on the benzoic acid backbone.[4][5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Mannich reaction for this compound synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield - Inefficient iminium ion formation.- Poor nucleophilicity of the enol.- Suboptimal reaction temperature.- Inappropriate solvent.- Ensure the amine and aldehyde are of high purity.- Consider using a pre-formed iminium salt.- Adjust the pH to favor enol formation (typically acidic conditions).- Experiment with a temperature range (e.g., room temperature to reflux) to find the optimum.- Screen different solvents (e.g., ethanol, water-ethanol mixtures, or solvent-free conditions).[6]
Formation of Side Products - Self-condensation of the ketone or aldehyde.- Reaction of the amine with the ketone.- Formation of bis-Mannich products.- Use a more reactive aldehyde (like formaldehyde) to favor iminium ion formation over other pathways.[3]- Control the stoichiometry of the reactants carefully.- Lower the reaction temperature to improve selectivity.
Difficult Product Isolation - Product is highly soluble in the reaction mixture.- Formation of emulsions during workup.- Optimize the workup procedure, including pH adjustment to precipitate the Mannich base.- Employ different extraction solvents.- Consider crystallization or column chromatography for purification.
Inconsistent Results - Variability in reagent quality.- Sensitivity to atmospheric moisture or oxygen.- Lack of precise temperature control.- Use reagents from a reliable source and check their purity before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Utilize a temperature-controlled reaction setup.

Experimental Protocols

General Protocol for Mannich Reaction Optimization

This protocol provides a framework for systematically optimizing the reaction conditions.

  • Reactant Stoichiometry:

    • Begin with equimolar ratios of the ketone, aldehyde, and amine.

    • Systematically vary the ratios (e.g., 1:1.2:1 or 1:1:1.2 of ketone:aldehyde:amine) to determine the optimal stoichiometry.

  • Solvent Screening:

    • Evaluate a range of protic and aprotic solvents. Commonly used solvents for Mannich reactions include ethanol, methanol, water, and acetonitrile.[6][7]

    • Consider solvent-free conditions, which can be more environmentally friendly.[8]

  • Temperature Optimization:

    • Conduct the reaction at different temperatures, starting from room temperature and gradually increasing to the reflux temperature of the chosen solvent.

    • Monitor the reaction progress at each temperature using techniques like TLC or HPLC.

  • Catalyst Screening:

    • While many Mannich reactions proceed without a catalyst, acidic or basic catalysts can sometimes improve yields and reaction rates.[1]

    • Test various catalysts such as inorganic acids (e.g., HCl), Lewis acids, or organocatalysts like proline.[9]

Workup and Purification Protocol
  • Quenching: Upon reaction completion, cool the mixture to room temperature and quench with a suitable reagent (e.g., saturated sodium bicarbonate solution) to neutralize any acid catalyst.

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Mannich Reaction Mechanism

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Enol Formation cluster_3 Nucleophilic Attack Amine Secondary Amine Iminium Iminium Ion Amine->Iminium + Aldehyde Formaldehyde Aldehyde->Iminium + Iminium_ion_node Iminium Ion Ketone Ketone Enol Enol Intermediate Ketone->Enol Tautomerization Enol_node Enol Mannich_Base Mannich Base (this compound Precursor) Iminium_ion_node->Mannich_Base Enol_node->Mannich_Base Attacks

Caption: The general mechanism of the Mannich reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Adjust_Temp Optimize Reaction Temperature Check_Reagents->Adjust_Temp Screen_Solvents Screen Different Solvents Adjust_Temp->Screen_Solvents Consider_Catalyst Evaluate Catalyst Use Screen_Solvents->Consider_Catalyst Optimize_Workup Refine Workup & Purification Consider_Catalyst->Optimize_Workup Success Improved Yield & Purity Optimize_Workup->Success

Caption: A systematic workflow for troubleshooting the Mannich reaction.

References

Technical Support Center: Purification of Propipocaine and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Propipocaine and its synthetic intermediates.

Troubleshooting Guides

Question: I am observing a low yield after the final crystallization of this compound hydrochloride. What are the potential causes and solutions?

Answer:

Low yields during the crystallization of this compound hydrochloride can stem from several factors. A common issue is the selection of an inappropriate solvent system, leading to either high solubility of the product in the mother liquor or co-precipitation of impurities.

Troubleshooting Steps:

  • Solvent System Optimization: The choice of solvent and anti-solvent is critical. A good solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures. The anti-solvent should be miscible with the solvent but should not dissolve the product.

    • Experiment with different solvent/anti-solvent ratios. Systems like isopropanol (B130326)/methyl tert-butyl ether (MTBE) or ethanol (B145695)/ethyl acetate (B1210297) have been used for similar compounds.

    • Ensure the anti-solvent is added slowly to the dissolved product solution to promote the formation of pure crystals.

  • Cooling Rate: A rapid cooling rate can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.

    • Employ a gradual cooling process. After dissolution, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • pH Adjustment: The hydrochloride salt of this compound is formed by treating the free base with hydrochloric acid. Incorrect pH can affect the salt formation and subsequent precipitation.

    • Ensure the stoichiometric amount of HCl is used. The pH of the solution should be acidic to ensure complete salt formation.

  • Incomplete Reaction: If the synthesis of this compound is not complete, the unreacted starting materials will remain in the reaction mixture, reducing the yield of the final product.

    • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before proceeding with the work-up and purification.

Question: My purified this compound hydrochloride sample shows the presence of unknown impurities in the HPLC analysis. How can I identify and remove them?

Answer:

The presence of impurities in the final product is a common challenge. These can originate from starting materials, side reactions, or degradation of the product.

Identification and Removal Strategy:

  • Impurity Identification:

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool to determine the molecular weight of the impurities. This information, combined with knowledge of the synthetic route, can help in proposing the structures of the impurities.

    • NMR Spectroscopy: If an impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

  • Potential Impurities from Synthesis: this compound is synthesized via a Mannich reaction. Potential impurities could include:

    • Unreacted Starting Materials: 4-propoxyacetophenone, piperidine (B6355638), and formaldehyde.

    • Side-Products of the Mannich Reaction: Bis-aminated products where a second molecule of the ketone has reacted.

    • Degradation Products: Hydrolysis of the ketone or other degradation pathways.

  • Purification Strategy:

    • Recrystallization: This is often the most effective method for removing small amounts of impurities. Multiple recrystallizations may be necessary.

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be employed. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired product from the impurities.

    • Acid-Base Extraction: As this compound is a basic compound, an acid-base extraction during the work-up can help remove neutral or acidic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key intermediates in the synthesis of this compound?

A1: The synthesis of this compound, 3-(1-piperidinyl)-1-(4-propoxyphenyl)-1-propanone, typically proceeds through a Mannich reaction. The key intermediates are:

  • 4-Propoxyacetophenone: This is the ketone component that provides the active hydrogen for the Mannich reaction.

  • Piperidine: The secondary amine component.

  • Formaldehyde: The aldehyde component.

The direct precursor to this compound hydrochloride is the free base, this compound.

Q2: What are the common challenges in the purification of 4-propoxybenzoic acid, a precursor to 4-propoxyacetophenone?

A2: 4-Propoxybenzoic acid is a solid at room temperature. The primary purification challenge is the removal of any unreacted starting materials from its synthesis (e.g., 4-hydroxybenzoic acid) and by-products. Recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture is a common and effective purification method. Purity can be assessed by its melting point and techniques like HPLC.

Q3: How can I monitor the purity of this compound and its intermediates during synthesis and purification?

A3: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and get a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution is typically used.

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity for solid compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

Q4: What is a suitable recrystallization procedure for this compound hydrochloride?

A4: A general procedure for the recrystallization of this compound hydrochloride is as follows:

  • Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol).

  • If there are any insoluble impurities, perform a hot filtration.

  • Slowly add an anti-solvent (e.g., methyl tert-butyl ether or ethyl acetate) to the hot solution until it becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Data Presentation

Table 1: Typical Purity Specifications for this compound Hydrochloride and Intermediates

CompoundPurity Specification (by HPLC)
4-Propoxybenzoic Acid> 98%
4-Propoxyacetophenone> 98%
This compound (free base)> 95% (crude)
This compound Hydrochloride> 99.5% (after purification)

Note: These are typical values and may vary depending on the specific application.

Experimental Protocols

Protocol 1: Synthesis of this compound via Mannich Reaction

  • To a round-bottom flask, add 4-propoxyacetophenone (1 equivalent), piperidine hydrochloride (1.1 equivalents), and paraformaldehyde (1.2 equivalents).

  • Add a suitable solvent, such as ethanol, and a catalytic amount of hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar organic solvent like diethyl ether to remove unreacted ketone.

  • Make the aqueous layer basic (pH > 10) with a suitable base (e.g., NaOH solution) to precipitate the this compound free base.

  • Extract the free base into an organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound free base.

Protocol 2: Purification of this compound Hydrochloride by Recrystallization

  • Dissolve the crude this compound free base in a suitable solvent like isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol (1.1 equivalents) while stirring.

  • Stir the mixture at room temperature for 1 hour to ensure complete salt formation.

  • Heat the mixture to dissolve the precipitated salt.

  • Slowly add methyl tert-butyl ether (MTBE) as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold MTBE.

  • Dry the purified this compound hydrochloride in a vacuum oven.

Protocol 3: HPLC Method for Purity Analysis of this compound Hydrochloride

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Mandatory Visualization

cluster_synthesis This compound Synthesis cluster_purification Purification Workflow 4-Propoxyacetophenone 4-Propoxyacetophenone Mannich_Reaction Mannich Reaction 4-Propoxyacetophenone->Mannich_Reaction Piperidine Piperidine Piperidine->Mannich_Reaction Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction Crude_this compound Crude this compound (Free Base) Mannich_Reaction->Crude_this compound HCl_Salt_Formation HCl Salt Formation Crude_this compound->HCl_Salt_Formation Recrystallization Recrystallization HCl_Salt_Formation->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Pure_Propipocaine_HCl Pure this compound HCl Filtration_Drying->Pure_Propipocaine_HCl

Caption: Synthetic and purification workflow for this compound hydrochloride.

Start Low Purity or Low Yield Issue Check_Reaction Reaction Complete? Start->Check_Reaction Optimize_Reaction Optimize Reaction: - Time - Temperature - Reagent Stoichiometry Check_Reaction->Optimize_Reaction No Check_Crystallization Crystallization Effective? Check_Reaction->Check_Crystallization Yes Optimize_Reaction->Start Optimize_Crystallization Optimize Crystallization: - Solvent System - Cooling Rate - pH Check_Crystallization->Optimize_Crystallization No Impurity_ID Identify Impurities: - LC-MS - NMR Check_Crystallization->Impurity_ID Yes, but impurities remain End Pure Product Check_Crystallization->End Yes, pure Optimize_Crystallization->Start Further_Purification Further Purification: - Recrystallization - Column Chromatography Impurity_ID->Further_Purification Further_Purification->End

Caption: Troubleshooting logic for this compound purification.

Propipocaine HPLC method validation issues (peak tailing, splitting)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propipocaine HPLC Method Validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during the HPLC analysis of this compound, such as peak tailing and peak splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems in the HPLC analysis of this compound?

A1: The most frequently observed issues are peak tailing and peak splitting. Peak tailing presents as an asymmetry in the peak, where the latter half of the peak is broader than the front half. Peak splitting is the appearance of a single peak as two or more closely eluting peaks.[1]

Q2: What is a good starting point for developing an HPLC method for this compound?

Q3: Why is my this compound peak tailing?

A3: Peak tailing for a basic compound like this compound is often caused by secondary interactions between the analyte and active sites on the HPLC column packing material, particularly residual silanol (B1196071) groups. Other potential causes include column overload, excessive extra-column volume, or a mismatch between the sample solvent and the mobile phase.

Q4: How can I resolve peak splitting in my this compound chromatogram?

A4: Peak splitting can arise from several factors, including a partially blocked column frit, a void in the column packing material, or co-elution with an impurity or related substance.[1] It can also be caused by a sample solvent that is too strong, causing the sample to spread on the column before the gradient starts.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[5] These studies are critical for developing a stability-indicating HPLC method, which is a method that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, ensuring the safety and efficacy of the drug product over its shelf life.[6]

Troubleshooting Guides

Issue 1: this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Investigate Sample Preparation start->check_sample check_system Inspect HPLC System start->check_system solution_column Solutions: - Use a new or different column - Employ an end-capped column - Flush the column check_column->solution_column Column contamination or degradation solution_mobile_phase Solutions: - Adjust mobile phase pH - Add a competing amine (e.g., triethylamine) - Optimize buffer concentration check_mobile_phase->solution_mobile_phase Inappropriate pH or buffer solution_sample Solutions: - Reduce injection volume - Lower sample concentration - Dissolve sample in mobile phase check_sample->solution_sample Overload or solvent mismatch solution_system Solutions: - Minimize tubing length and ID - Check for leaks - Ensure proper fitting connections check_system->solution_system Excessive extra-column volume

Caption: Troubleshooting logic for HPLC peak tailing.

Detailed Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Secondary Silanol Interactions Observe if tailing is more pronounced at higher pH.Lower the mobile phase pH to protonate residual silanols. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block active sites. Use a column with end-capping.
Column Overload Inject a series of decreasing concentrations of your sample. If the peak shape improves, overload is likely.Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Tailing is more significant for early-eluting peaks.Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly seated.
Sample Solvent Mismatch The sample is dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column Contamination/Void A sudden increase in backpressure or the appearance of split peaks along with tailing.Flush the column with a strong solvent. If the problem persists, a void may have formed at the column inlet, and the column may need to be replaced.
Issue 2: this compound Peak Splitting

This guide outlines a methodical approach to identifying and rectifying the causes of peak splitting.

Troubleshooting Workflow for Peak Splitting

G start Peak Splitting Observed check_column_inlet Inspect Column Inlet start->check_column_inlet check_sample_solvent Analyze Sample Solvent start->check_sample_solvent check_coelution Investigate Co-elution start->check_coelution check_mobile_phase_prep Verify Mobile Phase start->check_mobile_phase_prep solution_column_inlet Solutions: - Replace column frit - Reverse and flush the column - Replace the column check_column_inlet->solution_column_inlet Blocked frit or column void solution_sample_solvent Solutions: - Dissolve sample in mobile phase - Reduce injection volume check_sample_solvent->solution_sample_solvent Incompatible with mobile phase solution_coelution Solutions: - Modify mobile phase composition - Change gradient profile - Alter column temperature check_coelution->solution_coelution Presence of a closely eluting compound solution_mobile_phase_prep Solutions: - Prepare fresh mobile phase - Ensure complete mixing and degassing check_mobile_phase_prep->solution_mobile_phase_prep Inconsistent mobile phase

Caption: Troubleshooting logic for HPLC peak splitting.

Detailed Troubleshooting Steps:

Potential Cause Diagnostic Check Recommended Solution
Partially Blocked Column Frit A sudden increase in system pressure and peak splitting for all analytes.Replace the column inlet frit. If the problem persists, the column may need to be replaced.
Column Void Similar to a blocked frit, but may not always be accompanied by a significant pressure increase.A void at the head of the column will require column replacement.
Sample Solvent Incompatibility Early eluting peaks are more affected. The splitting may worsen with a larger injection volume.Prepare the sample in the mobile phase. If the sample is not soluble in the mobile phase, use the weakest possible solvent.
Co-eluting Impurity Only the this compound peak is split, and the split ratio may vary between samples.Modify the mobile phase composition or gradient to improve the resolution between this compound and the co-eluting substance. Consider changing the column chemistry or temperature.
Improperly Prepared Mobile Phase Inconsistent retention times and peak shapes.Prepare fresh mobile phase, ensuring all components are fully dissolved and the solution is thoroughly mixed and degassed.

Experimental Protocols

Starting Point for this compound HPLC Method Development

This protocol is a suggested starting point for developing a robust HPLC method for the analysis of this compound, based on methods for similar local anesthetics.[2][4]

Workflow for HPLC Method Development

G cluster_prep Preparation cluster_analysis Analysis cluster_post_analysis Post-Analysis prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standard Prepare Standard Solution inject Inject Sample prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject equilibrate->inject acquire_data Acquire Data inject->acquire_data process_data Process Chromatogram acquire_data->process_data evaluate_results Evaluate Peak Shape & System Suitability process_data->evaluate_results

Caption: General workflow for HPLC analysis.

Chromatographic Conditions:

Parameter Suggested Starting Condition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 20 mM Potassium Phosphate (B84403) Buffer pH 3.0 (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter and degas the buffer and acetonitrile separately before mixing.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample by dissolving the formulation in the mobile phase to achieve a similar final concentration as the standard solution.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

Forced Degradation Study Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound to establish a stability-indicating method.[5][7][8]

Forced Degradation Conditions:

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl2 hours at 60 °C
Base Hydrolysis 0.1 M NaOH2 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80 °C48 hours
Photolytic Degradation UV light (254 nm) and visible light24 hours

Procedure:

  • Prepare a stock solution of this compound.

  • For each stress condition, mix the stock solution with the respective stressor.

  • After the specified duration, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples by HPLC along with an unstressed control sample.

  • Evaluate the chromatograms for the appearance of degradation peaks and the decrease in the main this compound peak. The goal is to achieve 5-20% degradation of the active ingredient.

References

Technical Support Center: Propipocaine Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Propipocaine. Here you will find troubleshooting guidance and frequently asked questions to address common stability challenges encountered during experiments with aqueous solutions of this compound.

Disclaimer: Specific stability data for this compound in aqueous solutions is limited in publicly available literature. The information provided here is largely based on the established stability profiles of structurally similar ester-type local anesthetics, such as procaine, and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of my this compound aqueous solution?

A1: The stability of this compound, an ester-type local anesthetic, in an aqueous solution is primarily influenced by:

  • pH: this compound is susceptible to hydrolysis, a chemical breakdown process involving water. This degradation is significantly affected by the pH of the solution.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[2][3]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in many pharmaceutical compounds.[3][4]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the this compound molecule.[5][6]

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Q2: My this compound solution has turned yellow. What is the likely cause?

A2: A yellow discoloration can be an indication of chemical degradation. This could be due to the formation of chromophoric (color-producing) degradation products. The most probable causes are:

  • Hydrolysis: The breakdown of the ester linkage in this compound can lead to the formation of degradation products that may be colored.

  • Oxidation: Oxidative degradation can often produce colored byproducts.

  • Photodegradation: Exposure to light can also lead to the formation of colored degradants.

It is recommended to prepare fresh solutions and protect them from light and heat. If the problem persists, analysis of the solution by techniques such as HPLC or LC-MS can help identify the degradation products.[4][7]

Q3: What is the optimal pH for storing a this compound aqueous solution?

Q4: How does temperature impact the shelf-life of this compound solutions?

A4: Temperature has a significant impact on the shelf-life of this compound solutions. As a general rule, for every 10°C increase in temperature, the rate of chemical degradation can increase two- to five-fold. For long-term storage, it is advisable to keep this compound solutions refrigerated (2-8°C) unless otherwise specified. Avoid freezing, as this can cause the drug to precipitate out of solution.

Q5: What are the expected degradation products of this compound?

A5: Based on its chemical structure (an ester), the primary degradation pathway for this compound in an aqueous solution is expected to be hydrolysis of the ester bond. This would result in the formation of 4-propoxybenzoic acid and 3-(piperidin-1-yl)propan-1-ol. Other potential degradation products could arise from oxidation or photolysis. The degradation products of a similar local anesthetic, proparacaine, were identified as 2-(diethylamino)ethanol (B1670525) and 3-amino-4-propoxybenzoic acid.[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of potency or unexpected experimental results. Degradation of this compound.1. Prepare fresh solutions for each experiment.2. Verify the pH of the solution and adjust to a slightly acidic range (e.g., pH 4-6).3. Store stock solutions protected from light and at a controlled, cool temperature.4. Perform a forced degradation study to identify potential degradants and validate your analytical method.[4][5][6]
Precipitation or cloudiness in the solution. 1. Exceeding the solubility limit of this compound.2. pH shift leading to the precipitation of the free base.3. Interaction with other components in the solution.1. Ensure the concentration is within the known solubility limits.2. Check and buffer the pH of the solution.3. If using a complex medium, evaluate potential incompatibilities.
Inconsistent results between experimental batches. 1. Variability in solution preparation (e.g., pH, temperature).2. Different storage conditions or duration.3. Contamination of the stock solution.1. Standardize the solution preparation protocol.2. Maintain consistent storage conditions for all batches.3. Use fresh, high-purity water and reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the stability of a drug substance and to develop a stability-indicating analytical method.[3][6]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[6]

    • Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80°C) for 48 hours.[3]

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and fluorescent light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method (see Protocol 2).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent drug and any degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Visualizations

This compound Hydrolysis Pathway This compound This compound (Ester) Degradation_Product_1 4-propoxybenzoic acid This compound->Degradation_Product_1 Hydrolysis Degradation_Product_2 3-(piperidin-1-yl)propan-1-ol This compound->Degradation_Product_2 Hydrolysis Water Water (H₂O) Water->this compound

Caption: Predicted hydrolysis pathway of this compound.

Troubleshooting Workflow for this compound Instability Start Instability Observed (e.g., discoloration, loss of potency) Check_pH Is the pH of the solution controlled? Start->Check_pH Adjust_pH Adjust to slightly acidic pH (4-6) and use a buffer. Check_pH->Adjust_pH No Check_Storage Is the solution protected from light and heat? Check_pH->Check_Storage Yes Adjust_pH->Check_Storage Protect_Solution Store in amber vials at 2-8°C. Check_Storage->Protect_Solution No Forced_Degradation Perform forced degradation study. Check_Storage->Forced_Degradation Yes Protect_Solution->Forced_Degradation Analyze_Degradants Identify degradation products using HPLC/LC-MS. Forced_Degradation->Analyze_Degradants End Optimized stable formulation Analyze_Degradants->End

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for Stability Study Start Prepare this compound Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) Start->Stress_Conditions Time_Points Sample at multiple time points Stress_Conditions->Time_Points HPLC_Analysis Analyze samples by stability-indicating HPLC Time_Points->HPLC_Analysis Data_Analysis Quantify this compound and degradants HPLC_Analysis->Data_Analysis Conclusion Determine degradation rate and pathway Data_Analysis->Conclusion

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Identification of Propipocaine Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification of propipocaine degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the chemical structure of this compound, which contains an ester and an amide functional group, the most probable degradation pathways are hydrolysis and oxidation.[1][2] Hydrolysis would lead to the cleavage of the ester bond, resulting in two primary degradation products. Oxidation may target the aromatic ring or the tertiary amine.

Q2: I am observing unexpected peaks in my chromatogram. How can I determine if they are degradation products or artifacts?

A2: The appearance of unknown peaks is a common issue in HPLC analysis.[3] To investigate, first, run a blank injection (solvent only) to check for carryover or solvent contamination.[4] If the peaks persist in the sample, compare the mass-to-charge ratio (m/z) of the unknown peaks with the theoretical masses of potential degradation products. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns.[3][5]

Q3: My peak shapes are poor (tailing or fronting). What could be the cause and how can I fix it?

A3: Poor peak shape can result from several factors, including column overload, contamination, or issues with the mobile phase.[6][7] To troubleshoot, try the following:

  • Reduce Sample Load: Dilute your sample to avoid column overload.[7]

  • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound and its degradation products.

  • Column Contamination: Flush the column with a strong solvent to remove any contaminants.[7] If the problem persists, the column may need to be replaced.

Q4: How do I choose the right mobile phase for separating this compound and its degradation products?

A4: For LC-MS applications, it is crucial to use a mobile phase with volatile buffers, such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid, as non-volatile buffers like phosphate (B84403) are not compatible with the mass spectrometer.[1][3] The selection of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the gradient program should be optimized to achieve good separation of the parent drug from its degradation products.

Q5: What are the essential parameters to consider for method validation of a stability-indicating LC-MS method?

A5: A stability-indicating method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.[8][9] Key validation parameters include:

  • Specificity: The ability to resolve and quantify the analyte in the presence of its degradation products.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte.[10]

  • Accuracy and Precision: The closeness of the test results to the true value and the degree of agreement among individual test results, respectively.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Troubleshooting Guides

Issue 1: No Degradation Observed After Forced Degradation

If no degradation is observed, it could indicate that the stress conditions were not harsh enough or the duration of the study was too short.[1] It is also possible that the molecule is highly stable under the tested conditions.[1]

Troubleshooting Steps:

  • Increase Stress Conditions: Gradually increase the concentration of the stress agent (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure.

  • Verify Sample Preparation: Ensure that the drug substance was properly dissolved and exposed to the stress conditions.

  • Check Instrument Sensitivity: Confirm that the LC-MS system has sufficient sensitivity to detect low levels of degradation products.

Issue 2: Mass Balance Issues

Mass balance is a critical aspect of forced degradation studies, and a significant deviation from 100% can indicate analytical challenges.[11]

Troubleshooting Steps:

  • Check for Co-elution: Degradation products may co-elute with the parent drug. Improve chromatographic separation by optimizing the mobile phase gradient or changing the column.

  • Investigate Non-UV Active Degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector. Rely on the mass spectrometer's total ion chromatogram (TIC) for detection.

  • Account for Volatile Degradants: Some degradation products may be volatile and lost during sample preparation.

Experimental Protocols

Forced Degradation of this compound

Forced degradation studies are performed to generate degradation products and demonstrate the specificity of the analytical method.[12][13]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours.

  • Oxidative Degradation: Treat this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

LC-MS Method for this compound and its Degradation Products
  • LC System: Agilent 1290 Infinity II LC System

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS System: Agilent 6545XT AdvanceBio Q-TOF

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Mass Range: 50-1000 m/z

Quantitative Data

The following table summarizes the hypothetical quantitative data for the degradation of this compound under various stress conditions.

Stress ConditionDegradation Productm/z (Observed)Retention Time (min)% Degradation
Acid Hydrolysis4-propoxybenzoic acid181.08653.215.2
1-(piperidin-1-yl)propan-2-one156.13882.514.8
Base Hydrolysis4-propoxybenzoic acid181.08653.225.7
1-(piperidin-1-yl)propan-2-one156.13882.524.9
Oxidative DegradationThis compound N-oxide321.21244.88.5
Thermal DegradationNo significant degradation--<0.5
Photolytic DegradationUnknown Product 1335.19135.15.3

Visualizations

G Experimental Workflow for this compound Degradation Analysis cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_interpretation Data Interpretation This compound This compound Stock Solution Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation This compound->Oxidation Thermal Thermal This compound->Thermal Photo Photolysis This compound->Photo LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Acquisition LCMS->Data Identify Identify Degradation Products Data->Identify Quantify Quantify Degradation Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway

Caption: Workflow for this compound forced degradation and analysis.

G Troubleshooting Unexpected Peaks in LC-MS Start Unexpected Peak Observed Blank Inject Blank Solvent Start->Blank Peak_Present Peak still present? Blank->Peak_Present Contamination Source is likely carryover or solvent contamination. Clean system. Peak_Present->Contamination Yes No_Contamination Peak is from sample. Peak_Present->No_Contamination No Check_Mass Check m/z of the peak No_Contamination->Check_Mass Match_Degradant Does m/z match a potential degradation product? Check_Mass->Match_Degradant Known_Degradant Tentatively identify as degradation product. Proceed with MS/MS. Match_Degradant->Known_Degradant Yes Unknown Potential novel degradation product or impurity. Requires further structural elucidation (MS/MS, NMR). Match_Degradant->Unknown No

Caption: Logic for troubleshooting unexpected peaks in LC-MS analysis.

References

Technical Support Center: Propipocaine Formulations and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Propipocaine. The focus is on strategies to prolong its duration of action for various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of this compound?

A1: this compound, like other local anesthetics, primarily functions by blocking voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] This action inhibits the influx of sodium ions, which is necessary for the generation and propagation of action potentials in nerves.[2][3] By preventing nerve impulse transmission, this compound induces a temporary and reversible local anesthetic effect.[3][4] The molecule's structure, consisting of a lipophilic aromatic ring, an intermediate ketone linkage, and a hydrophilic tertiary amine (a piperidine (B6355638) ring), is key to its anesthetic properties.[1]

Q2: What are the common strategies to prolong the duration of action of local anesthetics like this compound?

A2: Generally, two main approaches are employed to extend the duration of local anesthetics. The first involves the use of adjuvants, which are co-administered with the anesthetic to enhance its effect.[5][6] Common adjuvants include vasoconstrictors like epinephrine, as well as agents like dexamethasone (B1670325) and dexmedetomidine (B676).[5][7][8] The second strategy involves advanced drug delivery systems that control the release of the anesthetic over an extended period.[9] These include formulations such as liposomes, microspheres, and polymer-based gels.[9][10]

Q3: How do adjuvants like dexamethasone and dexmedetomidine prolong the action of this compound?

A3: Dexamethasone, a potent glucocorticoid, is thought to prolong analgesia by reducing the local inflammatory response and potentially through a direct inhibitory effect on nerve fiber C transmission. Alpha-2 adrenergic agonists, such as dexmedetomidine, are believed to extend the anesthetic effect by causing localized vasoconstriction, thus reducing the clearance of the local anesthetic, and by directly suppressing nerve impulse transmission.[5] While these mechanisms are well-studied for other local anesthetics, their specific interaction with this compound would require experimental validation.

Q4: What are the potential advantages of using a liposomal formulation for this compound?

A4: Encapsulating this compound within liposomes can create a sustained-release drug delivery system.[9] This approach can maintain a therapeutic concentration of the drug at the target site for a longer duration, potentially reducing the need for repeated administrations and minimizing systemic toxicity.[9] The release characteristics can be modulated by altering the lipid composition of the liposomes.[9]

Troubleshooting Guides

Issue 1: Variability in the Duration of Action with Adjuvants

Q: We are observing inconsistent results in the duration of this compound's anesthetic effect when co-administered with dexamethasone. What could be the cause?

A: Several factors could contribute to this variability:

  • pH of the Formulation: The pH of the final formulation can influence the ionization state of this compound and the stability of dexamethasone. Ensure the pH is consistently controlled and optimized for both compounds.

  • Concentration of Dexamethasone: The dose-response relationship for dexamethasone's prolonging effect may not be linear. It is crucial to perform a dose-ranging study to determine the optimal concentration for your specific experimental model.

  • Site of Administration: The vascularity and metabolic activity of the tissue at the injection site can significantly impact the absorption and clearance of both this compound and the adjuvant. Standardize the administration site and technique across all experiments.

Issue 2: Premature Release from Polymer-Based Formulations

Q: Our in-house polymer-based this compound formulation is showing a burst release instead of a sustained release profile. How can we troubleshoot this?

A: A significant burst release is a common challenge in developing controlled-release formulations.[9] Consider the following:

  • Drug Loading: High drug loading can sometimes lead to the presence of unencapsulated or surface-adsorbed drug, contributing to a burst effect. Try reducing the initial drug concentration.

  • Polymer Composition: The type of polymer and its molecular weight will dictate the degradation rate and drug diffusion. For instance, a higher molecular weight poly(lactic-co-glycolic acid) (PLGA) will generally have a slower degradation and release profile.

  • Manufacturing Process: The method of preparation, such as the solvent evaporation rate during microsphere fabrication, can significantly affect the final formulation's characteristics. Ensure your manufacturing process is well-controlled and reproducible.

Quantitative Data Summary

Table 1: Hypothetical In Vivo Efficacy of this compound Formulations

FormulationAdjuvant/VehicleMean Duration of Anesthetic Action (minutes)Standard Deviation
1% this compound HClSaline45± 5
1% this compound HCl0.1 mg/mL Dexamethasone90± 8
1% this compound HCl5 µg/mL Dexmedetomidine120± 10
1% Liposomal this compoundPhospholipid-based240± 25
1% this compound in PLGA50:50 PLGA360± 30

Experimental Protocols

Protocol 1: Evaluation of Adjuvants on the Duration of this compound's Anesthetic Action in a Rodent Model
  • Animal Model: Utilize adult male Sprague-Dawley rats (250-300g).

  • Formulation Preparation:

    • Prepare a 1% (w/v) solution of this compound HCl in sterile saline.

    • Prepare separate formulations of 1% this compound HCl containing either 0.1 mg/mL dexamethasone or 5 µg/mL dexmedetomidine.

    • Ensure all solutions are sterile-filtered and adjusted to a pH of 6.5.

  • Anesthetic Administration:

    • Administer a subcutaneous injection of 0.2 mL of the respective formulation into the plantar region of the rat's hind paw.

  • Assessment of Anesthesia:

    • At 15-minute intervals, apply a standardized noxious stimulus (e.g., von Frey filaments) to the injection site.

    • Record the withdrawal response. The absence of a withdrawal response indicates a successful anesthetic block.

    • The duration of action is defined as the time from injection until the return of the withdrawal reflex.

  • Data Analysis: Compare the mean duration of action between the different formulation groups using an appropriate statistical test (e.g., ANOVA).

Visualizations

G cluster_0 Mechanism of this compound Action This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Binds to Na_Influx Sodium Ion Influx VGSC->Na_Influx Inhibits Action_Potential Action Potential Propagation Na_Influx->Action_Potential Prevents Nerve_Block Nerve Impulse Blockade Action_Potential->Nerve_Block Results in

Caption: Mechanism of this compound's anesthetic effect.

G cluster_1 Experimental Workflow for Adjuvant Testing Formulation Formulation Preparation This compound Alone This compound + Adjuvant Administration Subcutaneous Administration (Rodent Model) Formulation->Administration Assessment Sensory Blockade Assessment (von Frey Filaments) Administration->Assessment Data_Analysis Data Analysis (Duration of Action) Assessment->Data_Analysis

Caption: Workflow for evaluating this compound adjuvants.

G cluster_2 Strategies to Prolong this compound Action Prolonged_Action Prolonged Anesthetic Action Adjuvants Adjuvants Prolonged_Action->Adjuvants Formulations Advanced Formulations Prolonged_Action->Formulations Dexamethasone Dexamethasone Adjuvants->Dexamethasone Dexmedetomidine Dexmedetomidine Adjuvants->Dexmedetomidine Liposomes Liposomes Formulations->Liposomes Polymers Polymer-Based Carriers Formulations->Polymers

Caption: Approaches to extend this compound's duration.

References

Overcoming solubility issues with Propipocaine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propipocaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the solubility and successful application of this compound in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a concentrated stock solution of this compound hydrochloride, Dimethyl Sulfoxide (B87167) (DMSO) is a recommended solvent.[1] this compound hydrochloride is also soluble in water, alcohol, and acetone.[2] DMSO is a versatile solvent capable of dissolving a wide range of compounds and is miscible with water and cell culture media, making it a standard choice for in vitro screening.[3]

Q2: My this compound hydrochloride stock solution is in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many compounds.[4][5] To prevent this, a stepwise dilution process is recommended.[6] Instead of adding the concentrated stock directly to your final volume of media, create one or more intermediate dilutions. Adding the stock solution dropwise to the aqueous medium while gently vortexing or swirling can also help.[7] Gentle warming in a 37°C water bath or brief sonication can often help redissolve precipitates.[5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells.[4] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, with many protocols recommending 0.1%.[4][6][8] Always include a vehicle control in your experiments, which consists of the assay media with the same final DMSO concentration as your test conditions, to account for any solvent effects.[4]

Q4: Are there alternatives to DMSO for improving the aqueous solubility of this compound?

A4: Yes, several methods can be used to enhance aqueous solubility. One effective technique is complexation with cyclodextrins.[9] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.[9][10] Other methods include pH adjustment of the buffer (for ionizable drugs), or the use of co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants, though these must also be tested for cellular toxicity at the desired concentration.[11][12]

Q5: How should I store my this compound stock solution?

A5: this compound hydrochloride powder should be stored dry, dark, and at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[1] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4] These aliquots can be stored at -80°C for up to six months or -20°C for up to one month.[5]

Physicochemical Data for this compound

The following table summarizes key quantitative data for this compound and its commonly used hydrochloride salt.

PropertyThis compound (Free Base)This compound HydrochlorideSource(s)
CAS Number 3670-68-61155-49-3[2]
Molecular Formula C₁₇H₂₅NO₂C₁₇H₂₅NO₂·HCl[2]
Molecular Weight 275.39 g/mol 311.85 g/mol [2][13]
Solubility Data not widely availableSoluble in Water, Alcohol, Acetone, DMSO[1][2]
Storage (Powder) N/A0-4°C (short term), -20°C (long term)[1]
Storage (Solution) N/A-20°C (1 month), -80°C (6 months)[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions for in vitro assays.

Issue 1: this compound powder will not dissolve in the chosen solvent.
Potential CauseTroubleshooting Steps
Inappropriate Solvent Confirm you are using the correct form of this compound. This compound hydrochloride is soluble in DMSO, water, and alcohol.[1][2] Ensure the solvent is high-purity and anhydrous, as water content can reduce the solubility of some compounds in organic solvents.[7]
Insufficient Dissolution Technique To aid dissolution, gently vortex the solution.[4] If the compound remains insoluble, sonicate the tube in a water bath for several minutes or warm it gently in a 37°C water bath.[4][5] Be cautious, as excessive heat can degrade some compounds.
Low Temperature If the stock solution was stored at -20°C or -80°C, ensure it has warmed completely to room temperature before use to prevent precipitation.[7]
Issue 2: Precipitate forms when diluting the stock solution into aqueous media.
Potential CauseTroubleshooting Steps
Poor Aqueous Solubility The rapid change in solvent polarity from a high-concentration organic stock to an aqueous buffer can cause the compound to "crash out." Solution 1: Serial Dilution. Prepare intermediate dilutions of your stock solution in your assay buffer or cell culture medium. This gradual decrease in solvent concentration helps maintain solubility.[6] Solution 2: Dropwise Addition. Add the stock solution to the aqueous buffer very slowly (drop-by-drop) while continuously vortexing or stirring the buffer to ensure rapid and even mixing.[7]
Final Concentration Exceeds Solubility Limit The desired final concentration of this compound may exceed its maximum solubility in the final assay buffer. Solution 1: Use a Solubility Enhancer. Consider adding a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HPβCD) to the final assay medium.[14] Solution 2: pH Adjustment. If your assay permits, adjusting the pH of the buffer may increase the solubility of this compound.[12]
High Final Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) may be too high, affecting not only the cells but also the stability of the medium components. Solution: Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1% and no higher than 0.5%.[4] This may require preparing a more dilute stock solution if the final compound concentration needed is very high.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Hydrochloride Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder (MW: 311.85 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 3.1185 mg of this compound hydrochloride for every 1 mL of DMSO.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder and place it into a sterile vial.

  • Dissolution: Add the calculated volume of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the vial for 5-10 minutes.[4]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HPβCD)

This protocol describes a method to enhance the solubility of a compound in an aqueous solution using HPβCD. The optimal molar ratio of drug to cyclodextrin (B1172386) must be determined empirically.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Target aqueous buffer (e.g., PBS, cell culture medium)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HPβCD Solution: Dissolve HPβCD in the target aqueous buffer to create a stock solution (e.g., 45% w/v).

  • Add this compound: Slowly add the weighed this compound hydrochloride powder to the stirring HPβCD solution.

  • Complexation: Allow the mixture to stir at room temperature for 1-24 hours to facilitate the formation of the inclusion complex. The time required can vary.

  • Filtration: To remove any undissolved compound, filter the solution through a 0.22 µm sterile filter.

  • Quantification (Optional but Recommended): Determine the final concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will be your new, enhanced-solubility aqueous stock solution.

Visualized Workflows and Logic

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso mix Vortex / Sonicate (until fully dissolved) add_dmso->mix aliquot Aliquot into single-use tubes mix->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot intermediate Perform Intermediate Dilution (in assay medium) thaw->intermediate final_dilution Add dropwise to final volume of assay medium while mixing intermediate->final_dilution use Ready for In Vitro Assay (Final DMSO < 0.5%) final_dilution->use

Caption: Workflow for Preparing this compound Stock and Working Solutions.

G decision decision issue issue solution solution start Start: Solubility Issue with this compound is_stock Is it the stock solution? start->is_stock precipitates Does it precipitate in aqueous buffer? is_stock->precipitates No check_solvent Check Solvent Purity & Suitability is_stock->check_solvent Yes serial_dilution Use Serial Dilution & Dropwise Addition precipitates->serial_dilution Yes use_heat Use Sonication or Gentle Warming (37°C) check_solvent->use_heat success1 Success use_heat->success1 Dissolved check_final_conc Is final concentration too high? serial_dilution->check_final_conc success2 Success check_final_conc->success2 No, Dissolved use_enhancer Use Solubility Enhancer (e.g., Cyclodextrin) check_final_conc->use_enhancer Yes, still precipitates success3 Success use_enhancer->success3 Dissolved

Caption: Troubleshooting Decision Tree for this compound Solubility Issues.

G cluster_cd Cyclodextrin Molecule This compound This compound (Poorly water-soluble) cd Hydrophilic Exterior Lipophilic Cavity This compound->cd:f1 Encapsulation complex This compound-Cyclodextrin Inclusion Complex (Water-soluble) water Water (Aqueous Solution) cd:f0->water Interaction complex->water Dissolves in

Caption: Mechanism of Cyclodextrin-Mediated Drug Solubilization.

References

Optimizing Propipocaine dosage for in vivo nerve block studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propipocaine Dosage Optimization

Disclaimer: this compound is an amino-amide local anesthetic. However, there is a significant lack of published in vivo data regarding its specific dosage, potency, duration of action, and toxicity for peripheral nerve blocks. This guide is based on the general principles of local anesthetic pharmacology and nerve block experimentation. Researchers must conduct carefully designed dose-escalation studies to determine safe and effective dosages for their specific in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A: this compound is a local anesthetic belonging to the amino-amide class.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve cell membrane.[1] By binding to these channels, it prevents the influx of sodium ions necessary for the initiation and propagation of an action potential, thereby stopping nerve impulse transmission and resulting in a temporary loss of sensation.[1]

Q2: Is there a recommended starting dose for this compound in rat sciatic nerve block studies? A: Currently, there is no established and published recommended starting dose for this compound in rodent nerve block studies. It is described qualitatively as having a faster onset and being less toxic than some other local anesthetics, but quantitative data to support specific dose recommendations are not available.[1] Researchers should begin with very low concentrations (e.g., 0.1% or lower) and perform a systematic dose-escalation study to determine the minimum effective dose (ED50) for the desired level and duration of nerve block in their specific animal model.

Q3: What factors influence the required dosage of a local anesthetic like this compound? A: Several factors influence the dosage of any local anesthetic:

  • Concentration and Volume: A higher concentration or a larger volume will increase the total dose, which generally leads to a faster onset, higher success rate, and longer duration of the block.[2]

  • Site of Injection: The vascularity of the injection site affects the rate of absorption. More vascular areas may require higher doses or the use of a vasoconstrictor to prolong the block duration.[2]

  • Physicochemical Properties: The drug's lipid solubility, protein binding, and pKa influence its potency, duration, and onset of action.[3][4]

  • Animal Model: Species, weight, and physiological status of the animal can affect drug distribution and metabolism.[5]

  • Addition of Adjuvants: Vasoconstrictors like epinephrine (B1671497) can decrease systemic absorption and prolong the local effect.[2]

Q4: What are the signs of a successful nerve block in a rodent model? A: A successful sciatic nerve block typically results in both sensory and motor deficits in the corresponding hindlimb. These can be assessed by:

  • Sensory Block: Loss of withdrawal reflex to a noxious stimulus, such as a thermal stimulus (Hargreaves test) or mechanical pressure (von Frey filaments).[6][7]

  • Motor Block: Observable signs like foot drop, dragging of the limb, or a quantitative decrease in grip strength.[6][8]

Q5: What are the potential signs of systemic toxicity? A: Local anesthetic systemic toxicity (LAST) occurs when the drug reaches high concentrations in the bloodstream. While specific data for this compound is lacking, general signs in animal models progress from central nervous system (CNS) excitation to depression, followed by cardiovascular effects.[9][10][11]

  • Early CNS Signs: Muscle twitching, tremors, restlessness, and seizures.[9][10]

  • Later CNS Signs: Drowsiness, unconsciousness, and respiratory depression.[10]

  • Cardiovascular Signs: Initially may include hypertension and tachycardia, progressing to hypotension, bradycardia, arrhythmias, and potentially cardiac arrest at very high concentrations.[11][12]

Troubleshooting Guides

Issue: Inconsistent or No Nerve Block

Potential Cause Troubleshooting Steps
Incorrect Injection Site Review anatomical landmarks for the target nerve (e.g., sciatic notch in rats). Use a nerve stimulator to confirm proximity to the nerve before injecting (a motor response at <0.5 mA is ideal).[6] Consider using ultrasound guidance for precise needle placement.
Suboptimal Dosage The dose (concentration x volume) may be too low. Increase the concentration or volume in a stepwise manner in subsequent experimental groups. Meticulously record the dose-response relationship.
Drug Solution Issue Verify calculations for drug dilution. Ensure the pH of the solution is appropriate, as an acidic environment can reduce the effectiveness of local anesthetics.[3] Prepare fresh solutions for each experiment to avoid degradation.
Intravascular Injection Always aspirate before injecting to ensure the needle is not in a blood vessel. Accidental intravascular injection leads to rapid systemic absorption and failed local block, with a high risk of toxicity.

Issue: Nerve Block Duration is Too Short

Potential Cause Troubleshooting Steps
Dose is Too Low A higher total dose is generally associated with a longer duration of action.[2] Systematically increase the concentration of this compound.
Rapid Systemic Absorption The injection site may be highly vascular. Consider co-administration with a vasoconstrictor like epinephrine (e.g., 1:200,000 or 5 µg/mL) to localize the anesthetic and prolong its effect.[2]
Drug-Specific Properties The intrinsic properties of this compound may lead to a shorter duration compared to other anesthetics. If a longer duration is required and cannot be achieved by safe dose escalation, another agent may be necessary.

Issue: Signs of Systemic Toxicity Observed (e.g., Seizures, Respiratory Depression)

Potential Cause Troubleshooting Steps
Overdose The administered dose is too high. Immediately stop the experiment and provide supportive care to the animal (e.g., respiratory support). In future experiments, significantly reduce the concentration and/or volume. Establish the maximum tolerated dose (MTD) in your model.
Inadvertent Intravascular Injection This is a primary cause of rapid-onset toxicity. Always aspirate before injecting. If toxicity occurs immediately upon injection, this is the likely cause. Review and refine the injection technique.
Rapid Absorption Even without direct intravascular injection, rapid absorption from a vascular site can lead to toxic plasma levels. Reduce the total dose or add a vasoconstrictor to slow absorption.

Data Presentation

Important Note: The following tables are provided as templates for data organization. The quantitative data shown is for the local anesthetic Ropivacaine and is for illustrative purposes only . DO NOT use these values for this compound. Researchers must generate their own data for this compound.

Table 1: Example Dose-Response Data for Sensory Block in Rat Sciatic Nerve Model

Concentration of AnestheticNOnset of Sensory Block (min, Mean ± SD)Duration of Sensory Block (hours, Mean ± SD)Success Rate (%)
Vehicle (Saline)8N/AN/A0%
0.2% Ropivacaine815.2 ± 3.12.5 ± 0.5100%
0.5% Ropivacaine810.5 ± 2.55.8 ± 1.2100%
0.75% Ropivacaine88.1 ± 1.98.2 ± 1.5100%

Data is hypothetical and based on typical findings for Ropivacaine for illustrative purposes.

Table 2: Example Safety and Toxicity Profile

AnestheticRouteSpeciesLD50 (mg/kg)Key Toxic Signs
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Lidocaine (B1675312)IVDog22 (Convulsive Dose)CNS Excitation, Seizures, Cardiac Depression
BupivacaineIVDog5 (Convulsive Dose)CNS Excitation, Seizures, Severe Cardiotoxicity

Comparative data from other anesthetics shown for context.[13] Researchers must determine the safety profile for this compound.

Experimental Protocols

Protocol: Sciatic Nerve Block and Efficacy Assessment in Rats

This protocol provides a general framework. The volume, concentration, and assessment time points must be optimized for this compound.

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g).

  • Acclimatize animals to the laboratory and handling for at least 3-5 days before the experiment.

  • Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen) or another appropriate anesthetic. Maintain a stable plane of anesthesia throughout the procedure.

2. Sciatic Nerve Block Procedure:

  • Place the anesthetized rat in a lateral or prone position. Shave the fur over the hip and thigh of the target limb.

  • Identify the anatomical landmarks: the greater trochanter and the ischial tuberosity. The injection site is typically just posterior to the midpoint between these two landmarks.[7]

  • Prepare a sterile syringe with a 27-30 gauge needle containing the this compound solution.

  • Insert the needle perpendicular to the skin. A nerve stimulator can be used to guide the needle; advance until a clear motor response (e.g., foot twitch) is observed at a low current (<0.5 mA).

  • Once the needle is in position, aspirate to confirm the absence of blood.

  • Slowly inject the solution (e.g., a volume of 0.1-0.3 mL) over 10-15 seconds to ensure perineural spread.

3. Assessment of Sensory Block (von Frey Test):

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.[14][15]

  • A positive response is a sharp withdrawal of the paw.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[16]

  • Perform baseline measurements before the block and at set intervals post-injection (e.g., 15, 30, 60, 90, 120 minutes) until the PWT returns to baseline. A significant increase in PWT indicates a sensory block.

4. Assessment of Motor Block:

  • Observational Scoring: Use a simple scale (e.g., 0 = normal gait, 1 = slight limp, 2 = significant limp/foot drop, 3 = complete paralysis of the limb) to score motor function at set intervals.

  • Grip Strength: A dynamometer can be used to quantitatively measure the grip strength of the affected hindlimb compared to baseline and the contralateral limb.[6]

Visualizations (Graphviz)

Dose_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_decision Analysis & Decision cluster_outcome Outcome LitReview Literature Review (Identify similar compounds) Protocol Establish Protocol (Animal model, endpoints) LitReview->Protocol StartDose Select Starting Dose (e.g., 0.1% this compound) Protocol->StartDose Administer Administer Dose to Group 1 StartDose->Administer Assess Assess Sensory & Motor Block (e.g., von Frey, Gait) Administer->Assess Tox Toxicity Observed? Assess->Tox Eval Efficacy Observed? Eval->StartDose No, Increase Dose (e.g., to 0.25%) OptimalDose Optimal Dose Identified Eval->OptimalDose Yes Tox->Eval No Stop Stop: Unsafe Window Tox->Stop Yes

Caption: Workflow for determining the optimal dose of this compound in vivo.

Troubleshooting_Workflow Start Experiment Conducted: Inadequate Nerve Block CheckDose Was the dose (concentration and volume) appropriate? Start->CheckDose CheckTech Was the injection technique correct? CheckDose->CheckTech Yes Dose1 Perform dose-escalation study. Increase concentration/volume. CheckDose->Dose1 No CheckSol Was the drug solution prepared correctly? CheckTech->CheckSol Yes Tech1 Verify anatomical landmarks. Use nerve stimulator or ultrasound. CheckTech->Tech1 No Sol1 Recalculate dilutions. Check pH and stability. CheckSol->Sol1 No End Re-run Experiment with Corrections CheckSol->End Yes Sol1->End Tech1->End Dose1->End

Caption: Decision tree for troubleshooting failed nerve block experiments.

Mechanism_of_Action cluster_membrane Nerve Cell Membrane NaChannel_Open Voltage-Gated Na+ Channel (Open) NaChannel_Blocked Na+ Channel (Blocked) Na_Blocked Na+ Blocked NaChannel_Open->Na_Blocked Action Potential Propagation Na_In Na+ Influx Na_In->NaChannel_Open Na_Blocked->NaChannel_Blocked This compound This compound This compound->NaChannel_Blocked Binds to channel

Caption: Mechanism of action for this compound nerve block.

References

Addressing variability in Propipocaine electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Propipocaine electrophysiology recordings.

Disclaimer: Specific physicochemical and pharmacological data for this compound are not widely available in peer-reviewed literature. Therefore, this guide is based on the established principles of amino amide local anesthetics, a class to which this compound belongs. Data from well-characterized amino amide local anesthetics like lidocaine (B1675312) and bupivacaine (B1668057) are used as illustrative examples and should be considered as such.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in electrophysiology?

This compound is classified as an amino amide local anesthetic.[1] Like other drugs in this class, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane.[1][2] By binding to a receptor site within the pore of the sodium channel, this compound inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking nerve impulse conduction.[2][3]

Q2: Why am I seeing significant variability in the potency of this compound between experiments?

Variability in the apparent potency of this compound can arise from several factors related to its physicochemical properties and the experimental conditions. As an amino amide local anesthetic, its effectiveness is influenced by:

  • Lipid Solubility: The ability of the drug to penetrate the lipid-rich nerve membrane is a key determinant of its potency.[2] Higher lipid solubility generally leads to greater potency.

  • pKa and pH: Local anesthetics are weak bases, and their degree of ionization is determined by their pKa and the pH of the surrounding tissue or solution.[2] The un-ionized (neutral) form is more lipid-soluble and readily crosses the nerve membrane, while the ionized (charged) form is active at the intracellular binding site of the sodium channel.[2] Variations in the pH of your recording solution will alter the ratio of ionized to un-ionized drug, thus affecting its apparent potency.[4]

Key Physicochemical Properties of Amino Amide Local Anesthetics (Examples)

PropertyLidocaineBupivacainePrilocaine (structurally similar)General Influence on Electrophysiology Recordings
pKa 7.7[5]8.1[5]7.89[6]A pKa closer to the physiological pH (7.4) results in a larger fraction of the un-ionized form, leading to a faster onset of action.[1]
Lipid Solubility (LogP) HighVery High2.11[6]Higher lipid solubility correlates with increased potency as it facilitates easier penetration of the nerve membrane.[2]
Protein Binding ModerateHigh-Higher protein binding is associated with a longer duration of action as the drug is released more slowly from the receptor site.[7]
Q3: Can this compound affect other ion channels besides sodium channels?

Yes, it is possible. Local anesthetics are known to have off-target effects on other ion channels, which can contribute to both their therapeutic and toxic effects.[8][9] While specific data for this compound is limited, other amino amide local anesthetics have been shown to modulate:

  • Potassium Channels: Blockade of potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channels, can occur and is a significant consideration in cardiac safety assessments.[6][10]

  • Calcium Channels: Some local anesthetics can also inhibit voltage-gated calcium channels.[11]

These off-target effects can introduce variability into your recordings and should be considered when interpreting your data.

Visualizing this compound's Mechanism and Influencing Factors

To better understand the processes involved, the following diagrams illustrate the mechanism of action and the factors that can lead to variability in your recordings.

Figure 1: Mechanism of Action of this compound cluster_membrane Neuronal Membrane cluster_pore Channel Pore cluster_extracellular Extracellular Space (pH dependent) cluster_intracellular Intracellular Space (Axoplasm) Na_channel Voltage-Gated Sodium Channel (VGSC) receptor Receptor Site receptor->Na_channel Blocks Na+ Influx Propipocaine_un This compound (Un-ionized, Lipid-Soluble) Propipocaine_un->Na_channel Crosses Membrane Propipocaine_ion This compound (Ionized, Water-Soluble) Propipocaine_un->Propipocaine_ion Equilibrium Propipocaine_un_in This compound (Un-ionized) Propipocaine_ion_in This compound (Ionized, Active Form) Propipocaine_un_in->Propipocaine_ion_in Re-equilibration Propipocaine_ion_in->receptor Binds to Receptor

Caption: this compound's mechanism of action.

Figure 2: Factors Contributing to Variability cluster_physicochemical Physicochemical Properties cluster_experimental Experimental Conditions cluster_biological Biological Factors Variability Recording Variability pKa pKa pKa->Variability LipidSol Lipid Solubility LipidSol->Variability ProteinBinding Protein Binding ProteinBinding->Variability pH Solution pH pH->Variability Temp Temperature Temp->Variability SolutionComp Solution Composition (e.g., ion concentrations) SolutionComp->Variability StimFreq Stimulation Frequency (Use-Dependence) StimFreq->Variability ChannelSubtype Na+ Channel Subtype ChannelSubtype->Variability CellHealth Cell Health CellHealth->Variability OffTarget Off-Target Effects (e.g., K+, Ca2+ channels) OffTarget->Variability

Caption: Key factors influencing this compound recording variability.

Troubleshooting Guides

Issue 1: Inconsistent Onset and Potency of Block

Possible Causes:

  • Incorrect pH of Recording Solution: As local anesthetics are weak bases, the pH of your external solution significantly impacts the proportion of the drug in its lipid-soluble, un-ionized form.[4] An acidic pH will decrease the un-ionized fraction, slowing the onset and reducing the apparent potency.[7]

  • Temperature Fluctuations: Temperature can affect the pKa of the drug and the kinetics of channel gating and drug binding. Inconsistent temperature control can lead to variable results.

  • Inaccurate Drug Concentration: Errors in stock solution preparation or dilution can lead to variability. This compound hydrochloride is soluble in DMSO.[12]

  • Solution Stability: this compound solutions may not be stable over long periods, especially when exposed to light or stored at inappropriate temperatures.[12]

Solutions & Experimental Protocols:

  • Protocol: pH and Temperature Control

    • pH Verification: Always measure and adjust the pH of your external recording solution to your desired value (typically 7.3-7.4) after the addition of this compound. Use a calibrated pH meter.

    • Buffering: Ensure your solution is adequately buffered (e.g., with HEPES) to maintain a stable pH throughout the experiment.

    • Temperature Control: Use a temperature-controlled perfusion system to maintain a constant temperature (e.g., 32-37°C for mammalian cells). Monitor the temperature in the recording chamber.

    • Fresh Solutions: Prepare fresh stock solutions of this compound regularly and store them protected from light at -20°C for long-term storage or 4°C for short-term storage.[12] Dilute to the final concentration immediately before use.

Issue 2: Unstable Recordings or Loss of Seal

Possible Causes:

  • Membrane Destabilization: At higher concentrations, the amphiphilic nature of local anesthetics can interfere with the lipid bilayer, potentially destabilizing the gigaohm seal.

  • Solvent Effects: If using a solvent like DMSO, concentrations that are too high can affect membrane integrity and ion channel function.

  • Poor Cell Health: Unhealthy cells are more susceptible to seal instability.

  • Mechanical Instability: Vibrations or drift in the patch pipette can cause seal loss.

Solutions & Experimental Protocols:

  • Protocol: Optimizing Seal Stability

    • Titrate Concentration: Start with the lowest effective concentration of this compound and gradually increase it to find the optimal balance between channel block and seal stability.

    • Limit Solvent Concentration: If using DMSO, keep the final concentration in your recording solution as low as possible (ideally ≤ 0.1%).

    • Solution Osmolarity: Ensure that the osmolarity of your internal and external solutions are appropriate for the cell type you are using. A slightly lower osmolarity in the internal solution can sometimes aid in seal formation.[13]

    • Pipette Polishing: Fire-polishing the tip of your patch pipette can create a smoother surface and improve the quality and stability of the gigaohm seal.

    • Stable Perfusion: Ensure a slow and steady perfusion rate to minimize mechanical disturbances to the patched cell.

Issue 3: Use-Dependent Effects and Variability

Possible Causes:

  • State-Dependent Binding: Local anesthetics often exhibit higher affinity for the open and inactivated states of sodium channels compared to the resting state.[2][3] This means that the degree of block can increase with repetitive stimulation (use-dependence).

  • Inconsistent Stimulation Protocols: Varying the frequency or duration of depolarizing pulses between experiments will lead to different levels of use-dependent block, causing variability in your results.

Solutions & Experimental Protocols:

  • Protocol: Assessing Use-Dependent Block

    • Standardized Pulse Trains: To measure use-dependent block, apply a train of depolarizing pulses at a fixed frequency (e.g., 1, 5, or 10 Hz) and duration.

    • Measure Peak Current Reduction: Quantify the reduction in the peak sodium current over the course of the pulse train. The block is often expressed as the ratio of the peak current of the last pulse to the first pulse in the train.

    • Consistent Resting Intervals: Allow for a sufficient and consistent recovery period between pulse trains to ensure the channels return to the resting state.

Off-Target Effects: hERG Channel Blockade

A critical consideration for many drugs, including local anesthetics, is the potential for off-target blockade of the hERG potassium channel, which can lead to cardiac arrhythmias.[6][10]

IC50 Values for hERG Blockade by Various Local Anesthetics

CompoundIC50 (µM)Notes
Lidocaine 262.9[6]Relatively low potency for hERG blockade.
Bupivacaine -Known to have cardiotoxic effects, suggesting potential hERG interaction.[14][15]
Propafenone (B51707) (structurally related antiarrhythmic) 0.44[6]High potency for hERG blockade.

This technical support center is intended to be a living document and will be updated as more specific information on the electrophysiological properties of this compound becomes available.

References

Technical Support Center: Minimizing Propipocaine-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propipocaine. The focus is on identifying, understanding, and minimizing cytotoxicity in cell-based assays to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Section 1: Mechanisms of this compound Cytotoxicity

Q1: What are the primary mechanisms of this compound-induced cytotoxicity?

A1: While this compound itself is not as extensively studied as other local anesthetics, its cytotoxic mechanisms are presumed to be similar to other amide-type local anesthetics. The primary mechanisms include:

  • Induction of Apoptosis: this compound can trigger programmed cell death (apoptosis). This is often mediated through the intrinsic pathway, involving mitochondrial dysfunction.[1][2]

  • Mitochondrial Dysfunction: The compound can disrupt the mitochondrial transmembrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.[1][3]

  • Generation of Reactive Oxygen Species (ROS): Like other local anesthetics such as bupivacaine, this compound exposure can lead to an increase in ROS, causing oxidative stress and cellular damage.[4][5]

  • Caspase Activation: The apoptotic cascade triggered by this compound involves the activation of key executioner caspases, such as caspase-3 and caspase-9.[1]

Q2: How does this compound induce apoptosis?

A2: this compound likely induces apoptosis through the mitochondria-dependent intrinsic pathway. Exposure to the drug can increase the production of Reactive Oxygen Species (ROS), leading to mitochondrial stress. This disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates caspase-3, the key executioner caspase that orchestrates the dismantling of the cell.[1][4]

G cluster_cell Cell cluster_mito Mitochondrion This compound This compound Mito_Stress Mitochondrial Stress This compound->Mito_Stress ROS ROS Production This compound->ROS MMP ΔΨm Collapse Mito_Stress->MMP CytC_Release Cytochrome C Release MMP->CytC_Release Casp9 Caspase-9 Activation CytC_Release->Casp9 ROS->Mito_Stress induces Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.
Section 2: Troubleshooting Experimental Issues

Q3: My observed cytotoxicity is much higher than expected, even at low concentrations. What could be the cause?

A3: Unusually high cytotoxicity can stem from several factors. Use the following guide to troubleshoot the issue.

G Start High Cytotoxicity Observed Cause1 Issue: Solvent Toxicity? Start->Cause1 Cause2 Issue: Cell Health? Start->Cause2 Cause3 Issue: Compound Stability? Start->Cause3 Sol1 Solution: Ensure final DMSO/solvent concentration is low (typically <0.5%). Run a vehicle-only control. Cause1->Sol1 Yes Sol2 Solution: Use cells within a consistent passage number. Ensure high viability (>95%) before seeding. Check for contamination. Cause2->Sol2 Yes Sol3 Solution: Prepare fresh dilutions for each experiment. Store stock solutions in small, single-use aliquots at -80°C. Cause3->Sol3 Yes

Caption: Troubleshooting guide for unexpectedly high cytotoxicity.

Q4: I am seeing significant variability between replicate wells. How can I improve consistency?

A4: Well-to-well variability often points to technical inconsistencies in the assay setup. Key areas to check include:

  • Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and achieve uniform cell density across all wells. Edge effects can also be a problem; consider not using the outermost wells of the plate.[6]

  • Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions. Small errors in pipetting concentrated stock solutions can lead to large variations in the final concentrations.

  • Incubation Conditions: Confirm that the incubator has stable and uniform temperature and CO2 distribution. Uneven conditions can cause cells in different parts of the plate to grow at different rates.

  • Assay Timing: Ensure that the timing for reagent addition and reading is consistent for all plates.

Section 3: Strategies for Minimizing Cytotoxicity

Q5: How can I modify my experimental setup to minimize this compound's cytotoxic effects while still observing its primary mechanism of action?

A5: To minimize off-target cytotoxicity, consider the following strategies:

  • Time-Course Experiments: High concentrations of this compound can cause rapid, overwhelming cell death, masking specific mechanistic effects. Perform experiments at multiple, shorter time points (e.g., 2, 6, 12, 24 hours) to identify the earliest onset of specific cellular responses before widespread cytotoxicity occurs.[7]

  • Dose Optimization: Conduct a thorough dose-response analysis to identify a concentration range that is sublethal or mildly cytotoxic (e.g., IC20-IC50). This allows for the study of specific cellular pathways without inducing massive cell death.

  • Co-administration of Antioxidants: Since this compound likely induces oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate ROS-related cytotoxicity.[4][8] This can help determine which cellular effects are ROS-dependent.

  • Serum Concentration: Components in fetal bovine serum (FBS) can bind to compounds and affect their bioavailability. Consider reducing the serum concentration during the treatment period if your cell line can tolerate it, but be aware this may also alter the cellular response.[9]

Table 1: Comparative Cytotoxicity of Amide-Type Local Anesthetics (Note: Data for this compound is limited; values for related compounds are provided for reference.)

Local AnestheticCell LineAssayEndpoint (e.g., IC50/LD50)Reference
BupivacaineSchwann cells (RT4-D6P2T)MTTLD50 ≈ 476 µM[4]
Ropivacaine (B1680718)Keratinocytes (HaCaT)Cell Count50% proliferation reduction at 2 mM (48h)[10]
Lidocaine (B1675312)T-cell line (Jurkat)Annexin V/PIApoptosis induction (time-dependent)[11]
ProparacaineHuman Corneal Stromal cellsCell ViabilityDose- and time-dependent decline[1]

Experimental Protocols & Workflows

A standard workflow for assessing drug-induced cytotoxicity involves cell preparation, compound treatment, and subsequent analysis using one or more assays.

G cluster_workflow General Cytotoxicity Assessment Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Cell Adherence (Overnight Incubation) A->B C 3. Compound Treatment (Serial dilutions of this compound + Controls) B->C D 4. Incubation (Desired time period, e.g., 24, 48h) C->D E 5. Select Assay(s) D->E F MTT Assay (Metabolic Activity) E->F Metabolism G LDH Release Assay (Membrane Integrity) E->G Necrosis H Annexin V / PI Staining (Apoptosis/Necrosis) E->H Apoptosis I 6. Data Acquisition (Spectrophotometer / Flow Cytometer) F->I G->I H->I J 7. Data Analysis (Calculate % Viability, IC50) I->J

Caption: Standard experimental workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12]

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing this compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Interpretation:

    • Annexin V(-) / PI(-): Viable cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells

    • Annexin V(-) / PI(+): Necrotic cells

References

Technical Support Center: Propipocaine Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Propipocaine formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

This compound is a local anesthetic belonging to the β-aminoketone class of compounds.[1][2][3] Its structure consists of a lipophilic aromatic ring, an intermediate ketone linkage, and a hydrophilic tertiary amine (piperidine ring). This chemical structure is significant as the β-aminoketone moiety is known to be susceptible to certain degradation pathways.

Q2: What are the first signs of instability in my this compound formulation?

Initial indicators of instability in a liquid formulation can include:

  • Precipitation or crystallization: The appearance of solid particles in the solution.

  • Color change: Development of a yellowish or brownish tint.

  • pH shift: A significant change in the formulation's pH over time.

  • Loss of potency: A decrease in the concentration of this compound, which would be detected analytically.

Q3: My aqueous this compound formulation is showing a yellowish discoloration. What could be the cause?

A yellowish discoloration can be an indication of chemical degradation. For β-aminoketones like this compound, this may be due to a retro-Michael reaction, especially in neutral to basic conditions, leading to the formation of unsaturated ketone byproducts. These byproducts can be colored or may undergo further reactions to form colored species.

Q4: I've observed a drop in pH in my formulation. What are the potential implications?

A decrease in pH could indicate the formation of acidic degradation products. While this compound is more stable in acidic conditions, a significant, unintended pH drop can affect the solubility of the drug and its excipients, potentially leading to precipitation.

Q5: Is it safe to sterilize my this compound formulation by autoclaving?

Aqueous solutions of this compound hydrochloride should not be sterilized by autoclaving. The high temperatures during autoclaving can accelerate the degradation of the drug. Alternative sterilization methods, such as sterile filtration, should be considered.

Troubleshooting Guides

Issue 1: Precipitation in the Formulation

Symptoms:

  • Visible solid particles, cloudiness, or crystal formation in the solution upon storage.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Investigative Steps
pH Shift 1. Measure the pH of the formulation and compare it to the initial value. 2. A shift towards a more neutral or basic pH can decrease the solubility of the hydrochloride salt of this compound. 3. If a pH shift is confirmed, investigate the buffering capacity of your formulation. Consider adjusting the buffer concentration or selecting a more suitable buffer system.
Excipient Incompatibility 1. Review the excipients used in your formulation. 2. Certain excipients can interact with the API, leading to the formation of less soluble complexes.[4][5] 3. Conduct a systematic excipient compatibility study.
Degradation 1. Degradation products may have lower solubility than the parent drug. 2. Analyze the precipitate and the supernatant for the presence of this compound and potential degradation products using a stability-indicating analytical method, such as HPLC.
Storage Conditions 1. Review the storage temperature and light exposure conditions. 2. Low temperatures can sometimes cause precipitation of less soluble components.
Issue 2: Loss of Potency

Symptoms:

  • A decrease in the measured concentration of this compound over time, as determined by an analytical method like HPLC.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting/Investigative Steps
Chemical Degradation 1. The primary suspect for the degradation of β-aminoketones is a retro-Michael reaction, especially at a pH above neutral.[6] This reaction would lead to the cleavage of the molecule. 2. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to identify the primary degradation pathway and the resulting degradation products. 3. Analyze stressed samples using a stability-indicating HPLC method to quantify the loss of this compound and the formation of degradation products.
Adsorption to Container/Closure 1. The drug molecule may adsorb to the surface of the storage container (e.g., glass or plastic vial) or the rubber stopper. 2. Analyze a sample that has been in contact with the container/closure system and compare it to a control stored in an inert container (if possible). Consider using different types of containers or pre-treating them.
Evaporation of Solvent 1. If the container closure is not properly sealed, evaporation of the solvent can lead to an apparent increase in concentration, but inconsistencies in sealing could also lead to errors in concentration determination. 2. Check the integrity of the container closure system.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol is a starting point and should be optimized and validated for your specific formulation. It is adapted from methods used for similar local anesthetics.[7][8]

  • Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

  • Instrumentation: HPLC with UV-Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM sodium dihydrogen phosphate), with the pH adjusted to the acidic range (e.g., pH 3.0 with phosphoric acid). The exact ratio should be optimized to achieve good separation (a starting point could be 30:70 v/v acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be around 220 nm).

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a standard solution of this compound in the mobile phase.

    • Prepare your formulation samples by diluting them to a suitable concentration with the mobile phase.

    • Inject the standard and samples into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • To confirm the method is stability-indicating, analyze samples from forced degradation studies to ensure that the degradation product peaks are well-resolved from the parent this compound peak.

Protocol 2: Forced Degradation Study
  • Objective: To identify the potential degradation pathways of this compound and to generate degradation products for the validation of the stability-indicating analytical method.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period. Neutralize the solution before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature for a specified period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C) for a specified period. Also, heat a solution of this compound.

    • Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines.

    • Analysis: At each time point, withdraw a sample, neutralize if necessary, dilute appropriately, and analyze using the stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.

Visualizations

G Troubleshooting Workflow for this compound Formulation Instability start Instability Observed (e.g., Precipitation, Color Change, Potency Loss) check_physical Visual Inspection - Check for particulates - Note color start->check_physical check_ph Measure pH start->check_ph check_potency Analyze Potency (HPLC) start->check_potency solution_storage Review Storage Conditions start->solution_storage cause_precipitation Precipitation Confirmed check_physical->cause_precipitation Particulates present cause_color Color Change Confirmed check_physical->cause_color Discoloration cause_potency_loss Potency Loss Confirmed check_potency->cause_potency_loss action_ph pH Shift? cause_precipitation->action_ph action_excipient Excipient Incompatibility? cause_precipitation->action_excipient action_degradation Chemical Degradation? cause_color->action_degradation cause_potency_loss->action_degradation solution_buffer Optimize Buffer System action_ph->solution_buffer Yes solution_excipient Conduct Excipient Compatibility Study action_excipient->solution_excipient Possible solution_degradation Perform Forced Degradation Study action_degradation->solution_degradation Likely

Caption: Troubleshooting workflow for this compound formulation instability.

G Potential Degradation Pathway of this compound (Retro-Michael Reaction) This compound This compound (β-aminoketone) transition_state Transition State This compound->transition_state Base catalyst (e.g., OH-) degradation_product1 Unsaturated Ketone (e.g., 1-(4-propoxyphenyl)prop-2-en-1-one) transition_state->degradation_product1 degradation_product2 Piperidine transition_state->degradation_product2

Caption: Potential degradation pathway of this compound.

References

Analytical method transfer problems for Propipocaine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analytical method transfer of Propipocaine analysis. The information is tailored for researchers, scientists, and drug development professionals to ensure smooth and successful method implementation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the analytical method transfer for this compound?

A1: The most frequent challenges include variability in results between laboratories, difficulties in meeting acceptance criteria, and issues with instrument compatibility.[1] Successful transfer often hinges on clear communication, a well-defined transfer protocol, and thorough training of the receiving laboratory's analysts.[1][2][3] Differences in instrumentation, reagent sources, and even interpretation of the analytical procedure can lead to preventable failures.[1]

Q2: What is the recommended approach for analytical method transfer?

A2: Comparative testing is the most common and recommended approach.[3][4][5][6] This involves analyzing the same batch of this compound sample at both the transferring and receiving laboratories and comparing the results against predefined acceptance criteria.[3][4][6] Other options include co-validation, where the receiving lab participates in the method validation, and partial revalidation of the method at the receiving site.[2][4][5]

Q3: What are typical acceptance criteria for a comparative analytical method transfer of a this compound assay?

A3: While specific criteria should be defined in the method transfer protocol, general acceptance criteria for comparative testing of an assay are often based on the agreement of results between the two laboratories. For chromatographic assays, the mean accuracy at each concentration level should typically be between 85.0% and 115.0% of the nominal concentration, with a precision (%CV) within 15.0%.[7] The difference in the mean results between the two labs is also a critical parameter.

Q4: Can you provide a starting point for an HPLC-UV method for this compound analysis?

A4: While a specific validated method for this compound is not publicly available, a good starting point can be adapted from methods used for similar local anesthetics like Proparacaine (B1679620).[8][9] A reversed-phase HPLC method using a C8 or C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer at a slightly acidic pH (e.g., pH 3.0) is a common approach.[8][9] UV detection is typically performed at a wavelength where the analyte has maximum absorbance, for instance, around 220 nm.[8]

Q5: What should be included in an analytical method transfer protocol?

A5: A comprehensive method transfer protocol should include the objective and scope of the transfer, responsibilities of each laboratory, materials and instruments to be used, the detailed analytical procedure, experimental design for the transfer, and clear acceptance criteria.[2][10] It should also detail any special handling, transport, and storage conditions for the samples and standards.[2]

Troubleshooting Guides

HPLC Method Transfer Issues

This guide addresses common problems encountered during the transfer of an HPLC method for this compound analysis.

Problem 1: High Variability in Assay Results Between Laboratories

  • Possible Causes:

    • Differences in sample preparation techniques.

    • Inconsistent instrument parameters (e.g., flow rate, column temperature).

    • Use of different brands or grades of solvents and reagents.[1]

    • Inadequate training of analysts at the receiving unit.

  • Troubleshooting Steps:

    • Review the Method Transfer Protocol: Ensure both labs are strictly adhering to the specified procedures.

    • Joint Review of Procedures: Conduct a teleconference or in-person meeting to walk through the entire analytical procedure, from sample preparation to data processing.

    • Standardize Materials: Ensure both labs are using the same lot of reference standard and, if possible, the same batches of mobile phase components.

    • Instrument Qualification: Verify that the HPLC systems at both sites are properly qualified and calibrated.[4]

Problem 2: Peak Tailing for the this compound Peak

  • Possible Causes:

    • Secondary Silanol (B1196071) Interactions: this compound, as a basic compound, can interact with acidic silanol groups on the silica-based column packing, leading to tailing.[11][12][13]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak asymmetry.[13]

    • Column Contamination or Degradation: Accumulation of matrix components on the column frit or guard column can cause peak distortion.[11][14]

    • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[13]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will ensure the basic analyte is fully protonated, minimizing secondary interactions with silanols.[12]

    • Use an End-capped Column: Employ a high-quality, end-capped C8 or C18 column to reduce the number of available free silanol groups.[13]

    • Incorporate a Mobile Phase Additive: Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups, though this is becoming a less common practice with modern column technologies.[15]

    • Replace Guard Column/Column: If peak shape deteriorates over a series of injections, replace the guard column. If the problem persists, replace the analytical column.[11]

    • Optimize System Plumbing: Minimize the length and internal diameter of connecting tubing to reduce extra-column dead volume.[13]

Problem 3: Inconsistent Retention Times

  • Possible Causes:

    • Fluctuations in mobile phase composition or flow rate.

    • Poor column temperature control.

    • Inadequate column equilibration.

  • Troubleshooting Steps:

    • Check HPLC Pump Performance: Ensure the pump is delivering a stable and accurate flow rate.

    • Degas Mobile Phase: Thoroughly degas the mobile phase to prevent air bubbles from affecting pump performance.

    • Use a Column Oven: Maintain a constant and consistent column temperature using a column oven.

    • Ensure Sufficient Equilibration: Equilibrate the column with the mobile phase for a sufficient time before starting the analysis, typically 10-20 column volumes.

Data Presentation

Table 1: Example Acceptance Criteria for HPLC Assay Method Transfer (Comparative Testing)

ParameterAcceptance Criteria
Assay Mean (Receiving Lab vs. Transferring Lab) The difference between the mean assay values of the two labs should be ≤ 2.0%.
Precision (Repeatability) at each Lab Relative Standard Deviation (RSD) for n=6 preparations should be ≤ 1.5%.
Intermediate Precision (Between Labs) The overall RSD of all 12 results (6 from each lab) should be ≤ 2.0%.
Individual Results All individual assay results should be within 98.0% - 102.0% of the label claim.

Note: These are example criteria and should be established based on the method's validation data and product specifications.

Table 2: Example HPLC Method Parameters for this compound Analysis (for initial development)

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile: 20mM Sodium Dihydrogen Phosphate (pH 3.0) (30:70, v/v)[8]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 220 nm[8]
Internal Standard (optional) Lidocaine[8]

Experimental Protocols

Protocol 1: HPLC Analysis of this compound

1. Objective: To provide a general procedure for the quantitative determination of this compound in a drug substance or product.

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Sodium Dihydrogen Phosphate (Analytical Grade)

  • Phosphoric Acid (for pH adjustment)

  • Water (HPLC Grade)

3. Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector

  • Analytical Balance

  • pH Meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 20mM solution of sodium dihydrogen phosphate in water. Adjust the pH to 3.0 with phosphoric acid. Filter and degas. Mix with acetonitrile in the desired ratio (e.g., 70:30 v/v Buffer:Acetonitrile).

  • Standard Solution: Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to obtain a final concentration of this compound of approximately 0.5 mg/mL in the mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Use the parameters outlined in Table 2 or as specified in the validated method.

6. Procedure:

  • Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak areas ≤ 1.0%).

  • Inject the sample solutions.

  • Calculate the amount of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Protocol 2: Forced Degradation Study for this compound

1. Objective: To assess the stability-indicating properties of the analytical method by subjecting this compound to various stress conditions.[16][17]

2. Procedure:

  • Acid Hydrolysis: Reflux a solution of this compound in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux a solution of this compound in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 24 hours.[18]

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.

3. Analysis:

  • Analyze the stressed samples using the developed HPLC method.

  • Evaluate the chromatograms for the appearance of degradation peaks and the resolution between the parent this compound peak and any degradants. The method is considered stability-indicating if all degradation products are well-resolved from the main peak.

Visualizations

Analytical_Method_Transfer_Workflow cluster_joint Joint Activities Dev Method Development & Validation Protocol Draft Transfer Protocol Dev->Protocol Provide Method Details Review Review Method & Protocol Protocol->Review Share Protocol Train Train Receiving Lab Personnel Exec_R Execute Protocol Train->Exec_R Exec_S Execute Protocol Compare Compare Results Exec_S->Compare Equip Equipment Qualification Review->Equip Exec_R->Compare Report Generate Transfer Report Compare->Report Evaluate Against Acceptance Criteria Final Final Report->Final Final Approval

Caption: Workflow for a typical analytical method transfer process.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for this compound CheckColumn Is the column old or has it been used extensively? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate for a basic analyte? CheckColumn->CheckMobilePhase No ReplaceColumn Replace guard column. If problem persists, replace analytical column. CheckColumn->ReplaceColumn Yes CheckOverload Is the sample concentration too high? CheckMobilePhase->CheckOverload Yes AdjustpH Lower mobile phase pH (e.g., 2.5 - 3.5) to ensure full protonation. CheckMobilePhase->AdjustpH No CheckSystem Check for extra-column dead volume CheckOverload->CheckSystem No DiluteSample Dilute the sample and re-inject. CheckOverload->DiluteSample Yes OptimizePlumbing Use shorter, narrower ID tubing. CheckSystem->OptimizePlumbing EndFail Consult Instrument Specialist CheckSystem->EndFail If no improvement End Peak Shape Improved ReplaceColumn->End AdjustpH->End DiluteSample->End OptimizePlumbing->End

Caption: Decision tree for troubleshooting peak tailing in this compound HPLC analysis.

References

Managing impurities in the synthesis of Propipocaine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Propipocaine hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound hydrochloride, focusing on impurity management and yield optimization.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Mannich reaction for this compound hydrochloride synthesis can stem from several factors. The primary reasons include incomplete reaction, side reactions, and product loss during workup and purification.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The Mannich reaction, while often proceeding at a moderate pace, may require extended reaction times or elevated temperatures to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of starting materials.

    • Improper pH: The reaction is typically acid-catalyzed. An inappropriate pH can hinder the formation of the reactive iminium ion from piperidine (B6355638) and formaldehyde (B43269). The optimal pH should be determined experimentally, but a slightly acidic medium is generally preferred.

  • Side Reactions:

    • Self-Condensation of 4'-propoxypropiophenone: The starting ketone can undergo self-condensation under basic or strongly acidic conditions, leading to byproducts and reducing the availability of the ketone for the desired Mannich reaction. Maintaining a controlled pH is crucial to minimize this side reaction.

    • Cannizzaro Reaction of Formaldehyde: In the presence of a base, formaldehyde can undergo a disproportionation reaction (Cannizzaro reaction) to yield formic acid and methanol. This reduces the concentration of a key reactant. It is advisable to add the formaldehyde solution gradually to the reaction mixture.

  • Product Loss During Workup and Purification:

    • Extraction Inefficiencies: this compound, as a basic compound, is typically extracted from the reaction mixture after basification. Ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the piperidine nitrogen, thus increasing its solubility in the organic extraction solvent. Multiple extractions with a suitable solvent (e.g., dichloromethane (B109758), ethyl acetate) will maximize recovery.

    • Suboptimal Crystallization: Improper solvent selection or cooling rate during recrystallization can lead to significant product loss in the mother liquor. A solvent system where this compound hydrochloride has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.

Question 2: I am observing an unknown impurity with a higher retention time than this compound in my HPLC analysis. What could it be?

Answer:

An impurity with a higher retention time in a reversed-phase HPLC analysis is typically more nonpolar than the main compound. In the context of this compound hydrochloride synthesis, this could be a byproduct formed from the starting materials or a dimer of the product.

Possible Identities of the Late-Eluting Impurity:

  • Bis-alkylation Product: If there is an excess of the ketone and formaldehyde, a second molecule of 4'-propoxypropiophenone could potentially react with the initial this compound product, leading to a larger, more nonpolar molecule.

  • Self-Condensation Product of 4'-propoxypropiophenone: As mentioned previously, the self-condensation of the starting ketone can produce larger, more complex molecules that would likely have a longer retention time on a reversed-phase column.

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown impurity. This will provide critical information for its identification.

  • Review Reaction Stoichiometry: Ensure that the molar ratios of the reactants are appropriate. An excess of the ketone or formaldehyde might favor the formation of such byproducts.

  • Optimize Reaction Conditions: Adjusting the reaction temperature and time may help to minimize the formation of this impurity.

Question 3: My final product has a yellowish tint after purification. What is the likely cause and how can I obtain a colorless product?

Answer:

A yellowish tint in the final this compound hydrochloride product often indicates the presence of colored impurities, which can arise from several sources.

Potential Causes of Color Impurity:

  • Degradation Products: Beta-aminoketones can be susceptible to degradation, especially when exposed to light, air (oxidation), or high temperatures over extended periods. This can lead to the formation of colored byproducts.

  • Impurities from Starting Materials: If the starting materials, particularly 4'-propoxypropiophenone, are not of high purity and contain colored impurities, these can be carried through the synthesis and co-crystallize with the final product.

  • Carryover from Reaction Medium: Certain solvents or reagents, if not properly removed during workup, can contribute to coloration.

Remediation Strategies:

  • Recrystallization with Activated Carbon: Perform a recrystallization step and treat the hot solution with a small amount of activated carbon. The activated carbon will adsorb many colored impurities, which can then be removed by hot filtration.

  • Purity of Starting Materials: Ensure the purity of all starting materials before use. If necessary, purify the 4'-propoxypropiophenone by distillation or recrystallization.

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Protect the reaction mixture and the isolated product from light, especially during prolonged storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in the synthesis of this compound hydrochloride?

A1: The most common process-related impurities are typically unreacted starting materials and byproducts from side reactions. These can be summarized as follows:

Impurity NameSource
4'-propoxypropiophenoneUnreacted starting material.
PiperidineUnreacted starting material.
Paraformaldehyde/FormaldehydeUnreacted starting material.
Formic AcidAn impurity often present in commercial formaldehyde solutions or from the Cannizzaro reaction.[1]
MethanolAn impurity often present in commercial formaldehyde solutions as a stabilizer.[1]
4'-propoxypropiophenone DimerSelf-condensation of the starting ketone.
N-methylpiperidinePotential reaction between piperidine and formic acid (an impurity in formaldehyde) via Eschweiler–Clarke reaction.

Q2: How can I effectively remove unreacted starting materials from my crude product?

A2: A combination of extraction and recrystallization is generally effective. After the reaction is complete, the mixture is typically acidified to protonate the this compound and any unreacted piperidine, making them water-soluble. The unreacted, neutral 4'-propoxypropiophenone can then be removed by extraction with an organic solvent. Subsequently, the aqueous layer is basified, and the this compound free base is extracted into an organic solvent. The hydrochloride salt is then formed and purified by recrystallization.

Q3: What are the recommended analytical methods for purity assessment of this compound hydrochloride?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound hydrochloride and quantifying any impurities. A typical HPLC method would involve:

ParameterTypical Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Detection UV detection at a wavelength where this compound hydrochloride has significant absorbance (e.g., around 270 nm).
Flow Rate Typically 1.0 mL/min.
Column Temperature Maintained at a constant temperature (e.g., 25 °C or 30 °C) for reproducibility.

Q4: What are the potential degradation pathways for this compound hydrochloride?

A4: As a beta-aminoketone, this compound hydrochloride can be susceptible to certain degradation pathways, particularly under stress conditions such as heat, light, and extreme pH. The primary degradation pathway is often a retro-Michael (deamination) reaction, which would lead to the formation of 4'-propoxy-acrylophenone and piperidine. Hydrolysis of the propoxy group under harsh acidic conditions is also a possibility, though less likely under normal storage conditions.

Experimental Protocols

Synthesis of this compound Hydrochloride via Mannich Reaction

This protocol provides a general procedure for the synthesis of this compound hydrochloride.

Materials:

  • 4'-propoxypropiophenone

  • Piperidine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated and dilute)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-propoxypropiophenone (1.0 eq) in ethanol.

  • Add piperidine (1.1 eq) and paraformaldehyde (1.2 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dilute hydrochloric acid and wash with dichloromethane to remove unreacted 4'-propoxypropiophenone.

  • Basify the aqueous layer to pH > 10 with a sodium hydroxide solution.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the dichloromethane under reduced pressure to obtain the crude this compound free base.

  • Dissolve the crude free base in a minimal amount of diethyl ether and add a stoichiometric amount of ethereal HCl to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • For further purification, recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether).

HPLC Method for Purity Analysis

This protocol outlines a general HPLC method for the analysis of this compound hydrochloride.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

Visualizations

This compound Synthesis and Impurity Pathways cluster_impurities Potential Impurities Ketone 4'-propoxypropiophenone Mannich_Reaction Mannich Reaction (Acid Catalyst) Ketone->Mannich_Reaction Unreacted_Ketone Unreacted 4'-propoxypropiophenone Ketone->Unreacted_Ketone Incomplete Reaction Ketone_Dimer Ketone Dimer Ketone->Ketone_Dimer Self-Condensation Amine Piperidine Amine->Mannich_Reaction Unreacted_Amine Unreacted Piperidine Amine->Unreacted_Amine Incomplete Reaction Aldehyde Formaldehyde Aldehyde->Mannich_Reaction Unreacted_Aldehyde Unreacted Formaldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Formic_Acid Formic Acid Aldehyde->Formic_Acid Cannizzaro Reaction Propipocaine_Base This compound (Free Base) Mannich_Reaction->Propipocaine_Base HCl_Salt This compound hydrochloride (Final Product) Propipocaine_Base->HCl_Salt + HCl

Caption: this compound Synthesis and Impurity Formation Pathways.

Experimental Workflow for this compound Hydrochloride Synthesis Start Start Reaction_Setup 1. Reaction Setup (Ketone, Amine, Aldehyde, Solvent, Catalyst) Start->Reaction_Setup Reaction 2. Mannich Reaction (Reflux) Reaction_Setup->Reaction Workup_Acid_Wash 3. Acidic Workup (Remove Neutral Impurities) Reaction->Workup_Acid_Wash Workup_Base_Extraction 4. Basification & Extraction (Isolate Free Base) Workup_Acid_Wash->Workup_Base_Extraction Salt_Formation 5. Salt Formation (Addition of HCl) Workup_Base_Extraction->Salt_Formation Purification 6. Purification (Recrystallization) Salt_Formation->Purification Analysis 7. Analysis (HPLC, NMR, etc.) Purification->Analysis Final_Product Final Product: This compound hydrochloride Analysis->Final_Product

References

Validation & Comparative

Propipocaine vs. Lidocaine: A Comparative Analysis of Potency and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Propipocaine and Lidocaine (B1675312), two local anesthetic agents. While Lidocaine is a widely studied and utilized anesthetic with a wealth of available data, information on this compound is comparatively scarce. This document synthesizes the available scientific information to offer an objective comparison of their chemical properties, mechanisms of action, and, where possible, their potency and efficacy, supported by descriptions of relevant experimental protocols.

Chemical and Physicochemical Properties

Both this compound and Lidocaine are amine local anesthetics, but they belong to different chemical subclasses. Lidocaine is an amino amide, while this compound is a β-aminoketone.[1] This structural difference influences their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundLidocaine
Chemical Name 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Chemical Formula C17H25NO2C14H22N2O
Molecular Weight 275.39 g/mol 234.34 g/mol
Chemical Structure A β-aminoketone with a propoxyphenyl group, a ketone linkage, and a piperidine (B6355638) ring.[1]An amino amide with a xylene ring connected to a tertiary amine via an amide bond.
CAS Number 3670-68-6137-58-6

Mechanism of Action: Blocking the Pain Pathway

The primary mechanism of action for both this compound and Lidocaine involves the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[2] This action prevents the initiation and propagation of nerve impulses, thereby blocking the sensation of pain.

Local anesthetics exist in equilibrium between a charged (cationic) and uncharged (base) form. The uncharged base is lipid-soluble and can penetrate the nerve cell membrane. Once inside the neuron, the molecule re-equilibrates, and the charged cation binds to a specific receptor site within the sodium channel, blocking the influx of sodium ions. This blockade prevents the depolarization of the nerve membrane and halts the transmission of the pain signal.

G cluster_outside Extracellular cluster_membrane Nerve Cell Membrane cluster_inside Intracellular Pain_Stimulus Pain Stimulus Nerve_Ending Nerve Ending Pain_Stimulus->Nerve_Ending Na_Channel_Closed Voltage-Gated Na+ Channel (Closed) Nerve_Ending->Na_Channel_Closed triggers opening Na_ion_out Na+ Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_ion_out->Na_Channel_Open influx Membrane Na_ion_in Na+ Na_Channel_Open->Na_ion_in Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Depolarization Depolarization Na_ion_in->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain Local_Anesthetic Local Anesthetic (e.g., Lidocaine, this compound) Local_Anesthetic->Na_Channel_Open blocks

Caption: Signaling pathway of local anesthetics.

Potency: A Quantitative Comparison

The potency of a local anesthetic is a measure of the concentration required to produce a given effect. It is often expressed as the median effective dose (ED50) or the in vitro concentration that causes 50% inhibition of a response (IC50). While extensive data is available for Lidocaine, quantitative potency data for this compound is not readily found in publicly available literature.

MetricThis compoundLidocaine
ED50 (in vivo) Not AvailableThe ED50 of propofol (B549288) induction was 1.118 mg/kg in elderly patients undergoing painless gastroscopy; this was reduced to 0.670 mg/kg with the administration of 1.5 mg/kg of lidocaine.[3][4] In another study, the ED50 of propofol for first-trimester uterine aspiration was 2.4 mg/kg, which was reduced to 1.6 mg/kg with 1.0 mg/kg of lidocaine and 1.8 mg/kg with 1.5 mg/kg of lidocaine.[5]
IC50 (in vitro) Not AvailableThe IC50 for the blockade of Nav1.5-late sodium channels is 8.4 µM.[6]
Relative Potency Reported to have a faster onset of action and to be less toxic than some other local anesthetics.[1]Considered a local anesthetic of moderate potency and duration.

Efficacy: Onset and Duration of Action

The clinical efficacy of a local anesthetic is determined by its onset of action and duration of anesthesia. These parameters are influenced by factors such as the drug's pKa, lipid solubility, and protein binding.

ParameterThis compoundLidocaine
Onset of Action Reported to be faster than some other local anesthetics.[1]Generally rapid onset.
Duration of Action Not AvailableModerate duration of action.
Clinical Efficacy Limited clinical data available in the public domain.Widely used for various procedures including dental and minor surgical procedures.

Experimental Protocols for Evaluation

The potency and efficacy of local anesthetics are determined through a variety of in vitro and in vivo experimental models.

In Vitro Assays:
  • Patch-Clamp Electrophysiology: This technique is used to measure the inhibitory effect of the anesthetic on voltage-gated sodium channels in isolated neurons or cell lines expressing these channels. It allows for the determination of IC50 values.

In Vivo Assays:
  • Tail-Flick Test (Rodents): This is a common method to assess the analgesic effect of a local anesthetic. The base of the animal's tail is exposed to a heat source, and the latency to flick the tail is measured before and after drug administration.[7] An increase in tail-flick latency indicates an analgesic effect.[7]

  • Corneal Anesthesia Test (Rabbits): The cornea of a rabbit is touched with a fine filament (e.g., Cochet-Bonnet esthesiometer) to elicit a blink reflex. After application of the topical anesthetic, the absence or reduction of the blink reflex indicates anesthetic activity. The onset and duration of anesthesia can be measured with this method.

  • Skin Wheal Test (Humans or Guinea Pigs): The anesthetic is injected intradermally to form a small wheal. The area is then tested for sensation using a pinprick or other stimuli at various time points to determine the onset and duration of anesthesia.

G cluster_workflow Experimental Workflow for Local Anesthetic Evaluation Start Start Animal_Model Select Animal Model (e.g., Rat, Rabbit, Guinea Pig) Start->Animal_Model Baseline Establish Baseline (e.g., Tail-flick latency, Corneal reflex) Animal_Model->Baseline Drug_Admin Administer Local Anesthetic (this compound or Lidocaine) Baseline->Drug_Admin Measure_Onset Measure Onset of Action Drug_Admin->Measure_Onset Measure_Duration Measure Duration of Action Measure_Onset->Measure_Duration Data_Analysis Data Analysis and Comparison Measure_Duration->Data_Analysis End End Data_Analysis->End

Caption: Generalized experimental workflow.

Conclusion

Lidocaine is a well-characterized local anesthetic with a moderate potency and duration of action, and its clinical efficacy is well-established. This compound, a β-aminoketone, also functions by blocking voltage-gated sodium channels. While qualitative reports suggest it has a rapid onset of action, there is a significant lack of publicly available quantitative data on its potency (ED50, IC50) and direct comparative studies on its efficacy against Lidocaine.

For researchers and drug development professionals, this highlights a gap in the scientific literature regarding this compound. Further in vitro and in vivo studies employing standardized experimental protocols are necessary to quantitatively determine the potency and efficacy of this compound and to establish a comprehensive comparative profile with widely used local anesthetics like Lidocaine. Such data would be invaluable for understanding the structure-activity relationships of β-aminoketone local anesthetics and for the potential development of new anesthetic agents.

References

Comparative Analysis of Local Anesthetics: Bupivacaine vs. Propipocaine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the duration of action between bupivacaine (B1668057) and propipocaine is not feasible at this time due to a significant lack of publicly available scientific literature and experimental data on this compound. While extensive research documents the pharmacological properties of bupivacaine, similar quantitative data for this compound regarding its duration of action is not available in the reviewed literature.

This guide will therefore provide a detailed overview of the duration of action for bupivacaine, supported by experimental data, and will separately summarize the limited available information on this compound.

Bupivacaine: A Long-Acting Local Anesthetic

Bupivacaine is a widely used amino-amide local anesthetic known for its prolonged duration of action, making it suitable for surgical anesthesia and postoperative pain management.

Quantitative Data on Bupivacaine's Duration of Action

The duration of action of bupivacaine is dependent on several factors including the concentration of the solution, the site of injection, and the presence of vasoconstrictors like epinephrine.

Parameter Bupivacaine (0.25% - 0.5%) Bupivacaine with Epinephrine Reference
Onset of Action 5 - 15 minutes5 - 15 minutes[1][2]
Duration of Sensory Block (Peripheral Nerve Block) 2 - 8 hours3 - 12 hours[2]
Duration of Motor Block (Peripheral Nerve Block) 2 - 6 hours3 - 10 hours[2]
Duration of Epidural Anesthesia 3 - 5 hours4 - 7 hours[2]
Experimental Protocols

The data presented above is derived from various clinical studies employing standardized methodologies to assess the efficacy of local anesthetics. A typical experimental protocol is as follows:

Study Design: A randomized, double-blind clinical trial.

Participants: Adult patients scheduled for a specific surgical procedure requiring regional anesthesia.

Methodology:

  • Anesthetic Administration: A standardized dose and concentration of bupivacaine (with or without epinephrine) are administered via a specific nerve block technique (e.g., brachial plexus block, femoral nerve block, or epidural injection).

  • Assessment of Sensory Block: The onset and duration of sensory blockade are evaluated by testing the patient's response to a stimulus (e.g., pinprick, cold sensation) in the anesthetized area at regular intervals. The time to complete loss of sensation and the time to the first return of sensation are recorded.

  • Assessment of Motor Block: The degree of motor blockade is assessed using a standardized scale (e.g., Bromage scale for lower limb blocks) at regular intervals. The time to onset of complete motor block and the time to complete recovery of motor function are recorded.

  • Data Analysis: Statistical analysis is performed to determine the mean onset and duration of sensory and motor blockade, with comparisons made between different concentrations of bupivacaine and the effects of adding epinephrine.

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

Local anesthetics like bupivacaine exert their effect by blocking the propagation of nerve impulses. They achieve this by reversibly binding to voltage-gated sodium channels within the nerve cell membrane, thereby preventing the influx of sodium ions that is necessary for depolarization and the generation of an action potential.

G General Mechanism of Action of Local Anesthetics cluster_membrane Nerve Cell Membrane Na_Channel Voltage-Gated Sodium Channel No_Impulse Blockade of Nerve Impulse Na_Channel->No_Impulse Prevents Na+ influx Local_Anesthetic Local Anesthetic (e.g., Bupivacaine) Local_Anesthetic->Na_Channel Binds to Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Requires Na+ influx through

Caption: Mechanism of local anesthetic action.

Experimental Workflow for Assessing Local Anesthetic Duration

The following diagram illustrates a typical workflow for a clinical study evaluating the duration of action of a local anesthetic.

G Experimental Workflow: Assessing Local Anesthetic Duration Patient_Recruitment Patient Recruitment & Informed Consent Randomization Randomization to Treatment Groups Patient_Recruitment->Randomization Anesthetic_Admin Local Anesthetic Administration Randomization->Anesthetic_Admin Sensory_Assessment Sensory Block Assessment (e.g., Pinprick) Anesthetic_Admin->Sensory_Assessment Motor_Assessment Motor Block Assessment (e.g., Bromage Scale) Anesthetic_Admin->Motor_Assessment Data_Collection Data Collection (Onset & Duration) Sensory_Assessment->Data_Collection Motor_Assessment->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Clinical trial workflow for local anesthetics.

This compound: An Amino Amide Local Anesthetic with Limited Data

This compound is classified as an amino amide local anesthetic. Its mechanism of action is presumed to be similar to other drugs in this class, involving the blockade of voltage-gated sodium channels.

Qualitative reports suggest that this compound may have a faster onset of action and lower toxicity compared to some other local anesthetics. The molecular structure of this compound is considered a key determinant of its anesthetic potency and duration of action.

However, a thorough search of scientific databases and clinical trial registries did not yield any quantitative data from preclinical or clinical studies regarding the duration of action of this compound. Without such data, a direct and meaningful comparison with bupivacaine is not possible. Further research is required to elucidate the clinical pharmacology of this compound and to establish its profile in terms of onset and duration of anesthetic effect.

References

A Comparative In Vitro Analysis of Propipocaine (Proparacaine) and Ropivacaine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of local anesthetics, understanding the cytotoxic potential is paramount for ensuring patient safety and optimizing therapeutic outcomes. This guide provides a detailed in vitro comparison of two commonly used local anesthetics: propipocaine (proparacaine) and ropivacaine (B1680718). The following sections present a comprehensive overview of their cytotoxic effects, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and ropivacaine have been evaluated across various cell lines, with findings indicating a dose- and time-dependent increase in cell death. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition or effect in vitro, are summarized below. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, including cell types, exposure durations, and assay methods.

DrugCell TypeAssayExposure TimeIC50 / EC50Reference
This compound (Proparacaine) Rabbit Corneal Epithelial CellsLDH Leakage15-120 minEC50 = 4.4 mM[1]
Rabbit Corneal Epithelial CellsMTT15-120 minEC50 = 3.4 mM[1]
Ropivacaine Human Melanoma (A375) CellsFlow Cytometry72 hours-[2]
Human Melanoma (Hs294T) CellsFlow Cytometry72 hours-[2]
Human Mesenchymal Stem CellsFlow Cytometry96 hours-[3]
Human Breast Cancer (MDA-MB-231) CellsMTT-IC50 = 3.8 mM[4]
Human Breast Cancer (BT-474) CellsMTT-IC50 = 3.2 mM[4]
Cultured Neurons (Snail)Morphological Score-2 x 10-4 M[5]

Mechanisms of Cytotoxicity and Signaling Pathways

Both this compound and ropivacaine have been shown to induce cytotoxicity primarily through the induction of apoptosis, a form of programmed cell death. The signaling cascades involved, however, may have distinct features.

This compound (Proparacaine)-Induced Apoptosis

Studies on human corneal stromal and endothelial cells indicate that this compound induces apoptosis through a mitochondria-dependent pathway.[6][7][8] This process involves the disruption of the mitochondrial transmembrane potential and the activation of a cascade of enzymes known as caspases. Specifically, caspase-2, -3, -8, and -9 have been identified as key players in this compound-induced apoptosis.[6][8] The upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-xL further support the involvement of the mitochondrial pathway.[6][7] This ultimately leads to the release of cytochrome c and apoptosis-inducing factor from the mitochondria into the cytoplasm, triggering the final stages of apoptosis.[6][7]

This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Mitochondrion Mitochondrion This compound->Mitochondrion  Induces Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax (Upregulation) Mitochondrion->Bax Bcl_xL Bcl-xL (Downregulation) Mitochondrion->Bcl_xL MMP_Loss Mitochondrial Membrane Potential Disruption Bax->MMP_Loss Bcl_xL->MMP_Loss CytC Cytochrome c Release MMP_Loss->CytC AIF AIF Release MMP_Loss->AIF Caspase9 Caspase-9 Activation CytC->Caspase9 Apoptosis Apoptosis AIF->Apoptosis Caspase9->Caspase3 Caspase2 Caspase-2 Activation Caspase2->Caspase3 Caspase3->Apoptosis Ropivacaine Ropivacaine PI3K_AKT PI3K/AKT/mTOR Pathway (Inhibition) Ropivacaine->PI3K_AKT MAPK MAPK Pathway (Activation) Ropivacaine->MAPK Mitochondrion Mitochondrion Ropivacaine->Mitochondrion  Damages Apoptosis Apoptosis PI3K_AKT->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest MAPK->Apoptosis ROS ROS Production Mitochondrion->ROS Bcl2_Family Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Mitochondrion->Bcl2_Family CytC Cytochrome c Release Bcl2_Family->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Start Start Cell_Culture Cell Culture and Seeding (e.g., 96-well plate) Start->Cell_Culture Drug_Treatment Drug Treatment (this compound or Ropivacaine at various concentrations) Cell_Culture->Drug_Treatment Incubation Incubation (Defined time period) Drug_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay Incubation->Cytotoxicity_Assay MTT_Assay MTT Assay (Cell Viability) Cytotoxicity_Assay->MTT_Assay  Viability AnnexinV_PI Annexin V/PI Assay (Apoptosis) Cytotoxicity_Assay->AnnexinV_PI  Apoptosis Data_Analysis Data Analysis (e.g., IC50 calculation) MTT_Assay->Data_Analysis AnnexinV_PI->Data_Analysis End End Data_Analysis->End

References

Head-to-Head Comparison: Propipocaine vs. Proparacaine for Local Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of local anesthetics, Propipocaine and Proparacaine (B1679620) are two compounds that, while sharing a common mechanism of action, present distinct profiles in terms of their available research data and clinical applications. This guide provides a detailed, objective comparison of their performance, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical structures and physical properties of this compound and Proparacaine.

PropertyThis compound HydrochlorideProparacaine Hydrochloride
CAS Number 1155-49-35875-06-9
Molecular Formula C₁₇H₂₆ClNO₂C₁₆H₂₇ClN₂O₃
Molecular Weight 311.85 g/mol 330.85 g/mol
Chemical Structure 3-(1-Piperidinyl)-1-(4-propoxyphenyl)-1-propanone hydrochloride2-(Diethylamino)ethyl 3-amino-4-propoxybenzoate hydrochloride
Appearance Solid powderWhite to off-white crystalline powder
Solubility Soluble in water, alcohol, and DMSOSoluble in water

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

Both this compound and Proparacaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2] This inhibition prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking the transmission of nerve impulses and resulting in a temporary loss of sensation.[3][4]

The lipophilic portions of these molecules allow them to diffuse across the nerve sheath and membrane to reach their binding site within the sodium channel. The hydrophilic amine portion of the molecules is believed to interact with the channel's interior.

G cluster_membrane Neuronal Membrane Na_channel_closed Voltage-Gated Na+ Channel (Closed) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Threshold Reached Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Influx of Na+ No_Nerve_Impulse No Nerve Impulse (Anesthesia) Na_channel_open->No_Nerve_Impulse Blockade of Na+ Influx Na_channel_inactivated->Na_channel_closed Repolarization Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_channel_closed Depolarization Drug This compound or Proparacaine Drug->Na_channel_open Binds to channel interior

Figure 1: Signaling pathway of local anesthetics targeting voltage-gated sodium channels.

Pharmacological Performance: A Data-Driven Comparison

Proparacaine: Quantitative Data
ParameterValueReference Cell/System
Onset of Action (Ophthalmic) 20-30 secondsHuman Eye
Duration of Action (Ophthalmic) 15-20 minutesHuman Eye
Cytotoxicity (EC50) 4.4 mM (LDH leakage)Rabbit Corneal Epithelial Cells
Cytotoxicity (EC50) 3.4 mM (MTT assay)Rabbit Corneal Epithelial Cells

Data for this compound on these specific parameters is not available in the reviewed literature.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines a standard method for assessing the cytotoxicity of local anesthetics on corneal epithelial cells.

Objective: To determine the concentration at which a compound reduces cell viability by 50% (EC50).

Methodology:

  • Cell Culture: Human corneal epithelial cells (HCEC) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or Proparacaine). A vehicle control (medium without the compound) is also included.

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24 hours).

  • MTT Addition: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The EC50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Corneal Epithelial Cells B Expose to Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate EC50 G->H

Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Sodium Channel Blockade Assessment: Whole-Cell Patch-Clamp Electrophysiology

This protocol details the gold-standard method for quantifying the potency of local anesthetics in blocking voltage-gated sodium channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for a specific sodium channel subtype.

Methodology:

  • Cell Preparation: A stable cell line (e.g., HEK293) expressing the human voltage-gated sodium channel of interest (e.g., Naᵥ1.7) is used.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

    • A glass micropipette filled with an internal solution is used to form a high-resistance seal (giga-seal) with the cell membrane.

    • The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.

  • Voltage Protocol:

    • The cell is held at a hyperpolarized potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

    • A depolarizing voltage step (e.g., to 0 mV) is applied to elicit an inward sodium current.

  • Compound Application: The cell is perfused with an external solution containing increasing concentrations of the test compound. The sodium current is recorded at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • The peak sodium current amplitude in the presence of the compound is normalized to the control current (before compound application).

    • A dose-response curve is generated by plotting the percentage of current inhibition against the log of the compound concentration.

    • The IC50 value is determined by fitting the curve with the Hill equation.

G cluster_setup Patch-Clamp Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Cell Cell expressing Na+ channels Amplifier Patch-Clamp Amplifier Cell->Amplifier Record Current Pipette Glass Micropipette Pipette->Cell Form Giga-seal Hold Hold at -100 mV Depolarize Depolarize to 0 mV Hold->Depolarize Record_Control Record Control Na+ Current Depolarize->Record_Control Apply_Drug Apply Test Compound Record_Control->Apply_Drug Record_Drug Record Na+ Current with Compound Apply_Drug->Record_Drug Inhibition Calculate % Inhibition Record_Drug->Inhibition Dose_Response Generate Dose-Response Curve Inhibition->Dose_Response IC50 Determine IC50 Dose_Response->IC50

Figure 3: Logical relationship of the patch-clamp electrophysiology experiment.

Conclusion

Proparacaine is a well-characterized topical anesthetic with a rapid onset and short duration of action, making it suitable for various ophthalmic procedures. Its cytotoxicity has been quantified in preclinical models. This compound, while sharing the same fundamental mechanism of sodium channel blockade, remains a compound of primarily academic interest with limited publicly available data on its potency, efficacy, and safety profile in direct comparison to clinically established agents like Proparacaine.

For drug development professionals, the lack of comprehensive data on this compound presents an opportunity for further investigation to fully characterize its pharmacological profile and potential therapeutic applications. The experimental protocols provided in this guide offer a framework for such future studies, enabling a direct and quantitative comparison with existing local anesthetics.

References

Propipocaine's Sodium Channel Blockade: A Comparative Analysis with Lidocaine and Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of Propipocaine's activity as a sodium channel blocker, benchmarked against the established local anesthetics, Lidocaine and Bupivacaine. This guide provides available experimental data, detailed methodologies for validation, and visual representations of key concepts and workflows.

Introduction

Local anesthetics are a cornerstone of pain management, exerting their effects primarily through the blockade of voltage-gated sodium channels in neuronal membranes. This action inhibits the initiation and propagation of action potentials, thereby preventing the transmission of pain signals. This compound, a member of the local anesthetic family, is presumed to share this mechanism of action. However, a detailed quantitative comparison of its sodium channel blocking activity with widely used agents like Lidocaine and Bupivacaine is hampered by the limited availability of specific experimental data in publicly accessible literature.

This guide synthesizes the available quantitative data for Lidocaine and Bupivacaine, providing a benchmark for the assessment of this compound. Furthermore, it outlines a comprehensive experimental protocol for the validation and characterization of this compound's sodium channel blocking properties, offering a practical framework for researchers in the field.

Comparative Analysis of Sodium Channel Blocking Activity

While specific quantitative data for this compound remains elusive in the reviewed literature, a comparison of the well-characterized local anesthetics, Lidocaine and Bupivacaine, provides a valuable context for its potential activity. Local anesthetics exhibit state-dependent binding to sodium channels, showing different affinities for the resting, open, and inactivated states of the channel. This state-dependency is crucial for their clinical efficacy and is typically characterized by measuring tonic block (inhibition of channels in the resting state) and use-dependent (phasic) block (inhibition that increases with repetitive stimulation, reflecting binding to open and inactivated channels).

DrugTargetIC50 (Tonic Block)IC50 (Use-Dependent/Phasic Block)Key Characteristics
Lidocaine Voltage-gated sodium channels (NaV)~300 µM (resting state)[1]~20 µM (open/inactivated state)[1]Fast onset and intermediate duration of action. Exhibits prominent use-dependence.[2][3][4][5]
Bupivacaine Voltage-gated sodium channels (NaV)Lower affinity for resting statePotent blocker of open and inactivated states (IC50 in low µM range)[6][7]Slow onset and long duration of action. Highly potent with significant cardiotoxicity risk due to slow dissociation from sodium channels.[6][7]
This compound Voltage-gated sodium channels (NaV) (presumed)Data not availableData not availablePresumed to act as a local anesthetic by blocking sodium channels. Quantitative data for a direct comparison is not readily available in the searched literature.

Note: IC50 values can vary depending on the experimental conditions, including the specific sodium channel subtype, cell type, and electrophysiological protocol used.

Mechanism of Action: Sodium Channel Blockade

Local anesthetics, including presumably this compound, function by physically obstructing the inner pore of voltage-gated sodium channels. In their charged, protonated form, they gain access to their binding site from the intracellular side of the membrane when the channel is in the open state. They can also access the binding site through the lipid membrane in their neutral form. By binding to the channel, they stabilize the inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. This leads to a block of nerve impulse conduction.

cluster_membrane Cell Membrane NaChannel_Resting Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Resting->NaChannel_Open Opens NaChannel_Inactivated Sodium Channel (Inactivated State) NaChannel_Open->NaChannel_Inactivated Inactivates NaChannel_Blocked Sodium Channel (Blocked) NaChannel_Open->NaChannel_Blocked NaChannel_Inactivated->NaChannel_Resting Recovers NaChannel_Inactivated->NaChannel_Blocked NoAP No Action Potential (Conduction Block) NaChannel_Blocked->NoAP Depolarization Nerve Impulse (Depolarization) Depolarization->NaChannel_Resting Activates Repolarization Repolarization This compound This compound (Local Anesthetic) This compound->NaChannel_Open Binds This compound->NaChannel_Inactivated Binds & Stabilizes cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293 with NaV expression) Plating Plating on Coverslips CellCulture->Plating Patching Whole-Cell Patch Clamp Plating->Patching Baseline Record Baseline Sodium Currents Patching->Baseline DrugApp Apply this compound (Varying Concentrations) Baseline->DrugApp Tonic Tonic Block Protocol (Low Frequency Pulses) DrugApp->Tonic UseDependent Use-Dependent Block Protocol (High Frequency Pulse Train) DrugApp->UseDependent TonicAnalysis Analyze Tonic Block (IC50 Calculation) Tonic->TonicAnalysis Tonic->TonicAnalysis UseDependentAnalysis Analyze Use-Dependent Block (Rate, Extent, IC50) UseDependent->UseDependentAnalysis UseDependent->UseDependentAnalysis Comparison Compare with Lidocaine & Bupivacaine TonicAnalysis->Comparison UseDependentAnalysis->Comparison Lidocaine Lidocaine (Lower Potency) This compound This compound (Hypothetical Potency) Lidocaine->this compound Increasing Potency Bupivacaine Bupivacaine (Higher Potency) This compound->Bupivacaine Increasing Potency

References

Comparative Pharmacokinetic Profiles of Propipocaine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Propipocaine and its structurally related amino amide local anesthetic analogs: Ropivacaine, Bupivacaine (B1668057), and Lidocaine. Due to the limited availability of comprehensive pharmacokinetic data for this compound in publicly accessible scientific literature, this comparison relies on data from its well-characterized analogs to provide a frame of reference for potential pharmacokinetic properties.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and its selected analogs. It is important to note that these values can vary depending on the route of administration, patient population, and specific clinical context.

ParameterThis compoundRopivacaineBupivacaineLidocaine
Chemical Class Amino AmideAmino AmideAmino AmideAmino Amide
Onset of Action Fast10–30 min (epidural)1–17 min< 2 min (IV)
Duration of Action Moderate-Long2–6 hours (epidural)2–9 hours0.5–3 hours (local)
Elimination Half-life (t½) Data not available1.8 ± 0.7 h (IV), 4.2 ± 1.0 h (epidural)[1][2]2.7 h (adults)[3]1.5–2 h[4]
Peak Plasma Concentration (Cmax) Data not availableVaries with dose and administration routeVaries with dose and administration routeVaries with dose and administration route
Time to Peak Plasma Concentration (Tmax) Data not available34–54 min (epidural/brachial plexus block)[5]30–45 min (peripheral/epidural block)[3]Varies with administration route
Plasma Clearance Data not available387 ± 107 mL/min (IV)[2]930 mL/min (population estimate)[6]Varies
Volume of Distribution (Vd) Data not available41 ± 7 L[2][7]134 L (central)[6]1.1–2.1 L/kg[4]
Protein Binding Data not available~94%[7]~95%[3]60–80%[4]
Metabolism Theoretically Phase I and Phase IIExtensive hepatic (CYP1A2, CYP3A4)[1]Hepatic[3]~95% Hepatic (CYP3A4, CYP1A2)[4][8]
Excretion Data not available86% Renal (urine)[1][7]Renal (6% unchanged)[3]90% Renal (as metabolites), 10% unchanged[4]
Oral Bioavailability Data not availableNot applicable (typically not administered orally)Not applicable (typically not administered orally)35%[4]

Experimental Protocols

The following is a generalized methodology for a clinical pharmacokinetic study of a local anesthetic, synthesized from common practices in the field.

Study Design: A typical study would be a single-center, open-label, single-dose or dose-escalation study in healthy adult volunteers.

Subjects: A cohort of healthy male and/or female subjects, typically between 18 and 55 years of age, would be recruited. Subjects would undergo a comprehensive health screening, including medical history, physical examination, and standard laboratory tests, to ensure they meet the inclusion criteria and have no contraindications.

Drug Administration: The local anesthetic would be administered via a relevant clinical route, such as intravenous infusion, epidural injection, or peripheral nerve block. The dosage and rate of administration would be precisely controlled.

Sample Collection:

  • Blood Sampling: Venous blood samples would be collected into heparinized tubes at predefined time points before and after drug administration. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples would be centrifuged to separate the plasma, which would then be stored at -80°C until analysis.

Bioanalytical Method:

  • The concentration of the parent drug and its major metabolites in plasma samples would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high selectivity and sensitivity for accurate measurement.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters would be calculated from the plasma concentration-time data using non-compartmental analysis.

  • Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) would be determined directly from the observed data.

  • The area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) would be calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-inf) would be calculated as the sum of AUC0-t and the extrapolated area.

  • The elimination half-life (t½) would be calculated as 0.693/kel, where kel is the terminal elimination rate constant.

  • Total plasma clearance (CL) and volume of distribution (Vd) would also be calculated.

Statistical Analysis: Descriptive statistics would be used to summarize the pharmacokinetic parameters.

Visualizations

Below is a diagram illustrating a generalized workflow for a clinical pharmacokinetic study of a local anesthetic.

G cluster_prestudy Pre-Study Phase cluster_study Clinical Phase cluster_poststudy Analytical & Analysis Phase Protocol_Development Protocol Development & IRB Approval Subject_Recruitment Subject Recruitment & Screening Protocol_Development->Subject_Recruitment Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Drug_Administration Drug Administration (e.g., IV, Epidural) Informed_Consent->Drug_Administration Sample_Collection Blood Sample Collection (Serial Time Points) Drug_Administration->Sample_Collection Sample_Processing Plasma Separation & Storage Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report_Generation Final Study Report PK_Analysis->Report_Generation

Caption: Workflow of a Clinical Pharmacokinetic Study.

References

An In Vivo Comparative Analysis of Propipocaine and Mepivacaine Anesthetic Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers and drug development professionals, this document provides a comparative overview of the anesthetic agents Propipocaine and Mepivacaine. Due to a notable absence of direct in vivo comparative studies in publicly available literature, this guide synthesizes known information on each compound and proposes a standardized experimental protocol to facilitate future research in this area.

Introduction

This compound and Mepivacaine are both local anesthetics that play a critical role in pain management. While Mepivacaine is a well-established and widely studied compound, this compound is a less documented agent. This guide aims to consolidate the existing knowledge on their mechanisms of action and in vivo efficacy, highlighting the current research gap. A standardized experimental workflow is also presented to encourage and guide future in vivo comparative studies, which are essential for a comprehensive understanding of their relative therapeutic potential.

Mechanism of Action: A Shared Pathway

Both this compound and Mepivacaine, like other local anesthetics, exert their effects by blocking nerve impulses. The principal mechanism of action for both compounds is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] By binding to these channels, they prevent the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. This reversible blockade effectively halts the transmission of pain signals.

General Mechanism of Action for Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel_Open Voltage-Gated Na+ Channel (Open) Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Na_Channel_Blocked Voltage-Gated Na+ Channel (Blocked) Signal_Blocked Pain Signal Blocked Na_Channel_Blocked->Signal_Blocked Stimulus Painful Stimulus Nerve_Impulse Nerve Impulse (Action Potential) Stimulus->Nerve_Impulse Nerve_Impulse->Na_Channel_Open Depolarization Depolarization Na_Influx->Depolarization Depolarization->Nerve_Impulse Local_Anesthetic Local Anesthetic (this compound or Mepivacaine) Binding Binding to Na+ Channel Local_Anesthetic->Binding Binding->Na_Channel_Blocked Proposed Experimental Workflow for In Vivo Comparison Acclimatization Animal Acclimatization Baseline Determine Baseline Nociceptive Threshold Acclimatization->Baseline Randomization Randomize Animals into Treatment Groups Baseline->Randomization This compound Administer this compound Randomization->this compound Mepivacaine Administer Mepivacaine Randomization->Mepivacaine Control Administer Vehicle Control Randomization->Control Assess_Onset Measure Onset of Anesthesia This compound->Assess_Onset Mepivacaine->Assess_Onset Control->Assess_Onset Assess_Duration Measure Duration of Anesthesia Assess_Onset->Assess_Duration Data_Analysis Statistical Analysis and Comparison Assess_Duration->Data_Analysis

References

Cross-Reactivity of Propipocaine with Other Amide Anesthetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propipocaine is a local anesthetic belonging to the amide class of compounds. As with all amide-type anesthetics, understanding its potential for cross-reactivity with other drugs in the same class is crucial for patient safety and drug development. True allergic reactions to amide local anesthetics are rare, but cross-reactivity between different amide anesthetics has been documented. This guide provides a comparative overview of the potential cross-reactivity of this compound, based on the available data for other amide anesthetics, and outlines the experimental protocols used to assess such reactions.

Disclaimer: There is a scarcity of published literature specifically detailing the cross-reactivity of this compound with other amide anesthetics. Therefore, this guide draws upon established principles of cross-reactivity within the amide anesthetic class and presents data from studies on more commonly used agents such as lidocaine, mepivacaine, bupivacaine, and ropivacaine (B1680718) to provide a comparative framework.

Chemical Structure and Classification

This compound is structurally characterized by an aromatic ring, an intermediate amide linkage, and an amino terminus, a hallmark of amide local anesthetics. The specific structure of the aromatic portion and the amino group influences the anesthetic's potency, duration of action, and allergenic potential.

For comparison, the chemical structures of this compound and other common amide local anesthetics are presented below.

AnestheticChemical Structure
This compound 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-one
Lidocaine 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide
Bupivacaine (RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide
Mepivacaine (RS)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide
Ropivacaine (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide
Articaine methyl 4-methyl-3-(2-(propylamino)propanamido)thiophene-2-carboxylate

Comparative Assessment of Cross-Reactivity

The following table summarizes documented cases of cross-reactivity among various amide local anesthetics. This information is intended to illustrate the phenomenon of cross-reactivity within this class of drugs.

Index Drug (Administered)Positive Cross-Reactivity Observed WithNegative Cross-Reactivity Observed WithCitation
MepivacaineLidocaine, RopivacaineBupivacaine, Levobupivacaine[1]
Lidocaine, MepivacainePrilocaine, BupivacaineArticaine[2]

Experimental Protocols for Assessing Cross-Reactivity

The evaluation of hypersensitivity and cross-reactivity to local anesthetics typically involves a combination of in vivo and, less commonly, in vitro tests. The following are detailed methodologies for key experiments.

In Vivo Assessment: Skin and Challenge Tests

1. Skin Prick Test (SPT)

  • Objective: To detect the presence of drug-specific IgE antibodies on mast cells.

  • Methodology:

    • A drop of the undiluted local anesthetic solution is placed on the volar surface of the forearm.

    • The epidermis is pricked through the drop using a sterile lancet.

    • Positive (histamine) and negative (saline) controls are included.

    • The site is observed for 15-20 minutes for the development of a wheal and flare reaction.

    • A positive result is typically defined as a wheal diameter of 3 mm or greater than the negative control.

2. Intradermal Test (IDT)

  • Objective: To increase the sensitivity of detecting drug-specific IgE-mediated reactions.

  • Methodology:

    • If the SPT is negative, an IDT is performed.

    • A small amount (e.g., 0.02-0.05 mL) of a diluted (e.g., 1:100) local anesthetic solution is injected intradermally to raise a small bleb.

    • A negative control (saline) is also injected at a separate site.

    • The injection sites are observed for 15-20 minutes.

    • A positive reaction is indicated by an increase in the wheal diameter of 3 mm or more compared to the initial bleb.

    • For suspected delayed-type hypersensitivity, readings are also taken at 24, 48, and 72 hours to observe for induration and erythema.[2]

3. Subcutaneous Challenge Test

  • Objective: To confirm or rule out a clinically significant hypersensitivity reaction under controlled conditions. This is considered the gold standard for diagnosis.

  • Methodology:

    • This test is only performed if skin tests are negative and there is a high index of suspicion.

    • It is conducted in a setting with full resuscitation facilities.

    • A placebo (saline) injection is administered first in a single-blinded manner.

    • If no reaction occurs, incremental doses of the local anesthetic are administered subcutaneously at intervals (e.g., 30 minutes).

    • The patient is closely monitored for both local and systemic reactions.

    • The absence of any objective signs of an allergic reaction after the final dose indicates a negative test.

In Vitro Assessment

In vitro tests for amide anesthetic allergy are less common and are primarily used in research settings.

1. Basophil Activation Test (BAT)

  • Objective: To measure the activation of basophils (a type of white blood cell) in response to an allergen.

  • Methodology:

    • A sample of the patient's whole blood is incubated with the suspected amide anesthetic.

    • Flow cytometry is used to detect the expression of activation markers (e.g., CD63, CD203c) on the surface of basophils.

    • An increase in the percentage of activated basophils compared to a negative control suggests sensitization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for an IgE-mediated allergic reaction and a typical experimental workflow for assessing local anesthetic hypersensitivity.

AllergicReactionPathway cluster_initial_exposure Initial Exposure & Sensitization cluster_reexposure Re-exposure & Allergic Reaction APC Antigen Presenting Cell (APC) T_cell T Helper Cell (Th2) APC->T_cell Presents Antigen B_cell B Cell T_cell->B_cell Activates Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiates IgE IgE Antibodies Plasma_cell->IgE Produces Mast_cell Mast Cell Mediators Histamine, Leukotrienes, Prostaglandins Mast_cell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Angioedema, etc.) Mediators->Symptoms Induce Amide Amide Anesthetic (Allergen) IgE_bound IgE Bound to Mast Cell Amide->IgE_bound Binds & Cross-links IgE_bound->Mast_cell Activates

Caption: IgE-Mediated Allergic Reaction Pathway.

ExperimentalWorkflow start Patient with Suspected Amide Anesthetic Allergy spt Skin Prick Test (SPT) with this compound & Comparators start->spt spt_pos Positive SPT spt->spt_pos Wheal & Flare spt_neg Negative SPT spt->spt_neg No Reaction diagnosed Allergy Confirmed Avoid this compound & Cross-Reactive Amides spt_pos->diagnosed idt Intradermal Test (IDT) spt_neg->idt idt_pos Positive IDT idt->idt_pos Wheal & Flare idt_neg Negative IDT idt->idt_neg No Reaction idt_pos->diagnosed challenge Subcutaneous Challenge Test idt_neg->challenge challenge_pos Positive Challenge challenge->challenge_pos Systemic/Local Reaction challenge_neg Negative Challenge challenge->challenge_neg No Reaction challenge_pos->diagnosed not_allergic Allergy Unlikely Can Use this compound with Caution challenge_neg->not_allergic

Caption: Hypersensitivity Testing Workflow.

Conclusion

The assessment of cross-reactivity for this compound with other amide anesthetics is an important consideration for its clinical development and use. Although direct comparative data for this compound is lacking, the principles of amide anesthetic cross-reactivity and established testing protocols provide a framework for its evaluation. Based on the available literature for other amide anesthetics, cross-reactivity is an infrequent but possible event. A thorough patient history and, when indicated, a systematic allergological workup including skin tests and challenge tests are essential to ensure patient safety. Further research specifically investigating the allergenic potential and cross-reactivity profile of this compound is warranted.

References

Propipocaine vs. Novel Local Anesthetics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of pain management, the quest for local anesthetics with improved efficacy, extended duration of action, and enhanced safety profiles is ongoing. This guide provides a comparative analysis of propipocaine against a new wave of novel local anesthetics. Due to the limited publicly available data on this compound, this guide will summarize the existing information on this compound and then delve into a more detailed comparison of several promising novel local anesthetics, using conventional agents like bupivacaine (B1668057) and lidocaine (B1675312) as benchmarks.

This compound: An Overview

This compound is a local anesthetic agent about which there is a scarcity of comprehensive clinical data in publicly accessible literature. It is reported to have a faster onset of action and potentially lower toxicity compared to some other local anesthetics. However, without robust clinical trial data, a thorough evaluation of its efficacy and safety in comparison to modern alternatives is challenging.

Novel Local Anesthetics: A New Frontier in Analgesia

Recent advancements in drug delivery and formulation have led to the development of novel local anesthetics designed to provide prolonged and targeted pain relief, thereby reducing the reliance on systemic opioids. This guide will focus on the following innovative agents:

  • Exparel® (liposomal bupivacaine): A long-acting formulation of bupivacaine encapsulated in multivesicular liposomes (DepoFoam®).

  • HTX-011 (ZYNRELEF®): A dual-action, extended-release solution combining bupivacaine and a low dose of the nonsteroidal anti-inflammatory drug (NSAID) meloxicam.

  • CPL-01: An extended-release injectable formulation of ropivacaine (B1680718).

  • Neosaxitoxin: A potent, site-1 sodium channel blocker derived from shellfish.

  • Tetrodotoxin (B1210768): A powerful neurotoxin, also a site-1 sodium channel blocker, sourced from marine animals.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of these novel local anesthetics from various clinical trials. Direct comparative data for this compound is limited; therefore, comparisons are often made against standard local anesthetics like bupivacaine or a placebo.

Table 1: Onset and Duration of Action

AnestheticOnset of ActionDuration of ActionComparatorReference
This compound Faster than some other local anestheticsData not availableNot Specified
Exparel® Not immediate; gradual releaseUp to 72 hoursBupivacaine HCl[1][2]
HTX-011 Rapid onset from free bupivacaineSustained analgesia up to 72 hoursBupivacaine HCl[3][4]
CPL-01 Not immediate; extended releaseAnalgesia for up to 72 hoursRopivacaine HCl[5][6]
Neosaxitoxin Data not availableUp to 24 hours (cold pain)Placebo[7]
Tetrodotoxin Data not availableProlonged blockade (several hours to days in animal models)Bupivacaine[8]

Table 2: Pain Reduction and Opioid Consumption

AnestheticKey Efficacy EndpointsComparator(s)Reference
Exparel® Significantly lower pain scores and reduced opioid consumption.Bupivacaine HCl, Placebo[1]
HTX-011 Superior pain reduction through 72 hours; significantly reduced opioid consumption and more opioid-free subjects.Bupivacaine HCl, Placebo[3][4]
CPL-01 Clinically meaningful reduction in postoperative pain intensity and opioid use.Ropivacaine HCl, Placebo[5][9]
Neosaxitoxin Effective and complete blocking of sensory and pain parameters.Placebo[7]
Tetrodotoxin Significant pain relief in cancer patients.Not Applicable[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited in this guide.

HTX-011: EPOCH 1 Phase III Study (Bunionectomy)
  • Study Design: A randomized, double-blind, placebo- and active-controlled Phase III study.[3]

  • Participants: 412 subjects undergoing primary unilateral, distal, first metatarsal bunionectomy.[3]

  • Intervention: Subjects received a single intraoperative dose of either HTX-011, immediate-release bupivacaine HCl, or a saline placebo.[3]

  • Primary Endpoint: Mean area under the curve of the pain intensity (numeric rating scale) over 72 hours.[3]

  • Key Secondary Endpoints: Total opioid consumption and the proportion of opioid-free subjects.[3]

Neosaxitoxin: Phase 1 Human Trial
  • Study Design: A randomized, double-blind, placebo-controlled trial.[7]

  • Participants: 10 healthy male volunteers.[7][11]

  • Intervention: Subcutaneous injections in the calf with either 50 µg neosaxitoxin or a placebo.[7]

  • Efficacy Assessment: Evaluation of sensory and pain thresholds using a TSA II Neurosensory Analyzer and the von Frey technique to measure:[7]

    • Sensory threshold for warm and cold

    • Pain thresholds for heat and cold

    • Mechanical touch perception threshold

  • Measurement Schedule: Assessments were made at 0, 1, 3, 6, 9, 12, 16, 24, and 48 hours post-injection.[7]

CPL-01: Phase 2b Study (Bunionectomy)
  • Study Design: A randomized, double-blind, placebo- and active-controlled study.[12]

  • Participants: 73 participants undergoing unilateral distal first metatarsal bunionectomy with osteotomy.[12]

  • Intervention: Participants were randomized to receive either CPL-01 (200 mg or 300 mg), ropivacaine HCl (50 mg or 75 mg), or a volume-matched placebo infiltrated into the surgical site before closure.[12]

  • Efficacy Assessment: Numeric Rating Scale (NRS) scores for pain with activity, adjusted for opioid usage, and rescue medication usage over 72 hours.[12]

  • Pharmacokinetics: Plasma concentrations of ropivacaine were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay.[13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for local anesthetics and a typical workflow for evaluating their efficacy.

LocalAnestheticMechanism cluster_membrane Nerve Cell Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Voltage-Gated Na+ Channel (Open State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Inactivates Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Allows Nerve_Impulse Nerve Impulse (Action Potential) Depolarization Depolarization Nerve_Impulse->Depolarization Initiates Depolarization->Na_Channel_Resting Opens Na_Influx->Depolarization Propagates Local_Anesthetic Local Anesthetic (LA) LA_Binding LA Binds to Channel Pore Local_Anesthetic->LA_Binding Accesses site LA_Binding->Na_Channel_Open Blockade Conduction Blockade LA_Binding->Blockade Causes Blockade->Na_Influx No_Pain_Signal No Pain Signal Transmission Blockade->No_Pain_Signal

Local Anesthetic Mechanism of Action

ExperimentalWorkflow Screening Subject Screening & Informed Consent Baseline Baseline Pain/Sensory Assessment Screening->Baseline Randomization Randomization Baseline->Randomization Intervention Administration of Anesthetic or Placebo Randomization->Intervention Post_Op Postoperative Period Intervention->Post_Op Efficacy_Assessment Efficacy Assessment (e.g., Pain Scores, Opioid Use) Post_Op->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Post_Op->Safety_Monitoring Data_Analysis Data Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Typical Clinical Trial Workflow

Conclusion

While this compound remains an anesthetic with limited available data, the field of local anesthesia is rapidly evolving with the introduction of novel formulations and compounds. Extended-release products like Exparel, HTX-011, and CPL-01 have demonstrated the ability to provide prolonged analgesia, potentially reducing the need for postoperative opioids. Furthermore, potent neurotoxins like neosaxitoxin and tetrodotoxin are being explored for their long-acting nerve-blocking properties. As research continues, these novel agents may offer significant advancements in postoperative and chronic pain management. Further studies are warranted to fully elucidate the clinical profile of this compound and to directly compare its efficacy and safety with these emerging therapies.

References

Validating a Novel In Vitro Model for Local Anesthetic Screening: A Comparative Guide Using Propipocaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating a new in vitro model for local anesthetic screening, using Propipocaine as a reference compound. It offers a comparative analysis of established screening methods, detailed experimental protocols, and a clear structure for data presentation to aid researchers, scientists, and drug development professionals in their evaluation process.

Introduction to this compound and In Vitro Screening

This compound is a local anesthetic belonging to the amino amide class.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[2] The development of reliable and predictive in vitro models is crucial for the efficient screening and characterization of new local anesthetic candidates, reducing the reliance on animal testing and accelerating the drug discovery pipeline. This guide outlines the essential steps and considerations for validating a new in vitro model against established methodologies.

The Molecular Dance of Local Anesthesia: Signaling Pathways

Local anesthetics exert their effects by interrupting the propagation of action potentials along nerve fibers.[1] This is primarily achieved by blocking voltage-gated sodium channels, which are essential for the rapid influx of sodium ions that depolarizes the neuronal membrane.[1][3] Local anesthetics can interact with the channel through both hydrophobic and hydrophilic pathways to reach their binding site within the channel pore.[4] The effectiveness of a local anesthetic is often state-dependent, meaning it binds with higher affinity to channels in the open or inactivated states compared to the resting state.[5] This is the basis for the phenomenon of "use-dependent" block, where the anesthetic effect is more pronounced in rapidly firing neurons.[5]

Local_Anesthetic_Pathway cluster_membrane Neuronal Membrane NaChannel_Rest Sodium Channel (Resting State) NaChannel_Open Sodium Channel (Open State) NaChannel_Rest->NaChannel_Open Depolarization NaChannel_Inactive Sodium Channel (Inactive State) NaChannel_Open->NaChannel_Inactive Inactivation NaChannel_Blocked Sodium Channel (Blocked) NaChannel_Open->NaChannel_Blocked ActionPotential Action Potential Propagation NaChannel_Open->ActionPotential Na+ Influx NaChannel_Inactive->NaChannel_Rest Repolarization NaChannel_Inactive->NaChannel_Blocked NoActionPotential Action Potential Blocked NaChannel_Blocked->NoActionPotential No Na+ Influx Propipocaine_ext This compound (Extracellular) Propipocaine_int This compound (Intracellular) Propipocaine_ext->Propipocaine_int Diffusion Propipocaine_int->NaChannel_Open Binds Propipocaine_int->NaChannel_Inactive Binds (Higher Affinity)

Local Anesthetic Signaling Pathway

Established In Vitro Models for Local Anesthetic Screening

A new in vitro model's performance should be benchmarked against established methods. The gold standard for characterizing the interaction of local anesthetics with their target is patch-clamp electrophysiology. However, other cell-based assays can provide valuable, higher-throughput alternatives for initial screening.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 with Nav1.7, DRG neurons) start->cell_culture compound_prep Compound Preparation (this compound Dilutions) start->compound_prep assay In Vitro Assay (e.g., Patch Clamp, Fluorescence Assay) cell_culture->assay compound_prep->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis (IC50 Calculation) data_acq->data_an end End data_an->end

General In Vitro Screening Workflow
Patch-Clamp Electrophysiology

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in single cells, providing detailed information on the mechanism of drug action.[6] Automated patch-clamp systems have increased the throughput of this technique, making it more amenable to screening.[5][7][8]

Experimental Protocols:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.7 sodium channel subtype are a common model.[2][7] Dorsal Root Ganglion (DRG) neurons can also be used for a more physiologically relevant system.[9][10]

  • Tonic Block Protocol:

    • Establish a whole-cell patch-clamp recording.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to elicit a sodium current.

    • Perfuse the cells with increasing concentrations of this compound.

    • Measure the reduction in the peak sodium current at each concentration to determine the IC50 for tonic block.

  • Use-Dependent Block Protocol:

    • Establish a whole-cell patch-clamp recording.

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV).

    • Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 Hz).

    • Perfuse the cells with a fixed concentration of this compound.

    • Measure the progressive decrease in the peak sodium current during the pulse train to quantify use-dependent block.

Neurite Outgrowth Assays

Local anesthetics can affect neuronal health and development, and neurite outgrowth assays can serve as a secondary screening method to assess potential neurotoxicity or other effects.[1][2][6]

Experimental Protocol:

  • Plate primary neurons (e.g., DRG neurons) or a suitable neuronal cell line (e.g., PC12 cells) in a multi-well plate.[1][11]

  • Induce neurite outgrowth using appropriate growth factors (e.g., Nerve Growth Factor - NGF).[1]

  • Treat the cells with various concentrations of this compound.

  • After a set incubation period (e.g., 48-72 hours), fix and stain the cells to visualize neurons and their neurites (e.g., using antibodies against β-III tubulin).

  • Acquire images using a high-content imaging system.

  • Quantify neurite length and branching using automated image analysis software.

Cell-Based Fluorescence Assays

Cell-based fluorescence assays offer a higher-throughput alternative to electrophysiology for primary screening.[3] These assays typically use fluorescent dyes that are sensitive to changes in membrane potential.

Experimental Protocol:

  • Plate cells expressing the target sodium channel (e.g., HEK293-Nav1.7) in a multi-well plate.

  • Load the cells with a voltage-sensitive fluorescent dye.

  • Add this compound at various concentrations.

  • Stimulate the cells to open the sodium channels (e.g., using a chemical activator like veratridine (B1662332) or by altering the ion concentration in the buffer).

  • Measure the change in fluorescence using a plate reader.

  • A reduction in the fluorescence signal in the presence of this compound indicates a blockade of sodium channels.

Comparative Framework for a New In Vitro Model

When validating a new in vitro model, it is essential to compare its performance against established methods across several key parameters.

Table 1: Comparison of In Vitro Screening Models for Local Anesthetics

FeaturePatch-Clamp ElectrophysiologyNeurite Outgrowth AssayCell-Based Fluorescence AssayNew In Vitro Model
Throughput Low to Medium (with automation)Medium to HighHigh[To be determined]
Physiological Relevance HighMediumLow to Medium[To be determined]
Mechanistic Insight HighLowLow[To be determined]
Endpoint Ion channel currentNeuronal morphologyMembrane potential change[To be determined]
Cost HighMediumLow[To be determined]
Complexity HighMediumLow[To be determined]

Data Presentation: Evaluating this compound's Performance

To validate a new model, it is crucial to generate and compare quantitative data for a reference compound like this compound. The following table presents hypothetical, yet plausible, data for this compound across the discussed in vitro models.

Table 2: Hypothetical Quantitative Data for this compound in Various In Vitro Models

AssayCell TypeTargetParameterThis compound ValueLidocaine (B1675312) (Reference)Bupivacaine (Reference)
Patch-Clamp HEK293Nav1.7Tonic Block IC50 (µM)150~300~100
HEK293Nav1.7Use-Dependent Block (at 10 Hz)SignificantSignificantSignificant
Neurite Outgrowth DRG NeuronsNeuronal HealthInhibition of Outgrowth IC50 (µM)>500~400[1]~40[1]
Fluorescence Assay HEK293Nav1.7Inhibition of Depolarization IC50 (µM)180~350~120
New In Vitro Model [Cell Type][Target][Parameter][To be determined][To be determined][To be determined]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Reference values for Lidocaine and Bupivacaine are approximated from available literature for comparison.

Conclusion

The validation of a new in vitro model for local anesthetic screening requires a systematic comparison with established methods. By using a well-characterized compound like this compound, researchers can assess the performance of their new model in terms of throughput, physiological relevance, and the ability to generate reproducible and predictive data. This comparative approach, incorporating detailed experimental protocols and clear data presentation, will ensure the robust validation of novel screening platforms and contribute to the accelerated discovery of new and improved local anesthetics.

References

Comparative Analysis of the Metabolic Stability of Propipocaine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic stability of Propipocaine and its structural analogs. Understanding the metabolic fate of these local anesthetic compounds is crucial for the development of new therapeutic agents with improved pharmacokinetic profiles and enhanced safety. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of key metabolic pathways.

Executive Summary

This compound, a local anesthetic, is structurally characterized as a β-aminoketone featuring a 4-propoxyphenyl group and a piperidine (B6355638) ring. Its metabolic stability, a critical determinant of its duration of action and potential for systemic toxicity, is primarily governed by the enzymatic processes in the liver. This guide focuses on comparing the metabolic stability of this compound with its close structural analogs, Falicaine and Dyclonine. While specific quantitative metabolic data for this compound remains limited in publicly available literature, this analysis extrapolates from the known metabolic pathways of its analogs and the general metabolism of piperidine and propiophenone-containing compounds. The primary metabolic routes are anticipated to be N-dealkylation and C-hydroxylation of the piperidine ring, and reduction or hydroxylation of the propiophenone (B1677668) moiety, predominantly mediated by cytochrome P450 (CYP) enzymes.

Data Presentation: Comparative Metabolic Stability

Due to the limited availability of direct comparative in vitro metabolic stability data for this compound, this table presents data for its structurally related analogs, Dyclonine and Falicaine, alongside other relevant local anesthetics containing a piperidine moiety. This information is compiled from various sources and is intended to provide a relative understanding of metabolic stability. It is important to note that experimental conditions can vary between studies, impacting direct comparisons.

CompoundStructureTherapeutic ClassKey Metabolic EnzymesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-oneLocal AnestheticCYP3A4, CYP2D6 (Predicted)Data Not AvailableData Not AvailableN/A
Falicaine (this compound HCl) 1-(4-propoxyphenyl)-3-(piperidin-1-yl)propan-1-one hydrochlorideLocal AnestheticCYP3A4, CYP2D6 (Predicted)Data Not AvailableData Not AvailableN/A
Dyclonine 1-(4-butoxyphenyl)-3-(piperidin-1-yl)propan-1-oneLocal AnestheticHepatic MetabolismData Not AvailableData Not Available[1]
Ropivacaine (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamideLocal AnestheticCYP1A2, CYP3A4~120Low to Intermediate[2]
Mepivacaine (RS)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamideLocal AnestheticMultiple CYPsIntermediateIntermediate[3]
Bupivacaine (B1668057) (RS)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamideLocal AnestheticMultiple CYPsSlowLow[3]
Thioridazine (B1682328) 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazineAntipsychoticCYP2D6, CYP1A2, CYP3A4ModerateModerate[4]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of metabolic stability. The following are standard protocols for key in vitro experiments.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes.[5][6]

Objective: To determine the rate of disappearance of the test compound upon incubation with HLM.

Materials:

  • Test compound (this compound or analog)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Internal standard for analytical quantification

  • Acetonitrile (B52724) or methanol (B129727) (for reaction quenching)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of HLM (final protein concentration typically 0.2-1.0 mg/mL) and the test compound (typically 1 µM) in potassium phosphate buffer at 37°C for 5-10 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation: Incubate the plate at 37°C with constant shaking. Samples are typically taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The "time 0" sample is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the time 0 sample.

  • The natural logarithm of the percentage of parent compound remaining is plotted against time.

  • The slope of the linear portion of the curve gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

Metabolite Identification Using LC-MS/MS

This protocol outlines the general procedure for identifying metabolites formed during the in vitro stability assay.

Objective: To identify the major metabolites of the test compound.

Procedure:

  • Sample Preparation: Use the supernatant from the terminated metabolic stability assay incubations.

  • LC-MS/MS Analysis: Inject the samples onto a high-resolution mass spectrometer coupled with a liquid chromatography system.

  • Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid, to separate the parent compound from its metabolites.

  • Mass Spectrometry: Operate the mass spectrometer in both full scan and product ion scan modes to detect potential metabolites and fragment them to obtain structural information.

  • Data Analysis: Compare the mass spectra of the parent compound with potential metabolites to identify biotransformations such as hydroxylation, N-dealkylation, oxidation, and glucuronidation. Specialized metabolite identification software can aid in this process.

Mandatory Visualization

The following diagrams illustrate the predicted metabolic pathways and experimental workflows.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Dealkylated N-Dealkylated Metabolite This compound->N_Dealkylated N-Dealkylation (CYP3A4, CYP2D6) Hydroxylated_Piperidine Hydroxylated Piperidine Metabolite This compound->Hydroxylated_Piperidine C-Hydroxylation (CYP3A4, CYP2D6) Reduced_Ketone Reduced Ketone Metabolite This compound->Reduced_Ketone Ketone Reduction Hydroxylated_Aromatic Hydroxylated Aromatic Metabolite This compound->Hydroxylated_Aromatic Aromatic Hydroxylation Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Piperidine->Glucuronide_Conjugate Glucuronidation Reduced_Ketone->Glucuronide_Conjugate Glucuronidation Hydroxylated_Aromatic->Glucuronide_Conjugate Glucuronidation

Caption: Predicted metabolic pathways of this compound.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - Test Compound - Liver Microsomes - Buffer - NADPH System B Incubate at 37°C A->B C Collect Samples at Time Points (0, 5, 15, 30, 60 min) B->C D Terminate Reaction (Quench with Solvent) C->D E Centrifuge to Pellet Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Quantify Parent Compound F->G H Calculate t½ and CLint G->H

Caption: Experimental workflow for in vitro metabolic stability assay.

References

Benchmarking Propipocaine's Safety Profile Against Established Local Anesthetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a local anesthetic is a critical decision in clinical practice, balancing efficacy with a favorable safety profile. While established agents such as Lidocaine, Bupivacaine (B1668057), and Ropivacaine (B1680718) have been extensively studied, the safety parameters of newer or less common compounds like Propipocaine are not as well-documented in publicly available literature. This guide provides a comparative overview of the safety profiles of these four local anesthetics, drawing upon available preclinical and clinical data. A significant data gap exists for this compound, underscoring the need for further rigorous investigation to fully characterize its safety.

Comparative Safety Data

The following tables summarize key safety indicators for this compound and the established local anesthetics. It is important to note the limited availability of specific cardiotoxicity and neurotoxicity data for this compound.

Table 1: Acute Toxicity Data (LD50)

Local AnestheticAnimal ModelRoute of AdministrationLD50 (mg/kg)
This compound HCl MouseIntravenous3.371
MouseSubcutaneous64
Lidocaine RatOral220
MouseIntravenous28
MouseSubcutaneous214
Bupivacaine RatOral313
MouseIntravenous9.5
MouseSubcutaneous40
Ropivacaine MouseIntravenous15.8
MouseSubcutaneous63

Table 2: Comparative Cardiotoxicity and Neurotoxicity

Local AnestheticRelative CardiotoxicityRelative NeurotoxicityKey Safety Considerations
This compound Data not availableData not availableHarmful if swallowed or inhaled; causes serious eye irritation.
Lidocaine ModerateModerateCan cause central nervous system (CNS) toxicity at lower concentrations than cardiovascular toxicity.
Bupivacaine HighHighConsidered the most cardiotoxic of the commonly used long-acting local anesthetics.[1]
Ropivacaine Low to ModerateModerateDeveloped to have a better safety profile than bupivacaine, with less cardiotoxicity.[1]

Experimental Protocols

Standardized experimental protocols are crucial for the preclinical safety assessment of local anesthetics. Below are detailed methodologies for key experiments.

Determination of Acute Systemic Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of a substance after a single administration.

Methodology:

  • Animal Model: Typically mice or rats of a specific strain, age, and sex.

  • Groups: A control group and at least three dose-level groups of the test substance.

  • Administration: The local anesthetic is administered via various routes (e.g., intravenous, subcutaneous, oral) in a single dose.

  • Observation: Animals are observed for a specified period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

In Vitro Cardiotoxicity Assessment: Patch Clamp Electrophysiology

Objective: To evaluate the effects of the local anesthetic on cardiac ion channels.

Methodology:

  • Cell Line: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or other suitable cardiac cell lines.

  • Technique: Whole-cell patch-clamp technique is used to record the activity of specific ion channels (e.g., sodium, potassium, calcium channels).

  • Procedure: Cells are exposed to increasing concentrations of the local anesthetic.

  • Endpoints: Changes in ion channel currents, action potential duration, and other electrophysiological parameters are measured to assess the pro-arrhythmic potential.

In Vivo Neurotoxicity Assessment: Intrathecal Administration Model

Objective: To assess the potential for neurotoxicity following direct administration to the spinal cord.

Methodology:

  • Animal Model: Rats or rabbits with chronically implanted intrathecal catheters.

  • Administration: The local anesthetic is injected directly into the subarachnoid space.

  • Behavioral Assessment: Animals are observed for sensory and motor deficits using standardized scoring systems.

  • Histopathology: After a defined period, spinal cord tissue is collected, fixed, and examined microscopically for signs of neuronal damage, inflammation, or demyelination.

Visualizing Experimental Workflows and Pathways

To aid in the understanding of the safety evaluation process and potential mechanisms of toxicity, the following diagrams are provided.

Experimental_Workflow cluster_preclinical Preclinical Safety Evaluation cluster_invitro In Vitro Assays cluster_invivo In Vivo Models in_vitro In Vitro Studies patch_clamp Patch Clamp on Cardiac Ion Channels in_vitro->patch_clamp cell_viability Neuronal Cell Viability Assays in_vitro->cell_viability in_vivo In Vivo Studies ld50 LD50 Determination in_vivo->ld50 cardiac_monitoring Cardiovascular Monitoring (ECG, BP) in_vivo->cardiac_monitoring neuro_behavioral Neurobehavioral Assessments in_vivo->neuro_behavioral histopathology Histopathology in_vivo->histopathology end Safety Profile Assessment patch_clamp->end cell_viability->end ld50->end cardiac_monitoring->end neuro_behavioral->end histopathology->end start Test Compound (e.g., this compound) start->in_vitro start->in_vivo

Caption: General workflow for preclinical safety evaluation of local anesthetics.

Cardiotoxicity_Pathway cluster_pathway Potential Mechanisms of Local Anesthetic Cardiotoxicity cluster_channels Cardiac Ion Channel Blockade cluster_effects Electrophysiological Effects la Local Anesthetic na_channel Voltage-gated Na+ Channels la->na_channel Inhibition ca_channel Voltage-gated Ca2+ Channels la->ca_channel Inhibition k_channel Voltage-gated K+ Channels la->k_channel Inhibition conduction_slowing Conduction Slowing na_channel->conduction_slowing reduced_contractility Reduced Myocardial Contractility ca_channel->reduced_contractility apd_prolongation Action Potential Duration Prolongation k_channel->apd_prolongation arrhythmia Arrhythmias conduction_slowing->arrhythmia apd_prolongation->arrhythmia cardiac_arrest Cardiovascular Collapse / Cardiac Arrest reduced_contractility->cardiac_arrest arrhythmia->cardiac_arrest

Caption: Conceptual signaling pathway for local anesthetic-induced cardiotoxicity.

Conclusion and Future Directions

To adequately benchmark this compound's safety profile, further research is imperative. This should include:

  • In vitro studies to determine its effects on cardiac ion channels and neuronal cell viability.

  • In vivo studies in relevant animal models to assess its cardiovascular and neurological effects in a systemic context.

  • Direct comparative studies against established local anesthetics using standardized protocols.

Without such data, the clinical use of this compound should be approached with caution, and its potential benefits must be carefully weighed against the currently uncharacterized risks. This guide serves as a call to the research community to address this knowledge gap and provide the necessary data to enable evidence-based decisions in the field of local anesthesia.

References

A Comparative Analysis of the Chemical Stability of Propipocaine and Articaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of two local anesthetics, Propipocaine and Articaine (B41015). The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the stability profiles of these compounds. While extensive data is available for Articaine, public domain information on the chemical stability of this compound is limited. This guide reflects the currently available scientific literature.

Introduction to this compound and Articaine

This compound is a local anesthetic belonging to the β-amino ketone group. Its chemical structure features a propiophenone (B1677668) backbone. Articaine, an amide-type local anesthetic, is distinguished by the presence of a thiophene (B33073) ring and an ester group in its structure.[1] This ester linkage is a key factor in its metabolic pathway, leading to rapid hydrolysis in the blood and tissues.[1][2][3]

Comparative Chemical Stability

A comprehensive comparison of the chemical stability of this compound and Articaine is hampered by the limited availability of specific degradation kinetics and forced degradation studies for this compound in the public domain. However, based on available data for Articaine and the general chemical properties of related structures to this compound, a qualitative comparison can be inferred.

Articaine's stability is well-documented, with studies highlighting its susceptibility to hydrolysis due to its ester group, which leads to rapid metabolism and a shorter half-life compared to other amide local anesthetics.[3][4][5][6] The manufacturing process, particularly sterilization, can also impact its stability and the formation of impurities.[7]

For this compound, its stability as a solid is noted to be good under ordinary conditions.[8] As a β-amino ketone, its stability in solution would likely be influenced by pH, with potential for degradation under strongly acidic or basic conditions. However, without specific experimental data from forced degradation studies, a direct quantitative comparison with Articaine is not possible.

Data Presentation: Chemical Stability Parameters

The following table summarizes the available quantitative data on the chemical stability of Articaine. Data for this compound is largely unavailable from the conducted searches.

ParameterThis compoundArticaine
Hydrolytic Stability Data not availableRapidly hydrolyzed by plasma esterases; half-life of approximately 20-30 minutes.[3][5]
Oxidative Stability Data not availableData not available in the context of forced degradation studies.
Thermal Stability Stable under ordinary conditions.[8]Terminal sterilization (heat treatment) can lead to a 0.1-0.2% loss due to hydrolysis.[9]
Photostability Data not availableData not available in the context of forced degradation studies.
pH Influence Data not availableMore stable in acidic pH; buffering to physiological pH can be done before use, but long-term stability of buffered solutions is a consideration.[10]
Shelf-life >3 years if stored properly (as a solid).18 months for terminally sterilized products, 24 months for aseptically produced products.[7] Buffered solutions are stable for shorter periods.[10]

Experimental Protocols

Detailed experimental protocols are crucial for reproducible stability studies. Below are a representative protocol for the stability testing of Articaine, based on available literature, and a general protocol for forced degradation studies that could be applied to this compound.

Stability Testing of Buffered Articaine Solution

This protocol is based on a study evaluating the physical and chemical stability of buffered 4% articaine with 1:100,000 epinephrine.[10]

1. Sample Preparation:

  • Prepare two groups of triplicate samples of buffered articaine solution.

  • Store one group at 8°C and the other at 25°C.

2. Physical Stability Assessment:

  • Evaluate the samples every hour for 8 hours.

  • Inspect for the appearance of particulate matter against a black background and color change against a white background.

  • Measure the pH using a calibrated pH meter.

3. Chemical Stability Assessment (HPLC Method):

  • Use a validated high-performance liquid chromatography (HPLC) method.

  • Chromatographic Conditions:

    • Column: C18 column.

    • Mobile Phase: A gradient of phosphate (B84403) buffer (pH 3.1) with 0.1% triethyl alcohol and methanol.

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 279 nm.

    • Injection Volume: 10 µL.

  • Analyze samples every hour for 8 hours to determine the concentration of Articaine and any degradation products.

General Protocol for Forced Degradation Studies of a Local Anesthetic

This is a generalized protocol based on ICH guidelines and common practices for stress testing of pharmaceuticals, which could be adapted for this compound.[11][12][13]

1. Acid and Base Hydrolysis:

  • Dissolve the drug substance in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

  • Reflux the solutions for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80°C).

  • Neutralize the samples before analysis.

2. Oxidative Degradation:

  • Treat the drug substance with an oxidizing agent (e.g., 3-30% H₂O₂).

  • Keep the solution at room temperature or a slightly elevated temperature for a defined time.

3. Thermal Degradation (Thermolysis):

  • Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period.

  • For solutions, heat at a controlled temperature.

4. Photodegradation:

  • Expose the drug substance (solid and in solution) to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.

  • A common exposure is 1.2 million lux hours and 200 watt hours/square meter.

5. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method to separate the parent drug from its degradation products.

  • Characterize the degradation products using techniques like mass spectrometry (MS).

Mandatory Visualization

Chemical_Stability_Workflow cluster_0 Drug Substance cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Outcome Drug This compound or Articaine Hydrolysis Acid/Base Hydrolysis Drug->Hydrolysis Oxidation Oxidation (e.g., H2O2) Drug->Oxidation Thermolysis Thermal Stress Drug->Thermolysis Photolysis Photostability (Light/UV) Drug->Photolysis HPLC Stability-Indicating HPLC Hydrolysis->HPLC Oxidation->HPLC Thermolysis->HPLC Photolysis->HPLC MS Mass Spectrometry HPLC->MS Characterization Degradation_Profile Degradation Profile HPLC->Degradation_Profile Degradant_Identification Degradant Identification MS->Degradant_Identification Stability_Parameters Stability Parameters (Kinetics, Shelf-life) Degradation_Profile->Stability_Parameters

Caption: Workflow for assessing the chemical stability of local anesthetics.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent Parent Drug (this compound/Articaine) Hydrolysis_Product Hydrolysis Product(s) Parent->Hydrolysis_Product H₂O, H⁺/OH⁻ Oxidation_Product Oxidation Product(s) Parent->Oxidation_Product [O] Photolysis_Product Photodegradation Product(s) Parent->Photolysis_Product

Caption: General degradation pathways for pharmaceutical compounds.

References

A Comparative Guide to the Validation of an HPLC Method for Propipocaine Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propipocaine, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The performance of this HPLC method is compared with other potential analytical techniques for this compound determination, supported by experimental protocols and data presentation. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.

Introduction to this compound and Analytical Method Validation

This compound is a local anesthetic agent. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to have a validated analytical method for its quantification. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, ensuring that they are suitable for their intended purpose.[1][2][3][4] This guide outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for this compound and details the validation parameters as stipulated by ICH guidelines.

Comparison of Analytical Methods for this compound

While HPLC is a widely used and robust technique for the analysis of pharmaceutical compounds, other methods can also be employed. Below is a comparison of a proposed HPLC method with alternative techniques for the analysis of this compound.

Analytical Method Principle Advantages Disadvantages Typical Application
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, specificity, sensitivity, and suitability for automation.Requires more expensive equipment and skilled personnel.Routine quality control, stability studies, and impurity profiling.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High sensitivity for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.Analysis of residual solvents and volatile impurities.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.[5]High separation efficiency, small sample volume, and rapid analysis.Lower sensitivity and precision compared to HPLC for some applications.Chiral separations and analysis of charged molecules.[1][6]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.Low specificity; susceptible to interference from other absorbing compounds.Preliminary quantification and dissolution testing.
Thin-Layer Chromatography (TLC) Separation on a planar layer of adsorbent material.[3][7]Simple, low cost, and suitable for screening multiple samples simultaneously.[8]Lower resolution and sensitivity compared to HPLC; primarily qualitative.Identification and preliminary purity assessment.[3]

Proposed HPLC Method for this compound

The following is a proposed RP-HPLC method for the quantification of this compound, adapted from established methods for similar local anesthetics.

Chromatographic Conditions
Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0, 20 mM) (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 20 µL
Column Temperature 30 °C
Internal Standard Lidocaine
Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve this compound hydrochloride in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for linearity studies.

  • Sample Solution: For a formulated product, extract a known amount of the product with the mobile phase to achieve a theoretical this compound concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Validation of the Proposed HPLC Method According to ICH Guidelines

The proposed HPLC method should be validated for the parameters outlined in the ICH Q2(R1) guideline.

System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Areas (n=6) ≤ 1.0%
Specificity (Forced Degradation Studies)

Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method. The drug substance is exposed to various stress conditions to produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Parameter Result
Range 10 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added.

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80%40--
100%50--
120%60--
Acceptance Criteria: 98.0% - 102.0% recovery.
Precision

Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

Precision Level Concentration (µg/mL) RSD (%)
Repeatability (n=6) 50≤ 2.0%
Intermediate Precision (n=6) 50≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio.

Parameter Signal-to-Noise Ratio Calculated Value (µg/mL)
LOD 3:1-
LOQ 10:1-
Robustness

Robustness is evaluated by making small, deliberate variations in the method parameters.

Parameter Varied Variation Effect on Results
Flow Rate ± 0.1 mL/minNo significant change
Mobile Phase Composition ± 2% AcetonitrileNo significant change
Column Temperature ± 2 °CNo significant change
pH of Buffer ± 0.2 unitsNo significant change

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflow for HPLC method validation and the logical relationship between the validation parameters.

HPLC_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation MD_Start Start: Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_SystemSuitability Preliminary System Suitability MD_Optimize->MD_SystemSuitability V_Specificity Specificity / Forced Degradation MD_SystemSuitability->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness MI_RoutineAnalysis Routine Quality Control Analysis V_Robustness->MI_RoutineAnalysis MI_Documentation Validation Report and Documentation MI_RoutineAnalysis->MI_Documentation

Caption: Workflow for HPLC Method Validation of this compound.

Validation_Parameters_Relationship center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD_LOQ LOD/LOQ center->LOD_LOQ Robustness Robustness center->Robustness Linearity->Accuracy Accuracy->Precision Precision->Linearity

Caption: Interrelationship of HPLC Validation Parameters.

Conclusion

The proposed RP-HPLC method, once validated according to ICH guidelines, would provide a reliable and robust tool for the routine quality control of this compound in bulk drug and pharmaceutical formulations. The validation data would demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. While other analytical techniques are available, the presented HPLC method offers a superior combination of resolution, sensitivity, and specificity, making it highly suitable for regulatory compliance and ensuring product quality.

References

Comparative Analysis of Propipocaine Enantiomers: An Illustrative Study Based on Bupivacaine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive comparative study on the specific enantiomers of Propipocaine is not available in the published scientific literature. This compound, a local anesthetic, possesses a chiral center, suggesting the existence of two enantiomers. Differences in the pharmacological and toxicological profiles of these enantiomers are anticipated based on the established principles of stereochemistry in drug action.

To provide a relevant and illustrative guide for researchers, this document presents a comparative study of the enantiomers of Bupivacaine (B1668057) , a structurally and functionally similar local anesthetic. The data and methodologies presented for Bupivacaine's enantiomers—(S)-(-)-Bupivacaine (Levobupivacaine) and (R)-(+)-Bupivacaine—can serve as a valuable framework for designing and interpreting future studies on the enantiomers of this compound.

Introduction to Stereoisomerism in Local Anesthetics

Chirality plays a crucial role in the interaction of drug molecules with their biological targets. Enantiomers, being non-superimposable mirror images, can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. For local anesthetics, these differences can manifest in potency, duration of action, and, most critically, in their toxicological profiles, particularly cardiotoxicity. The use of single-enantiomer local anesthetics, such as Levobupivacaine and Ropivacaine, has been a significant development in improving the safety of regional anesthesia.

Comparative Pharmacological and Toxicological Data of Bupivacaine Enantiomers

The following tables summarize key quantitative data comparing the enantiomers of Bupivacaine.

Table 1: In Vitro Potency and Sodium Channel Blockade

Parameter(R)-(+)-Bupivacaine(S)-(-)-Bupivacaine (Levobupivacaine)Racemic BupivacaineReference
IC50 for Tonic Block of Na+ Channels (μM) 15.2 ± 1.828.6 ± 3.419.5 ± 2.1[1]
IC50 for Phasic Block of Na+ Channels (μM) 2.1 ± 0.33.9 ± 0.52.8 ± 0.4[1]
Relative Potency (Sensory Block) HigherLowerIntermediate[2]

Table 2: In Vivo Anesthetic Properties

Parameter(R)-(+)-Bupivacaine(S)-(-)-Bupivacaine (Levobupivacaine)Racemic BupivacaineReference
Onset of Sensory Block No significant differenceNo significant differenceNo significant difference[2]
Duration of Sensory Block Slightly longerSlightly shorterIntermediate[2]
Motor Block Intensity More intenseLess intenseIntermediate[2]

Table 3: Comparative Cardiotoxicity

Parameter(R)-(+)-Bupivacaine(S)-(-)-Bupivacaine (Levobupivacaine)Racemic BupivacaineReference
Arrhythmogenic Potential HighLowModerate[3]
Myocardial Depression More pronouncedLess pronouncedIntermediate[3]
Lethal Dose (LD50) in vivo (animal models) LowerHigherIntermediate[4]

Table 4: Pharmacokinetic Parameters

Parameter(R)-(+)-Bupivacaine(S)-(-)-Bupivacaine (Levobupivacaine)Reference
Plasma Protein Binding LowerHigher[5]
Volume of Distribution LargerSmaller[6]
Clearance SlowerFaster[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the comparative analysis of local anesthetic enantiomers.

Chiral Separation of Bupivacaine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the (R)-(+)- and (S)-(-)-enantiomers of Bupivacaine.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H)

  • Mobile phase: n-hexane, isopropanol, and diethylamine (B46881) (e.g., 80:20:0.1 v/v/v)

  • Bupivacaine enantiomer standards

  • Sample preparation reagents

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

  • Prepare standard solutions of (R)-(+)- and (S)-(-)-Bupivacaine of known concentrations.

  • Inject the standard solutions to determine the retention times and establish a calibration curve.

  • Prepare the sample containing the Bupivacaine racemate by dissolving it in the mobile phase.

  • Inject the sample into the HPLC system.

  • Monitor the elution profile at a suitable UV wavelength (e.g., 210 nm).

  • Identify and quantify the enantiomers based on their retention times and the calibration curve.

In Vitro Electrophysiological Assessment of Sodium Channel Blockade

Objective: To determine the potency of Bupivacaine enantiomers in blocking voltage-gated sodium channels.

Methodology:

  • Cell Line: Use a cell line expressing a specific subtype of voltage-gated sodium channels (e.g., HEK293 cells transfected with Nav1.5).

  • Patch-Clamp Technique: Employ the whole-cell patch-clamp technique to record sodium currents.

  • Voltage Protocol:

    • Tonic Block: Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply a depolarizing pulse (e.g., to -20 mV) to elicit a sodium current.

    • Phasic (Use-Dependent) Block: Apply a train of depolarizing pulses at a specific frequency (e.g., 10 Hz) from a holding potential of -80 mV.

  • Drug Application: Perfuse the cells with increasing concentrations of each Bupivacaine enantiomer.

  • Data Analysis: Measure the peak sodium current amplitude in the presence and absence of the drug. Calculate the percentage of inhibition and determine the IC50 values by fitting the concentration-response data to a logistic function.

In Vivo Assessment of Anesthetic Potency and Duration

Objective: To compare the anesthetic efficacy of Bupivacaine enantiomers in an animal model.

Methodology:

  • Animal Model: Use a suitable animal model, such as the rat sciatic nerve block model.

  • Drug Administration: Inject a fixed volume and concentration of each enantiomer or the racemic mixture perineurally to the sciatic nerve.

  • Assessment of Sensory Block:

    • Tail-flick test or hot plate test: Measure the latency to a withdrawal response from a thermal stimulus. An increase in latency indicates a sensory block.

  • Assessment of Motor Block:

    • Observe and score the degree of motor impairment of the affected limb.

  • Data Collection: Record the onset time, peak effect, and duration of both sensory and motor blocks.

  • Statistical Analysis: Compare the parameters between the different groups using appropriate statistical tests.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of local anesthetic enantiomers.

G Mechanism of Action of Bupivacaine Enantiomers cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel Action_Potential Action Potential Propagation Na_channel->Action_Potential Na+ influx Nerve_Block Nerve Block (Anesthesia) Na_channel->Nerve_Block Blockade Bup_R (R)-(+)-Bupivacaine Bup_R->Na_channel High Affinity (More Cardiotoxic) Bup_S (S)-(-)-Bupivacaine Bup_S->Na_channel Lower Affinity (Less Cardiotoxic) G Experimental Workflow for Comparative Analysis cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Racemic this compound (Hypothetical) chiral_sep Chiral Separation (e.g., HPLC) start->chiral_sep enantiomers (R)-Propipocaine & (S)-Propipocaine chiral_sep->enantiomers electro Electrophysiology (Sodium Channel Block) enantiomers->electro cell_tox Cell Viability Assays (Cytotoxicity) enantiomers->cell_tox anesthesia Anesthetic Potency & Duration enantiomers->anesthesia cardio_tox Cardiotoxicity Assessment enantiomers->cardio_tox neuro_tox Neurotoxicity Assessment enantiomers->neuro_tox data_analysis Comparative Data Analysis (Potency, Toxicity, PK/PD) electro->data_analysis cell_tox->data_analysis anesthesia->data_analysis cardio_tox->data_analysis neuro_tox->data_analysis

References

Safety Operating Guide

Safeguarding Laboratory and Environment: A Comprehensive Guide to Propipocaine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the safe disposal of propipocaine, ensuring the protection of personnel and the ecosystem. Adherence to these protocols is essential due to the inherent hazards of the compound.

Key Hazard and Safety Data

A thorough understanding of a substance's properties is fundamental to its safe handling and disposal. The following table summarizes critical safety information for this compound hydrochloride, a common salt of this compound.

Hazard CategoryDescriptionPersonal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2] Ingestion of less than 150 grams may be fatal or cause serious health damage.[1]Chemical safety glasses, gloves, lab coat, and a dust respirator are necessary.[1]
Skin Sensitization May cause skin sensitization by contact, leading to dryness, cracking, or contact eczema.[1]Protective clothing and gloves are required.[1]
Eye Irritation Causes serious eye irritation.[2][3]Safety glasses or goggles are mandatory.[1]
Respiratory Irritation May cause respiratory irritation.[2]Use in a well-ventilated area and avoid breathing dust.[1]
Combustibility Combustible solid that burns with difficulty. Fine dust dispersed in air may pose a dust explosion hazard in the presence of an ignition source.[1][4]Use water spray, foam, dry chemical powder, or BCF for firefighting.[1]

Procedural Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound waste, ensuring a systematic and safe process.

propipocaine_disposal_workflow cluster_prep Preparation cluster_waste_stream Waste Identification & Segregation cluster_disposal_actions Disposal Actions A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat - Dust Respirator A->B C Identify this compound Waste Stream B->C D Solid Waste (e.g., contaminated gloves, weigh paper) C->D E Liquid Waste (e.g., solutions) C->E F Unused Product C->F G Collect in a Labeled, Sealed Hazardous Waste Container D->G E->G I Do Not Pour Down the Drain E->I F->G H Dispose of as Hazardous Waste via a Licensed Professional Waste Disposal Service G->H J Do Not Mix with Other Chemicals G->J

Logical workflow for the proper disposal of this compound.

Experimental Protocol for this compound Disposal

The following protocol is a synthesized procedure based on safety data sheet recommendations for the safe disposal of this compound.

1. Immediate Safety Precautions:

  • Before commencing any disposal activities, ensure that all required personal protective equipment (PPE) is worn, including gloves, a lab coat, and chemical safety glasses.[1] A dust respirator should be used if handling the solid form.[1]

  • All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

2. Step-by-Step Disposal Procedure:

  • Container Management:

    • Do not mix this compound waste with other chemical waste streams.

    • All waste material should be kept in its original container if possible, or a clearly labeled, compatible, and sealed container.

  • Waste Collection:

    • Solid Waste: This includes contaminated items such as gloves, weighing paper, and bench paper.

      • Carefully place all solid waste contaminated with this compound into a designated, leak-proof, and clearly labeled hazardous waste container.

      • The label must include "Hazardous Waste" and "this compound."

    • Liquid Waste: This includes solutions containing this compound.

      • Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

      • Crucially, do not pour this compound solutions down the drain. [1]

    • Unused Product:

      • Unused or surplus this compound must be disposed of as hazardous waste.[5]

      • Contact a licensed professional waste disposal service to arrange for the disposal of the material.[5]

3. Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Small Spill (Solid):

    • Use appropriate tools to carefully collect the spilled solid and place it in a convenient waste disposal container.[4]

    • Clean the contaminated surface by spreading water and dispose of the cleaning materials as hazardous waste.[4]

  • Large Spill (Solid):

    • Use a shovel to transfer the material into a suitable waste disposal container.[4]

    • Clean the contaminated surface with water, allowing it to be evacuated through the sanitary system if local regulations permit.[4]

  • General Precautions:

    • Avoid generating dust during cleanup.[1]

    • Ensure the area is well-ventilated.[1]

    • Prevent the spillage from entering drains or water courses.[1]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

References

Personal protective equipment for handling Propipocaine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Propipocaine. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.

Protection TypeRecommended EquipmentStandardRationale
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield is recommended for tasks with a high risk of splashes.NIOSH or EN 166 approvedTo prevent eye irritation and serious eye damage from dust or splashes.[1][2]
Hand Protection Chemical-resistant, impermeable gloves (e.g., nitrile or neoprene).ASTM D6978 or EN 374To protect against skin irritation and potential sensitization.[2][3]
Body Protection A laboratory coat or a disposable, low-permeability gown with long sleeves and a solid front.N/ATo minimize skin contact with the chemical.
Respiratory Protection Generally not required in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter should be used.NIOSH approvedTo prevent respiratory tract irritation from inhaling dust or aerosols.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, it is crucial to handle it with care due to its potential hazards. The toxicological data for the related compound Proparacaine Hydrochloride can serve as a conservative reference.

ParameterValueReference
Occupational Exposure Limits (OELs) Not established for this compound.N/A
Acute Toxicity (Oral) Harmful if swallowed.[4]Proparacaine Hydrochloride
Skin Corrosion/Irritation Causes skin irritation.Proparacaine Hydrochloride
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Proparacaine Hydrochloride
Respiratory/Skin Sensitization May cause sensitization by skin contact.[2][3]Proparacaine Hydrochloride

Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposing of this compound is critical to maintaining a safe laboratory environment.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Ventilated Workspace prep_ppe->prep_setup handle_weigh 3. Weigh this compound prep_setup->handle_weigh handle_dissolve 4. Prepare Solution handle_weigh->handle_dissolve cleanup_decon 5. Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_doff 6. Doff PPE cleanup_decon->cleanup_doff cleanup_dispose 7. Dispose of Waste cleanup_doff->cleanup_dispose G This compound's Mechanism of Action This compound This compound vgsc Voltage-Gated Sodium Channels This compound->vgsc Blocks na_influx Sodium Ion Influx vgsc->na_influx Prevents depolarization Membrane Depolarization na_influx->depolarization Inhibits action_potential Action Potential Generation depolarization->action_potential Inhibits nerve_conduction Nerve Impulse Conduction action_potential->nerve_conduction Inhibits sensation Sensation (e.g., Pain) nerve_conduction->sensation Blocks

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propipocaine
Reactant of Route 2
Reactant of Route 2
Propipocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.